Brovincamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl (15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3/t18-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJGAVIVKPUGJ-GIVPXCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84964-12-5 (fumarate[1:1]) | |
| Record name | Brovincamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057475179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701024133 | |
| Record name | 11-Bromovincamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57475-17-9 | |
| Record name | Brovincamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57475-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brovincamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057475179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Bromovincamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROVINCAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYN5T18K5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brovincamine's Neuronal Mechanism of Action: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brovincamine is a vincamine derivative primarily characterized as a cerebral vasodilator and a calcium channel blocker.[1][2] Its mechanism of action in neurons is centered on these two interconnected properties, leading to neuroprotective effects, particularly in the context of ischemic conditions and certain neurodegenerative disorders like normal-tension glaucoma.[1][3] This technical guide provides an in-depth analysis of the available scientific literature on this compound's core mechanisms, presenting quantitative data, experimental methodologies, and visual representations of its purported signaling pathways. While clinical evidence suggests a beneficial role in improving cerebral and ocular blood flow, detailed molecular and electrophysiological data on its direct neuronal interactions are limited in publicly accessible literature.
Core Mechanism of Action
This compound's primary effects on neurons stem from its dual action as a cerebral vasodilator and a calcium channel blocker.
Calcium Channel Blockade
This compound exhibits calcium antagonistic properties, suggesting it inhibits the influx of extracellular calcium into neurons.[2] This action is crucial in preventing the cascade of neurotoxic events triggered by excessive intracellular calcium, such as the activation of degradative enzymes, mitochondrial dysfunction, and apoptosis. One study suggests that this compound's vasodilatory effect is mediated through the blockade of slow Ca2+ channels.[2]
Cerebral Vasodilation
A key characteristic of this compound is its ability to increase cerebral blood flow.[4] This is achieved by relaxing the smooth muscle of cerebral blood vessels, leading to vasodilation. This enhanced perfusion is critical for neuronal survival, especially in ischemic conditions, as it improves the delivery of oxygen and glucose while facilitating the removal of metabolic waste products. The vasodilatory effect appears to be selective for cranial and coronary blood flow.[5]
Quantitative Pharmacological Data
Quantitative data on the pharmacological effects of this compound is sparse in the available literature. The following table summarizes the key findings.
| Parameter | Value | Species/System | Description | Reference(s) |
| IC50 (Potassium Contracture) | 1.2 x 10-5 M | Rabbit Pulmonary Artery | Concentration causing 50% inhibition of potassium-induced arterial contraction, indicative of calcium channel blocking activity. | [2] |
| Clinical Dosage (Normal-Tension Glaucoma) | 20 mg (three times daily) | Human | Oral dosage used in clinical trials to assess effects on visual field defects. | [1][3] |
| Effect on Cerebral Blood Flow (CBF) | Significant Increase | Human (Internal Carotid Artery Occlusion) | Intravenous administration of this compound led to a notable increase in cerebral blood flow on the occluded side. | [4] |
| Effect on Visual Field (Mean Deviation) | -0.071 dB/year (vs. -0.778 dB/year in control) | Human (Normal-Tension Glaucoma) | Rate of change in mean deviation of the visual field over a 2-year period, suggesting a retardation of visual field deterioration. | [3] |
Signaling Pathways
Based on its classification as a calcium channel blocker and a vasodilator, the following signaling pathways are proposed to be central to this compound's mechanism of action in neurons and the cerebral vasculature.
Experimental Protocols
Assessment of Vasodilatory Action (Isolated Tissue Preparation)
This protocol is based on the methodology used to determine the IC50 value for this compound's effect on potassium-induced contracture.[2]
-
Tissue Preparation: Isolate rabbit pulmonary arterial segments.
-
Contraction Induction: Induce contracture of the arterial segments using a potassium solution (e.g., 30 mM).
-
Drug Application: Apply this compound in a dose-dependent manner to the contracted tissue bath.
-
Measurement: Measure the relaxation of the arterial segments in response to this compound.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes 50% of the maximal relaxation.
-
Control: Compare the effects of this compound to known vasodilators like Verapamil and Papaverine. To confirm the calcium channel blocking mechanism, assess if the relaxation caused by this compound can be antagonized by increasing the external Ca2+ concentration.
Clinical Trial for Neuroprotection in Normal-Tension Glaucoma
This protocol outline is derived from clinical trials investigating the effect of this compound on visual field progression in patients with normal-tension glaucoma.[1][3]
-
Patient Selection: Recruit patients with a diagnosis of normal-tension glaucoma, characterized by glaucomatous optic neuropathy and visual field defects despite an intraocular pressure consistently within the normal range.
-
Randomization: Randomly assign patients to a treatment group (oral this compound, e.g., 20 mg three times daily) or a placebo/control group.
-
Follow-up: Conduct regular follow-up examinations over a predefined period (e.g., 2 years).
-
Outcome Measures:
-
Primary: Visual field examination using a standardized perimeter (e.g., Humphrey Field Analyzer). Analyze changes in indices such as Mean Deviation (MD) and Pattern Standard Deviation (PSD).
-
Secondary: Monitor intraocular pressure, blood pressure, and other relevant clinical parameters.
-
-
Data Analysis: Use statistical methods, such as linear mixed models, to compare the rate of visual field progression between the treatment and control groups.
Measurement of Cerebral Blood Flow using Positron Emission Tomography (PET)
This methodology is based on a study that evaluated the effect of this compound on cerebral circulation in patients with internal carotid artery occlusion.[4]
-
Baseline Measurement:
-
Administer a radiotracer (e.g., 15O-labeled water) to the patient.
-
Perform a PET scan to measure baseline cerebral blood flow (CBF), cerebral metabolic rate of oxygen (CMRO2), and oxygen extraction fraction (OEF).
-
-
This compound Administration: Administer this compound intravenously.
-
Post-Administration Measurement: Repeat the PET scan to measure CBF, CMRO2, and OEF after this compound administration.
-
Data Analysis: Compare the pre- and post-administration measurements to determine the effect of this compound on cerebral hemodynamics.
Conclusion and Future Directions
The available evidence strongly supports the classification of this compound as a cerebral vasodilator with calcium channel blocking properties. These mechanisms provide a sound theoretical basis for its observed neuroprotective effects, particularly in conditions of compromised blood flow such as normal-tension glaucoma and cerebral ischemia.
However, a significant gap exists in the understanding of its direct molecular interactions within neurons. Future research should prioritize:
-
Quantitative Binding Assays: Determining the binding affinity and selectivity of this compound for different subtypes of calcium channels in neuronal tissues.
-
Electrophysiological Studies: Characterizing the direct effects of this compound on neuronal ion channel currents, membrane potential, and firing properties using patch-clamp techniques.
-
Molecular Signaling Studies: Investigating the downstream signaling cascades affected by this compound-mediated calcium channel blockade, including the potential involvement of cyclic AMP, protein kinase A, and CREB signaling pathways.
-
Phosphodiesterase Inhibition Assays: Directly assessing whether this compound has any inhibitory activity against various phosphodiesterase subtypes to confirm or refute this as a secondary mechanism of action.
A more comprehensive understanding of these fundamental mechanisms will be crucial for the rational design of future clinical trials and the potential expansion of this compound's therapeutic applications in neurology and ophthalmology.
References
- 1. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium antagonistic action involved in vasodilation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on cerebral circulation and metabolism in internal carotid artery occlusion examined by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of this compound and possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
Brovincamine's Effect on Cerebral Blood Flow: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brovincamine, a vincamine derivative, has demonstrated positive effects on cerebral blood flow (CBF) in both preclinical and clinical settings. This technical guide synthesizes the available data on its mechanism of action, quantitative effects on cerebral hemodynamics, and the experimental designs used to elicit these findings. The primary mechanism of action for this compound's vasodilatory effect is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition leads to a reduction in calcium influx, subsequent relaxation of the cerebral vasculature, and an increase in blood flow. Quantitative data from animal and human studies indicate a dose-dependent increase in CBF, particularly in key cerebral arteries, and improvements in microcirculatory parameters. This whitepaper provides a detailed overview of these findings to inform further research and development.
Mechanism of Action: L-Type Calcium Channel Blockade
This compound's primary effect on cerebral blood flow stems from its action as a calcium channel blocker.[1][2] Specifically, it inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels in the smooth muscle cells of cerebral arteries.[1] This blockade disrupts the excitation-contraction coupling process, leading to vasodilation and a subsequent increase in cerebral blood flow.
The proposed signaling pathway is as follows:
-
Depolarization of Vascular Smooth Muscle Cell: A stimulus leads to the depolarization of the cell membrane.
-
Opening of L-Type Calcium Channels: This change in membrane potential triggers the opening of L-type voltage-gated calcium channels.
-
Calcium Influx: Extracellular calcium ions (Ca2+) flow into the cell, increasing the intracellular calcium concentration.
-
Calmodulin Activation: The influx of Ca2+ leads to the activation of calmodulin.
-
Myosin Light Chain Kinase (MLCK) Activation: Activated calmodulin, in turn, activates MLCK.
-
Myosin Light Chain Phosphorylation: MLCK phosphorylates the myosin light chains.
-
Muscle Contraction: Phosphorylated myosin interacts with actin, leading to smooth muscle contraction and vasoconstriction.
-
This compound's Point of Intervention: this compound blocks the L-type calcium channels, preventing the initial influx of Ca2+. This action inhibits the entire downstream signaling cascade, resulting in smooth muscle relaxation and vasodilation.
The vasodilatory effects of this compound appear to be mediated by the inhibition of the depolarization-dependent Ca2+ slow channel.[3]
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound's mechanism of action on cerebral vasodilation.
Quantitative Data on Cerebral Blood Flow
The following tables summarize the available quantitative data on the effects of this compound on cerebral blood flow and related parameters from preclinical and clinical studies.
Table 1: Preclinical In Vivo Studies in Anesthetized Dogs
| Parameter | Species | Route of Administration | Dose Range | Observed Effect on Cerebral Blood Flow |
| Vertebral Artery Blood Flow | Dog | Intra-arterial | 0.1-1.6 mg/kg | Dose-dependent increase |
| Carotid Artery Blood Flow | Dog | Intra-arterial | 0.1-1.6 mg/kg | Dose-dependent increase |
| Vertebral & Carotid Blood Flow | Dog | Intravenous | 0.8-12.8 mg/kg | Dose-dependent increase |
| Coronary, Renal, & Femoral Flow | Dog | Intravenous | 6.4 mg/kg | Marked increase in coronary flow, slight increase in renal flow, slight decrease in femoral flow.[3] |
Table 2: Preclinical In Vivo Microcirculation Study in Rats
| Parameter | Species | Route of Administration | Dose | Duration | Observed Effect on Corticocerebral Microcirculation |
| Capillary Geometry | Rat | Oral | 7.5 mg/kg/day | 4 weeks | Significant increase in capillary length and volume, shortening of intercapillary diffusion paths, and increase in capillary density and diffusion area.[4] |
Table 3: Clinical Study in Patients with Internal Carotid Artery Occlusion
| Parameter | Population | Route of Administration | Observed Effect |
| Cerebral Blood Flow (CBF) | Patients with 'misery perfusion syndrome' | Intravenous | Significant increase on the occluded side |
| Oxygen Extraction Fraction (OEF) | Patients with 'misery perfusion syndrome' | Intravenous | Significant decrease on the occluded side.[5] |
| Cerebral Metabolic Rate of Oxygen (CMRO2) | Patients with 'misery perfusion syndrome' | Intravenous | No remarkable changes.[5] |
Table 4: Preclinical In Vitro Vasodilation Study
| Preparation | Species | Method | IC50 |
| Rabbit Pulmonary Arterial Segment | Rabbit | Relaxation of Potassium (30 mM)-induced contracture | 1.2 x 10-5 M.[1] |
Experimental Protocols
This section outlines the methodologies for the key experiments cited in this whitepaper.
In Vivo Hemodynamic Studies in Anesthetized Dogs
-
Objective: To determine the dose-dependent effects of this compound on regional blood flow.
-
Subjects: Pentobarbitone-anesthetized dogs.
-
Drug Administration:
-
Intra-arterial: this compound administered directly into the vertebral or carotid artery at doses ranging from 0.1 to 1.6 mg/kg.
-
Intravenous: this compound administered intravenously at doses ranging from 0.8 to 12.8 mg/kg.
-
-
Measurements: Blood flow in the respective arteries was measured to determine the dose-response relationship. At a specific intravenous dose of 6.4 mg/kg, blood flow in the coronary, renal, and femoral arteries was also assessed.
Experimental Workflow: Canine Hemodynamic Study
Caption: Workflow for the in vivo hemodynamic study in dogs.
Corticocerebral Microcirculation Study in Rats
-
Objective: To investigate the effect of chronic oral administration of this compound on the stereological parameters of corticocerebral capillaries.
-
Subjects: 1-year-old and 3-year-old OFA rats.
-
Drug Administration: this compound was administered orally at a dose of 7.5 mg/kg/day for 4 weeks.
-
Methodology: An optical-electronic image analysis technique was used to assess stereological parameters of the corticocerebral capillaries.
-
Parameters Measured: Capillary length, capillary volume per unit volume of tissue, mean intercapillary diffusion paths, capillary density, and capillary diffusion area.
Positron Emission Tomography (PET) Study in Humans
-
Objective: To evaluate the effect of this compound on cerebral circulation and metabolism in patients with brain ischemia.
-
Subjects: Patients with internal carotid artery occlusion and 'misery perfusion syndrome'.
-
Methodology: Positron Emission Tomography (PET) was used to measure cerebral blood flow (CBF), cerebral metabolic rate of oxygen (CMRO2), and oxygen extraction fraction (OEF).
-
Protocol: Measurements were taken before and after the intravenous loading of this compound.
-
Endpoints: The primary outcomes were the changes in CBF, CMRO2, and OEF in the hemisphere with the occluded artery.
Experimental Workflow: Human PET Study
Caption: Workflow for the human PET study on this compound.
Conclusion
The available evidence strongly suggests that this compound is a potent cerebral vasodilator with a clear mechanism of action involving the blockade of L-type calcium channels. Preclinical studies have demonstrated a dose-dependent increase in blood flow in major cerebral arteries and an improvement in the microcirculatory architecture of the cerebral cortex. Clinical data in a patient population with compromised cerebral perfusion further support these findings, showing a significant increase in cerebral blood flow and a reduction in the oxygen extraction fraction, indicative of improved tissue perfusion. Further research, particularly full-text publications of key studies, would be beneficial to provide more granular quantitative data and a more detailed understanding of the experimental protocols. Nevertheless, the existing data provide a solid foundation for the continued investigation of this compound as a therapeutic agent for conditions associated with reduced cerebral blood flow.
References
- 1. Calcium antagonistic action involved in vasodilation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection for treatment of glaucoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of this compound and possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the stereological parameters of corticocerebral capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on cerebral circulation and metabolism in internal carotid artery occlusion examined by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Brovincamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brovincamine (11-bromovincamine) is a synthetic derivative of the vinca alkaloid vincamine. It exhibits a distinct pharmacological profile characterized primarily by its actions as a calcium channel blocker and a vasodilator. These properties are believed to underlie its neuroprotective effects, which have been investigated predominantly in the context of ophthalmology, specifically for retarding the progression of visual field defects in normal-tension glaucoma (NTG). This technical guide provides a comprehensive overview of the available pharmacological data, experimental methodologies, and putative signaling pathways associated with this compound's mechanism of action.
Mechanism of Action
This compound's primary mechanism of action is the blockade of slow calcium channels, leading to vasodilation. This has been demonstrated in preclinical models to relax vascular smooth muscle. While the related compound, vinpocetine, is a known phosphodiesterase type 1 (PDE1) inhibitor, there is currently no direct evidence to confirm that this compound shares this activity. The neuroprotective effects observed in clinical settings are hypothesized to be a consequence of improved ocular blood flow and potential reduction in calcium-mediated excitotoxicity in retinal ganglion cells.
Calcium Channel Blockade and Vasodilation
This compound functions as a calcium channel antagonist. This action is central to its vasodilatory effects. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, this compound reduces the tonic contraction of these cells, leading to a relaxation of the blood vessel walls and an increase in blood flow. This effect is particularly relevant to its proposed therapeutic application in conditions where vascular dysregulation is implicated, such as normal-tension glaucoma.
The vasodilatory action of this compound has been quantified in ex vivo studies. It has been shown to cause a dose-dependent relaxation of potassium-induced contractures in isolated rabbit pulmonary arterial segments. This relaxation, similar to that produced by verapamil, is antagonized by increasing the external calcium concentration, supporting the mechanism of slow Ca2+-channel blockade.
Potential for Phosphodiesterase (PDE) Inhibition
It is important to note that vinpocetine, a structurally related vinca alkaloid, is a known inhibitor of phosphodiesterase type 1 (PDE1). PDE1 inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which can also contribute to vasodilation and may have other neuroprotective signaling effects. However, direct studies confirming or quantifying the PDE1 inhibitory activity of this compound are lacking in the current scientific literature. Therefore, this remains a speculative component of its pharmacological profile.
Pharmacodynamics
The pharmacodynamic effects of this compound are most prominently observed in the vascular and nervous systems. Its ability to improve visual field outcomes in patients with normal-tension glaucoma without significantly altering intraocular pressure suggests a mechanism independent of aqueous humor dynamics, likely related to neuroprotection via enhanced ocular perfusion.
Quantitative Pharmacodynamic Data
The following table summarizes the key quantitative pharmacodynamic data for this compound.
| Parameter | Value | Species | Tissue/Model | Reference |
| IC₅₀ (Relaxation of K⁺-induced contracture) | 1.2 x 10⁻⁵ M | Rabbit | Pulmonary Artery | [Not Available] |
| Change in Mean Deviation (MD) per year (vs. Control) | -0.071 dB/year (vs. -0.778 dB/year) | Human | Normal-Tension Glaucoma | [1] |
| Change in Corrected Pattern Standard Deviation (CPSD) per year (vs. Control) | 0.004 dB/year (vs. 0.032 dB/year) | Human | Normal-Tension Glaucoma | [1] |
Pharmacokinetics
Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion (ADME) of this compound following oral administration.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in humans after a single oral dose.
| Parameter | Value | Route | Dose | Subjects | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.75 hours | Oral | 40 mg | Human | [Not Available] |
| Peak Plasma Concentration (Cmax) | 620 ng/mL | Oral | 40 mg | Human | [Not Available] |
| Plasma Half-life (t½) | Biphasic: ~1 hour and 5 hours | Oral | 40 mg | Human | [Not Available] |
| Urinary Excretion (5 days) | ~55% of dose | Oral | 40 mg | Human | [Not Available] |
| Fecal Excretion (5 days) | ~27% of dose | Oral | 40 mg | Human | [Not Available] |
| Major Metabolite (Urine) | 11-bromovincaminic acid (~31% of dose) | Oral | 40 mg | Human | [Not Available] |
Experimental Protocols
In Vitro Vasodilation Assay
Objective: To determine the vasodilatory effect of this compound and its IC₅₀ for relaxation of potassium-induced contracture.
Methodology:
-
Tissue Preparation: Male New Zealand White rabbits are euthanized, and the thoracic aorta or pulmonary artery is excised. The vessel is cleaned of adherent tissue and cut into ring segments (3-4 mm). Care is taken to keep the endothelium intact.
-
Mounting: The arterial rings are mounted between an adjustable support and a fixed isometric force transducer in an organ bath.
-
Superfusion: The rings are superfused with Krebs bicarbonate solution (37°C, aerated with 95% O₂ and 5% CO₂) at a constant flow rate.
-
Equilibration and Pre-constriction: The resting tension of the rings is incrementally increased to a stable baseline over a period of equilibration. The vessels are then pre-constricted with a high concentration of potassium chloride (e.g., 30 mM) or an alpha-adrenergic agonist like phenylephrine to induce a sustained contraction.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.
-
Data Acquisition: Changes in isometric tension are continuously recorded. The relaxation at each concentration is expressed as a percentage of the maximal pre-constriction.
-
Data Analysis: A dose-response curve is generated, and the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.
Clinical Trial for Neuroprotection in Normal-Tension Glaucoma
Objective: To evaluate the effect of oral this compound on the progression of visual field defects in patients with normal-tension glaucoma.
Methodology:
-
Study Design: A prospective, randomized, placebo-controlled clinical trial.
-
Patient Population: Patients with a diagnosis of normal-tension glaucoma, characterized by glaucomatous optic neuropathy and visual field loss with intraocular pressures consistently within the normal range.
-
Intervention: Patients are randomly assigned to receive either oral this compound (e.g., 20 mg three times daily) or a matching placebo.[2]
-
Outcome Measures: The primary outcome is the rate of change in visual field parameters over time.
-
Visual Field Assessment: Visual fields are examined at baseline and at regular intervals (e.g., every 4-6 months) for the duration of the study (e.g., 2-3 years).[1][2] The Humphrey Field Analyzer with the 30-2 SITA (Swedish Interactive Thresholding Algorithm) standard program is used.[1] Key parameters analyzed include Mean Deviation (MD) and Corrected Pattern Standard Deviation (CPSD).[1]
-
Data Analysis: The rate of change in MD and CPSD over time is calculated for each group using linear regression analysis. The slopes of regression for the this compound and placebo groups are compared to determine if there is a statistically significant difference in the rate of visual field progression.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for Neuroprotection
Caption: Proposed neuroprotective signaling pathway of this compound in glaucoma.
Experimental Workflow for In Vitro Vasodilation Assay
Caption: Workflow for assessing the vasodilatory properties of this compound.
Clinical Trial Workflow for Glaucoma Study
Caption: Workflow of a clinical trial evaluating this compound in normal-tension glaucoma.
References
- 1. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Brovincamine Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brovincamine, chemically known as 11-bromovincamine, is a synthetic derivative of the Vinca alkaloid vincamine. It has garnered interest for its potential as a cerebral vasodilator and its application in managing conditions like normal-tension glaucoma. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its formulation into the fumarate salt, a form utilized in clinical investigations. This document outlines the synthetic pathway, provides detailed experimental protocols based on established chemical principles, presents quantitative data in a structured format, and visualizes key processes through logical diagrams.
Introduction
This compound is a halogenated derivative of vincamine, an indole alkaloid naturally found in the lesser periwinkle plant (Vinca minor). The introduction of a bromine atom at the 11th position of the vincamine scaffold modifies its pharmacological profile, enhancing its activity as a calcium channel blocker and cerebral vasodilator.[1][2] Clinical studies have explored the therapeutic potential of this compound fumarate in improving visual field defects in patients with normal-tension glaucoma.[1][2][3][4][5] This guide focuses on the core chemical synthesis of this compound and its subsequent conversion to the fumarate salt.
Chemical Synthesis of this compound
The synthesis of this compound is a semi-synthetic process starting from (+)-vincamine. The key transformation is the regioselective bromination of the indole nucleus of the vincamine molecule.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process: the bromination of the aromatic ring of vincamine followed by the formation of the fumarate salt.
Experimental Protocol: Synthesis of 11-Bromovincamine
Disclaimer: The following protocol is a representative procedure based on general methods for the regioselective bromination of activated aromatic compounds, as a specific published protocol for the synthesis of this compound was not available in the public domain. Researchers should conduct their own optimization and safety assessments.
Objective: To synthesize (+)-11-bromovincamine via electrophilic aromatic substitution on (+)-vincamine.
Materials:
-
(+)-Vincamine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
In a round-bottom flask dried under an inert atmosphere, dissolve (+)-vincamine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield (+)-11-bromovincamine as a solid.
Quantitative Data
| Parameter | Value |
| Starting Material | (+)-Vincamine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0°C |
| Typical Reaction Time | 1-3 hours |
| Expected Yield | 70-85% (estimated) |
| Purity (post-chromatography) | >98% (by HPLC) |
Preparation of this compound Fumarate
The fumarate salt of this compound is prepared to improve its solubility and bioavailability for pharmaceutical applications.
Experimental Protocol: Fumarate Salt Formation
Disclaimer: This protocol is based on general procedures for the formation of fumarate salts of basic drug molecules.
Objective: To prepare the fumarate salt of (+)-11-bromovincamine.
Materials:
-
(+)-11-Bromovincamine
-
Fumaric acid
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve (+)-11-bromovincamine (1.0 equivalent) in a minimal amount of hot anhydrous ethanol.
-
In a separate flask, dissolve fumaric acid (1.0 equivalent) in hot anhydrous ethanol.
-
Slowly add the fumaric acid solution to the stirred this compound solution.
-
Allow the mixture to cool to room temperature. The fumarate salt may precipitate at this stage.
-
To induce further precipitation, slowly add anhydrous diethyl ether to the mixture until it becomes cloudy.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound fumarate.
Quantitative Data
| Parameter | Value |
| Starting Material | (+)-11-Bromovincamine |
| Reagent | Fumaric Acid |
| Solvent System | Ethanol/Diethyl Ether |
| Expected Yield | >90% (estimated) |
| Purity | >99% (by HPLC) |
Mechanism of Action: Signaling Pathway
This compound functions as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and an increase in cerebral blood flow.
The binding of this compound to L-type calcium channels inhibits the influx of extracellular calcium ions into the vascular smooth muscle cells.[6] This reduction in intracellular calcium concentration prevents the formation of the calcium-calmodulin complex, which in turn inhibits the activation of myosin light chain kinase (MLCK).[6] Consequently, the phosphorylation of the myosin light chain is reduced, leading to smooth muscle relaxation and vasodilation.
Conclusion
The synthesis of this compound fumarate is a straightforward process involving the regioselective bromination of vincamine followed by salt formation. This guide provides a foundational understanding of the chemical procedures and the underlying mechanism of action of this promising therapeutic agent. The provided protocols, while based on established chemical principles, should be further optimized and validated in a laboratory setting. The continued investigation into the synthesis and pharmacological properties of this compound and its derivatives may lead to the development of novel therapies for cerebrovascular and neurodegenerative disorders.
References
- 1. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotection for treatment of glaucoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection for treatment of glaucoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aoa.org [aoa.org]
- 6. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
Brovincamine for Neuroprotection in Glaucoma Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). While lowering intraocular pressure (IOP) is the current standard of care, neuroprotective strategies that directly target RGC survival are of significant interest. This technical guide provides an in-depth overview of the existing clinical evidence for brovincamine, a calcium channel blocker and vasodilator, as a potential neuroprotective agent in glaucoma. This document summarizes the quantitative outcomes from key clinical trials, details their experimental protocols, and presents a hypothesized mechanism of action for this compound's neuroprotective effects.
Clinical Efficacy of this compound in Normal-Tension Glaucoma
Clinical research has primarily focused on the efficacy of oral this compound in patients with normal-tension glaucoma (NTG), a form of the disease where optic nerve damage occurs despite normal IOP levels. Two key prospective, randomized controlled trials have demonstrated a favorable effect of this compound on visual field preservation.
Quantitative Data from Clinical Trials
The following tables summarize the primary outcomes of these studies, highlighting the neuroprotective potential of this compound.
Table 1: Visual Field Progression in Normal-Tension Glaucoma Patients Treated with this compound (Sawada et al., 1996) [1]
| Outcome | This compound Group (n=14) | Placebo Group (n=14) |
| Patients with Visual Field Improvement | 6 | 0 |
Table 2: Annual Rate of Change in Visual Field Indices in Normal-Tension Glaucoma Patients (Koseki et al., 1999) [2]
| Parameter | This compound Group | Control Group | p-value |
| Change in Mean Deviation (MD) (dB/year) | -0.071 (± 0.195) | -0.778 (± 0.178) | < 0.05 |
| Change in Corrected Pattern Standard Deviation (CPSD) (dB/year) | 0.004 (± 0.016) | 0.032 (± 0.015) | Not Significant |
| Average Intraocular Pressure (mmHg) | 13.1 | 13.2 | Not Significant |
Experimental Protocols in Clinical Trials
The methodologies employed in these pivotal studies provide a framework for understanding the clinical investigation of this compound.
Study Design: Sawada et al. (1996)[1]
A prospective, randomized, placebo-controlled clinical trial was conducted with 28 patients diagnosed with NTG. The participants were matched for age and the extent of their visual field defects.
-
Patient Population: 28 patients with normal-tension glaucoma.
-
Intervention:
-
Treatment Group: 20 mg of oral this compound fumarate administered three times daily.
-
Control Group: Placebo administered three times daily.
-
-
Duration and Follow-up: The study had a minimum follow-up period of 2.5 years, with a mean of 39.1 months for the this compound group and 37.9 months for the placebo group. Visual fields were assessed at least every six months.
Study Design: Koseki et al. (1999)[2]
This prospective, randomized, controlled study involved 52 patients with NTG who had a consistently low-normal IOP.
-
Patient Population: 52 patients with normal-tension glaucoma and IOP < 15 mmHg.
-
Intervention:
-
Treatment Group: 20 mg of oral this compound administered three times daily.
-
Control Group: No treatment.
-
-
Duration and Follow-up: The patients were followed for a period of 2 years, with visual field examinations conducted every 4 months using a Humphrey perimeter.
Hypothesized Mechanism of Neuroprotection
Signaling Pathways in RGC Protection
The proposed mechanism centers on the mitigation of two key pathological processes in glaucoma: glutamate-induced excitotoxicity and vascular dysregulation.
-
Inhibition of Calcium Influx: In glaucoma, excessive glutamate stimulation leads to a massive influx of calcium (Ca2+) into RGCs, triggering apoptotic pathways. This compound, by blocking L-type calcium channels, is hypothesized to reduce this toxic Ca2+ overload, thereby preventing the activation of cell death cascades.
-
Improved Ocular Blood Flow: this compound's vasodilatory properties may enhance blood flow to the optic nerve head. This could improve the delivery of essential neurotrophic factors and facilitate the clearance of metabolic byproducts, creating a more favorable microenvironment for RGC survival.
Conclusion and Future Directions
The available clinical evidence suggests that oral this compound may have a neuroprotective effect in patients with normal-tension glaucoma by slowing the progression of visual field defects. The proposed mechanisms of action, centered on calcium channel blockade and vasodilation, provide a strong rationale for its therapeutic potential. However, the lack of preclinical data from animal models of glaucoma represents a significant knowledge gap. Future research should focus on elucidating the precise molecular pathways through which this compound exerts its effects on RGCs and evaluating its efficacy and safety in other forms of glaucoma. Such studies would be invaluable for the further development of this compound as a targeted neuroprotective therapy.
References
The Dual-Mechanism Action of Brovincamine: A Technical Whitepaper on its Role as a Calcium Channel Blocker and Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brovincamine, a synthetic derivative of the vinca alkaloid vincamine, is a vasoactive and neuroprotective agent that has demonstrated clinical utility, particularly in the management of normal-tension glaucoma.[1][2][3] Its therapeutic effects are understood to arise from a dual mechanism of action: the blockade of slow (L-type) voltage-gated calcium channels and the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This document provides an in-depth technical overview of these mechanisms, supported by available quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Introduction
This compound (11-Bromovincamine) is a cerebral vasodilator that has been investigated for its therapeutic potential in cerebrovascular disorders and neurodegenerative conditions like glaucoma.[1][4] Its ability to improve blood flow and exert neuroprotective effects is attributed to its modulation of two critical intracellular signaling pathways: calcium homeostasis and cyclic nucleotide signaling. By acting as a calcium channel blocker, this compound directly reduces the influx of extracellular calcium into cells, a key event in vasoconstriction and neuronal excitotoxicity. Concurrently, as a likely phosphodiesterase inhibitor, it is proposed to elevate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play crucial roles in vasodilation and cell survival.
This whitepaper will dissect these two core mechanisms, presenting the quantitative data available, detailing the experimental protocols used to elucidate these actions, and visualizing the intricate signaling pathways involved.
Quantitative Data Summary
| Target | Parameter | Value | Units | Experimental System | Reference |
| Slow Ca2+ Channels | IC50 | 1.2 x 10⁻⁵ | M | Rabbit Pulmonary Artery | [5] |
Mechanism of Action I: Calcium Channel Blockade
This compound functions as an antagonist of voltage-gated slow calcium channels, which are understood to be L-type calcium channels.[1][5] These channels are pivotal in regulating calcium influx into vascular smooth muscle cells and neurons.
Signaling Pathway
Blockade of L-type calcium channels by this compound in vascular smooth muscle cells directly inhibits the influx of extracellular Ca²⁺ that is necessary for vasoconstriction. This leads to smooth muscle relaxation and subsequent vasodilation, particularly in cerebral blood vessels.[1] In neuronal cells, preventing excessive Ca²⁺ entry can mitigate excitotoxic damage, a key mechanism in neurodegenerative processes.
References
- 1. Cardiovascular effects of this compound and possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. Calcium antagonistic action involved in vasodilation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Brovincamine: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brovincamine, chemically identified as 11-bromovincamine, is a synthetic derivative of the vinca alkaloid vincamine. Initially investigated for its properties as a cerebral vasodilator, it has demonstrated potential therapeutic applications, most notably in the management of normal-tension glaucoma. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It includes a summary of key preclinical and clinical findings, detailed experimental methodologies from pivotal studies, and an exploration of its mechanism of action as a calcium channel blocker.
Discovery and Development
The development of this compound is rooted in the extensive research on vincamine, a natural alkaloid extracted from the leaves of the lesser periwinkle plant (Vinca minor). Vincamine itself was first isolated in the 1950s and was noted for its vasodilatory effects on cerebral blood vessels. This led to further exploration of its derivatives to enhance its pharmacological properties.
While the specific individuals and institution behind the initial synthesis of this compound (also referred to by the code BV 26-723) are not extensively documented in readily available literature, its creation represents a targeted effort to modify the vincamine structure to improve its therapeutic potential. The key structural modification in this compound is the introduction of a bromine atom at the 11th position of the vincamine molecule.
Chemical Synthesis
The synthesis of this compound, or (+)-11-bromovincamine, can be achieved through a regioselective bromination of a tetrahydro-β-carboline precursor. A practical synthetic route has been described by Kubo et al.
Experimental Protocol: Synthesis of (+)-11-Bromovincamine
This protocol is a summarized representation based on established synthetic strategies for vincamine analogs.
-
Starting Material: The synthesis typically begins with a suitable tryptamine derivative.
-
Pictet-Spengler Reaction: The tryptamine derivative is reacted with an appropriate aldehyde to form a tetrahydro-β-carboline core structure. This reaction is crucial for establishing the foundational ring system of the molecule.
-
Lactamization: The resulting intermediate undergoes lactamization to form a key pentacyclic lactam intermediate.
-
Bromination: The crucial step involves the regioselective bromination of the indole nucleus at the C-11 position. This is often achieved using a mild brominating agent to ensure specificity and avoid unwanted side reactions.
-
Introduction of the Ester Group: The carboxyl group is introduced and subsequently esterified to yield the final methyl ester of 11-bromovincamine.
-
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Pharmacological Profile
This compound's primary pharmacological actions are attributed to its properties as a cerebral vasodilator and a calcium channel blocker.
Mechanism of Action: Calcium Channel Blockade
This compound functions as a calcium channel blocker, though its specific subtype selectivity is not fully elucidated in the available literature. It is suggested to act on slow calcium channels, thereby reducing the influx of extracellular calcium into cells. This reduction in intracellular calcium concentration is the primary mechanism underlying its vasodilatory effects.
Signaling Pathway of this compound's Vasodilatory Effect
Caption: this compound-induced vasodilation via calcium channel blockade.
By inhibiting calcium influx, this compound disrupts the downstream signaling cascade that leads to smooth muscle contraction, resulting in vasodilation. The potential neuroprotective effects of this compound are also likely linked to the prevention of calcium overload in neuronal cells, a common pathway in excitotoxicity and cell death.
Effects on Cerebral Blood Flow
As a cerebral vasodilator, this compound has been shown to increase blood flow in the brain. This effect is particularly relevant for its investigation in conditions associated with reduced cerebral perfusion.
Experimental Protocol: Measurement of Cerebral Blood Flow
The effect of this compound on cerebral blood flow can be assessed in animal models using Laser Doppler Flowmetry.
-
Animal Preparation: Anesthetized rodents (e.g., rats) are placed in a stereotaxic frame. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline scalp incision is made, and the skull is exposed. A small area of the skull overlying the region of interest (e.g., parietal cortex) is thinned using a dental drill until it is translucent.
-
Laser Doppler Probe Placement: A Laser Doppler probe is positioned over the thinned skull area to continuously monitor cerebral blood flow.
-
Drug Administration: A baseline blood flow reading is established. This compound is then administered (e.g., intravenously or intraperitoneally), and changes in cerebral blood flow are recorded over time.
-
Data Analysis: The percentage change in cerebral blood flow from baseline is calculated and compared to a vehicle-treated control group.
Clinical Investigations in Normal-Tension Glaucoma
The most significant clinical research on this compound has focused on its potential to slow the progression of visual field defects in patients with normal-tension glaucoma (NTG). The rationale for its use in NTG stems from the hypothesis that impaired ocular blood flow contributes to optic nerve damage in this condition.
Key Clinical Trials
Two pivotal prospective, randomized, controlled trials have provided evidence for the efficacy of this compound in NTG.
Table 1: Summary of Key Clinical Trial Data for this compound in Normal-Tension Glaucoma
| Study | Dosage | Duration | Primary Outcome | This compound Group (Mean Change) | Control Group (Mean Change) | p-value |
| Sawada et al. (1996)[1] | 20 mg, three times daily | 39.1 ± 8.7 months | Visual field improvement | 6/14 patients showed improvement | 0/14 patients showed improvement | Significant |
| Koseki et al. (1999)[2] | 20 mg, three times daily | 2 years | Change in Mean Deviation (MD) | -0.071 dB/year | -0.778 dB/year | < 0.05 |
Experimental Protocols from Clinical Trials
Protocol: Randomized Controlled Trial of Oral this compound in NTG (based on Koseki et al., 1999[2])
-
Patient Population: Patients diagnosed with normal-tension glaucoma with intraocular pressure consistently below 15 mmHg.
-
Inclusion Criteria:
-
Confirmed glaucomatous optic neuropathy.
-
Corresponding visual field defects.
-
Open angles on gonioscopy.
-
-
Exclusion Criteria:
-
Other ocular or systemic diseases affecting the visual field.
-
Previous intraocular surgery.
-
-
Study Design: A prospective, randomized, controlled clinical trial.
-
Randomization: Patients were randomly assigned to receive either oral this compound (20 mg three times daily) or no treatment (control group).
-
Visual Field Examination:
-
Method: Humphrey Field Analyzer using the 30-2 program.[2]
-
Procedure: A size III white stimulus on a white background is used. Appropriate near-vision correction is provided. One eye is patched while the other is tested. Patients press a button to indicate when they see a light stimulus of varying intensity presented at different locations within the central 30 degrees of their visual field.
-
Frequency: Visual field examinations were performed every 4 months for 2 years.[2]
-
-
Outcome Measures: The primary outcome was the rate of change in the Mean Deviation (MD) index of the visual field over the study period. Secondary outcomes included changes in the Corrected Pattern Standard Deviation (CPSD).
-
Statistical Analysis: The rates of change in visual field indices between the two groups were compared using a linear mixed-effects model.
Experimental Workflow for a Randomized Controlled Trial of this compound in NTG
References
Brovincamine's Potential Impact on Retinal Ganglion Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). Current therapeutic strategies primarily focus on lowering intraocular pressure (IOP); however, neuroprotective interventions that directly promote RGC survival are urgently needed. Brovincamine, a vinca alkaloid derivative, has demonstrated potential in clinical settings to slow the progression of visual field defects in patients with normal-tension glaucoma, suggesting a neuroprotective effect. While direct preclinical studies on this compound's impact on RGC survival are limited, its pharmacological classification and structural similarity to other neuroprotective agents offer insights into its potential mechanisms of action. This technical guide consolidates the available clinical data for this compound and explores its putative neuroprotective mechanisms by examining related compounds, namely phosphodiesterase (PDE) inhibitors and calcium channel blockers. We provide a detailed overview of the experimental protocols used to assess RGC survival and present quantitative data from relevant studies to inform future research and drug development efforts in this area.
Introduction: The Neuroprotective Potential of this compound
This compound (11-bromovincamine) is a synthetic derivative of the vinca alkaloid vincamine. Clinical studies in patients with normal-tension glaucoma (NTG) have indicated that oral administration of this compound may retard the deterioration of the visual field, independent of IOP reduction. This observation points towards a direct neuroprotective action on retinal ganglion cells. Although the precise molecular mechanisms underlying this effect have not been fully elucidated for this compound itself, its known classification as a calcium channel blocker and its structural relation to Vinpocetine, a phosphodiesterase type 1 (PDE1) inhibitor, provide a strong basis for hypothesized pathways of RGC protection.
Putative Mechanisms of Action and Supporting Evidence
Given the limited direct research on this compound's molecular impact on RGCs, this section details the established neuroprotective mechanisms of two drug classes to which this compound is related: phosphodiesterase inhibitors and calcium channel blockers.
Phosphodiesterase Inhibition and the Cyclic AMP/GMP Signaling Pathways
Vinpocetine, a close structural analog of this compound, is a known inhibitor of phosphodiesterase type 1 (PDE1).[1][2][3] Inhibition of PDE1 leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] These second messengers are crucial in activating downstream signaling cascades that promote cell survival.
-
cAMP Pathway: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the expression of pro-survival genes, including brain-derived neurotrophic factor (BDNF), and anti-apoptotic proteins like Bcl-2.
-
cGMP Pathway: Increased cGMP levels activate Protein Kinase G (PKG), which has been shown to exert neuroprotective effects by suppressing apoptotic pathways.[4]
The proposed signaling pathway for the neuroprotective effect of PDE inhibition on RGCs is illustrated below.
Calcium Channel Blockade
This compound has been described as a calcium channel blocker.[5] In conditions of retinal stress, such as ischemia or elevated IOP, excessive influx of calcium ions (Ca2+) into RGCs is a key trigger for apoptotic cell death. This process, known as excitotoxicity, is often mediated by the overactivation of glutamate receptors. Calcium channel blockers can mitigate this by directly inhibiting the entry of Ca2+ through voltage-gated calcium channels, thereby reducing the intracellular calcium overload and subsequent activation of calcium-dependent apoptotic enzymes like calpains and caspases.[6][7]
The proposed mechanism of RGC neuroprotection through calcium channel blockade is depicted below.
References
- 1. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Vinpocetine, a Phosphodiesterase Type 1 Inhibitor, Mitigates Locomotor Hyperactivity in Female Mice Exposed to Lead During Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased bioavailability of cyclic guanylate monophosphate prevents retinal ganglion cell degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of calcium channel blockers for glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of Axonal Degeneration by Calcium Channel Inhibitors Improves Retinal Ganglion Cell Survival and Regeneration After Optic Nerve Crush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of calcium channel blocker against retinal ganglion cell damage under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Brovincamine and its Potential Role in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the preliminary research surrounding Brovincamine and its potential applications in neurodegenerative diseases. Due to the limited availability of specific preclinical and clinical data on this compound in the context of Alzheimer's, Parkinson's, and Huntington's disease, this guide extensively leverages data from its parent compound, Vinpocetine. Vinpocetine is a synthetic derivative of vincamine, from which this compound (11-bromovincamine) is also derived, and they share core structural and functional similarities. The information on Vinpocetine is presented as a proxy to infer the potential mechanisms and therapeutic avenues of this compound, a position supported by the understanding that both compounds are known to cross the blood-brain barrier and act as cerebral vasodilators.[1][2] All data related to Vinpocetine should be considered as indicative of potential properties of this compound and warrants direct experimental validation.
Introduction to this compound and its Rationale in Neurodegenerative Disease
This compound is a synthetic derivative of the vinca alkaloid vincamine.[3] It has been primarily investigated for its effects on cerebral circulation and has seen clinical use in some regions for conditions such as normal-tension glaucoma, where it has been shown to improve visual field outcomes.[4][5] The neuroprotective potential of this compound in broader neurodegenerative diseases stems from its presumed multi-target mechanism of action, largely inferred from its close structural analog, Vinpocetine.[6][7] This includes phosphodiesterase type 1 (PDE1) inhibition, modulation of inflammatory pathways, and ion channel blocking.[6][8] Given that neuroinflammation, impaired cerebral blood flow, and excitotoxicity are common pathological features across many neurodegenerative disorders, this compound presents an interesting candidate for further investigation.[9][10]
Quantitative Data from Preclinical Studies (Vinpocetine as a Proxy)
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies on Vinpocetine, which may serve as a reference for the potential activity of this compound.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Vinpocetine
| Target | IC50 Value | Cell/Tissue Type | Reference(s) |
| Phosphodiesterase 1A (PDE1A) | ~8–20 μM | Brain | [6] |
| Phosphodiesterase 1B (PDE1B) | ~8–20 μM | Brain | [6] |
| Phosphodiesterase 1C (PDE1C) | ~40–50 μM | Brain, Smooth Muscle Cells | [6] |
| IκB Kinase (IKK) | ~17 μM | Various | [6] |
| Voltage-gated Na+ Channels | 10–50 μM | Brain, Heart, Vessels | [6] |
| NMDA/Veratridine-induced Excitotoxicity | 2-7 μM | Primary cortical cell culture | [11] |
Table 2: Summary of In Vivo Preclinical Studies of Vinpocetine in Neurodegenerative Disease Models
| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| Alzheimer's Disease | Amyloid-β induced rat model | 10 mg/kg, intraperitoneally | Attenuated behavioral deficits, decreased lesion size and microglia activation. | [7][12] |
| Alzheimer's Disease | Streptozotocin-induced rat model | Not specified | Reduced oxidative stress, restored glutathione levels, improved spatial memory. | [13] |
| Parkinson's Disease | 6-OHDA induced rat model | Not specified | Improved dyskinesia by reducing oxidative stress and activating the Wnt/β-catenin pathway. | |
| Parkinson's Disease | Rotenone-induced rat model | 5, 10, or 20 mg/kg, orally for 28 days | Reversed motor and cognitive deficits, attenuated oxidative stress and neuroinflammation, and reduced α-synuclein expression. | |
| General Neuroprotection | NMDA-induced excitotoxicity in rats | 10 mg/kg, intraperitoneally | Reduced lesion size and microglia activation. | [7][12][14] |
Table 3: Clinical Studies on this compound in Normal-Tension Glaucoma
| Study Design | Patient Population | Dosage and Administration | Key Outcomes | Reference(s) |
| Prospective, randomized, controlled | 52 patients with normal-tension glaucoma | 20 mg, three times daily, orally for 2 years | Retarded further visual field deterioration compared to the control group. | [4] |
Key Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Vinpocetine, and by extension potentially this compound, are attributed to its modulation of several key intracellular signaling pathways.
Inhibition of Phosphodiesterase 1 (PDE1) and Enhancement of cGMP/cAMP Signaling
Vinpocetine is a known inhibitor of PDE1, an enzyme that degrades the cyclic nucleotides cAMP and cGMP.[8][15] By inhibiting PDE1, Vinpocetine increases the intracellular levels of these second messengers, leading to the activation of downstream protein kinases, PKA and PKG, respectively.[16] This cascade ultimately results in the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in promoting neuronal survival and synaptic plasticity.[17][18]
Inhibition of the NF-κB Inflammatory Pathway
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases.[9][10] Vinpocetine has been shown to exert anti-inflammatory effects by inhibiting the IκB kinase (IKK), a critical enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[6] Inhibition of IKK prevents the degradation of IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6][19]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and Vinpocetine in the context of neurodegenerative diseases.
In Vivo Animal Models
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted into the lateral ventricle.
-
Aggregated amyloid-beta (1-42) peptide is infused intracerebroventricularly.
-
Animals are allowed to recover and are monitored for behavioral changes.
-
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, rats are trained to find a hidden platform in a circular pool of opaque water. The starting position is varied for each trial.
-
Probe Trial: On the 6th day, the platform is removed, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.
-
-
Histological Analysis:
-
Following behavioral testing, animals are euthanized, and brains are collected.
-
Brain sections are stained with specific antibodies to assess neuronal loss (e.g., NeuN) and microglial activation (e.g., Iba1).
-
References
- 1. Neuroprotection in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on cerebral circulation and metabolism in internal carotid artery occlusion examined by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the stereological parameters of corticocerebral capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection in Glaucoma: Basic Aspects and Clinical Relevance [mdpi.com]
- 6. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 9. NF-κB in neuronal plasticity and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. research.rug.nl [research.rug.nl]
- 15. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 | Journal of Neuroscience [jneurosci.org]
- 19. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
An In-depth Technical Guide to the Molecular Targets of Brovincamine in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brovincamine, a synthetic derivative of the vinca alkaloid vincamine, has demonstrated a range of pharmacological effects on the central nervous system (CNS), including cerebral vasodilation and neuroprotection. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound within the CNS. While its primary established mechanism of action is the blockade of voltage-gated calcium channels, evidence also suggests potential interactions with phosphodiesterases and adenosine receptors. This document consolidates available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through visual diagrams to facilitate a deeper understanding of this compound's complex pharmacology.
Primary Molecular Target: Voltage-Gated Calcium Channels
This compound's most well-characterized mechanism of action in the CNS is its role as a calcium channel blocker. This activity is central to its vasodilatory effects on cerebral blood vessels.
Quantitative Inhibition Data
Experimental evidence demonstrates this compound's ability to inhibit calcium influx, with a specific half-maximal inhibitory concentration (IC50) determined in vascular smooth muscle preparations.
| Target | Parameter | Value (M) | Species | Tissue | Reference |
| Voltage-Gated Ca2+ Channels | IC50 | 1.2 x 10-5 | Rabbit | Pulmonary Arterial Segment | [1] |
Experimental Protocol: Determination of IC50 for Calcium Channel Blockade
The following protocol is a representative method for determining the IC50 value of a compound like this compound for its calcium channel blocking activity in vascular tissue.
Objective: To determine the concentration of this compound required to inhibit 50% of the contractile response induced by potassium depolarization in isolated arterial segments.
Materials:
-
Isolated rabbit pulmonary arterial segments
-
Krebs-Henseleit solution (physiological salt solution)
-
Potassium chloride (KCl) for inducing depolarization
-
This compound stock solution
-
Organ bath setup with force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate rabbit pulmonary arteries and cut them into helical strips.
-
Mounting: Mount the arterial strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Contraction Induction: Induce a sustained contraction by increasing the potassium concentration in the bath (e.g., to 30 mM). This depolarization opens voltage-gated calcium channels, leading to calcium influx and contraction.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the relaxation of the arterial strip at each concentration of this compound.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that produces 50% of the maximum relaxation.
Signaling Pathway
Potential Molecular Target: Phosphodiesterases (PDEs)
Quantitative Inhibition Data for a Related Compound (Vinpocetine)
The following table provides the IC50 values for vinpocetine, a close structural analog of this compound, against different PDE1 isoforms.
| Target | Parameter | Value (µM) | Species | Reference |
| PDE1A | IC50 | 8 - 20 | - | [3][4] |
| PDE1B | IC50 | 8 - 20 | - | [3][4] |
Experimental Protocol: Phosphodiesterase Activity Assay
This protocol outlines a general method for determining the inhibitory activity of a compound on PDE1.
Objective: To measure the ability of a test compound to inhibit the hydrolysis of cAMP or cGMP by PDE1.
Materials:
-
Purified recombinant human PDE1 enzyme
-
Cyclic AMP (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate
-
Assay buffer (e.g., Tris-HCl with Mg2+)
-
Test compound (e.g., this compound)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the PDE1 enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (cAMP or cGMP) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Conversion to Nucleoside: Stop the PDE reaction and add 5'-nucleotidase to convert the product (AMP or GMP) to adenosine or guanosine and inorganic phosphate.
-
Phosphate Detection: Add a phosphate detection reagent (e.g., Malachite Green) and measure the absorbance at the appropriate wavelength. The amount of phosphate produced is proportional to the PDE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway
Potential Molecular Target: Adenosine Receptors
There is currently no direct quantitative data (Ki or IC50 values) available to confirm this compound's binding affinity or functional activity at adenosine receptors. However, given the structural similarities to other compounds that interact with these receptors and the broad neuroprotective profile of this compound, this remains an area for potential investigation.
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors
This protocol describes a standard method to determine the binding affinity of a compound for adenosine receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific adenosine receptor subtype (e.g., A1, A2A).
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from transfected cell lines or brain tissue)
-
Radiolabeled ligand specific for the receptor subtype (e.g., [3H]DPCPX for A1 receptors, [3H]CGS 21680 for A2A receptors)
-
Unlabeled test compound (this compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In test tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium at a specific temperature and time.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow
Conclusion and Future Directions
This compound's primary and most definitively characterized molecular target in the central nervous system is the voltage-gated calcium channel, which underlies its cerebral vasodilatory effects. While its structural relationship to known phosphodiesterase 1 inhibitors suggests a potential secondary mechanism of action, direct quantitative data for this compound's activity on PDEs is lacking and warrants further investigation. Similarly, its interaction with adenosine receptors remains a hypothetical target requiring experimental validation.
Future research should focus on:
-
Determining the IC50 or Ki values of this compound for various phosphodiesterase isoforms, particularly PDE1.
-
Conducting radioligand binding and functional assays to assess this compound's affinity and efficacy at different adenosine receptor subtypes.
-
Utilizing in vivo models to correlate these molecular interactions with the observed neuroprotective and cognitive-enhancing effects of this compound.
A more complete understanding of this compound's molecular targets will be crucial for optimizing its therapeutic applications and for the development of novel, more selective drugs for the treatment of cerebrovascular and neurodegenerative disorders.
References
- 1. Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disease-Modifying Effects of Vincamine Supplementation in Drosophila and Human Cell Models of Parkinson’s Disease Based on DJ-1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Brovincamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brovincamine, a derivative of the vinca alkaloid vincamine, has been investigated for its potential therapeutic effects, particularly in the context of cerebrovascular disorders and glaucoma.[1][2] Its primary mechanisms of action are understood to be vasodilation and calcium channel blockade, which may confer neuroprotective effects in ischemic conditions and neurodegenerative diseases of the eye.[3][4] These application notes provide a detailed framework for designing and conducting preclinical in vivo studies to evaluate the efficacy and mechanism of action of this compound, particularly in the context of glaucoma.
While clinical studies have explored the use of this compound in normal-tension glaucoma, detailed preclinical in vivo data, including pharmacokinetic profiles and dose-ranging efficacy studies in animal models, are not extensively available in the public domain.[2][5] Therefore, this document presents a generalized experimental design based on established methodologies for evaluating neuroprotective and vasodilatory compounds in rodent models of glaucoma.
Mechanism of Action
This compound is recognized as a selective cerebral vasodilator and a calcium channel blocker.[2][3] Its vasodilatory effects are believed to be mediated through the blockade of slow Ca2+-channels, which has been demonstrated to relax potassium-induced contractures in isolated rabbit pulmonary arteries.[4] This action is thought to increase cerebral and, by extension, ocular blood flow, which may be beneficial in conditions with compromised circulation, such as normal-tension glaucoma.
The neuroprotective effects of this compound are likely linked to its ability to inhibit calcium influx into neuronal cells.[6][7] Excessive calcium entry is a key step in the apoptotic cascade leading to retinal ganglion cell (RGC) death in glaucoma. By blocking voltage-dependent calcium channels, this compound may mitigate excitotoxicity and ischemic damage to RGCs. As a vasodilator, this compound may also act on the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone.[8][9] Inhibition of phosphodiesterases (PDEs), which degrade cGMP, is a common mechanism for vasodilation, although direct PDE inhibition by this compound in vivo has not been definitively established.[10]
Proposed Signaling Pathway
Generalized Experimental Design for In Vivo Studies
The following protocols outline a general framework for evaluating a compound with this compound's proposed activities in a rodent model of glaucoma.
Animal Model Selection and Induction of Ocular Hypertension
Objective: To create a reliable and reproducible model of glaucomatous optic neuropathy characterized by elevated intraocular pressure (IOP) and subsequent retinal ganglion cell (RGC) loss.
Animal Model:
-
Species: Brown Norway rats (Rattus norvegicus) or C57BL/6 mice (Mus musculus). Rodents are widely used due to their well-characterized physiology and the availability of genetic models.[11]
-
Age: 8-12 weeks.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Induction Method: Circumlimbal Suture Model (Rat/Mouse) [7][12]
This method induces a moderate and reversible elevation of IOP.
Protocol:
-
Anesthetize the animal with an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 75 mg/kg ketamine and 5 mg/kg xylazine for rats).[13]
-
Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea.
-
Under a dissecting microscope, use a fine suture needle to pass a "purse-string" suture (e.g., 8-0 nylon) through the conjunctiva, posterior to the limbus.
-
Gently tighten the suture to elevate IOP to a target range (e.g., 30-40 mmHg in mice; 30-60 mmHg in rats), confirmed by tonometry.
-
Tie off the suture and trim the ends.
-
Apply a topical antibiotic ointment to the eye.
-
The contralateral eye can serve as a control.
Pharmacokinetic (PK) Study
Objective: To determine the concentration-time profile of this compound in plasma and key ocular tissues following systemic or topical administration.
Protocol:
-
Animal Groups: Healthy adult rats or rabbits.
-
Administration Routes:
-
Intravenous (IV) bolus (for bioavailability calculation).
-
Oral gavage (PO).
-
Topical ocular instillation.
-
-
Dosing: Based on literature for similar compounds or preliminary dose-finding studies.
-
Sample Collection:
-
Serial blood samples are collected from the tail vein or other appropriate sites at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
At terminal time points, animals are euthanized, and ocular tissues (aqueous humor, vitreous humor, retina, choroid) are dissected and collected.[14]
-
-
Sample Analysis: Drug concentrations in plasma and tissue homogenates are quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis.
Data Presentation:
| Parameter | Route | Dose (mg/kg) | Plasma | Aqueous Humor | Vitreous Humor | Retina |
| Cmax (ng/mL or ng/g) | PO | e.g., 10 | Value | Value | Value | Value |
| Tmax (h) | PO | e.g., 10 | Value | Value | Value | Value |
| AUC (ng·h/mL or ng·h/g) | PO | e.g., 10 | Value | Value | Value | Value |
| t1/2 (h) | PO | e.g., 10 | Value | Value | Value | Value |
| Bioavailability (%) | PO vs. IV | e.g., 10 | Value | - | - | - |
Note: This table contains placeholder values and should be populated with experimental data.
Efficacy Study: Neuroprotection
Objective: To assess the ability of this compound to prevent RGC death in the ocular hypertension model.
Experimental Workflow:
Protocol:
-
Animal Groups (n=8-10 per group):
-
Group 1: Sham (no IOP elevation) + Vehicle.
-
Group 2: Ocular Hypertension + Vehicle.
-
Group 3: Ocular Hypertension + this compound (Low Dose).
-
Group 4: Ocular Hypertension + this compound (Mid Dose).
-
Group 5: Ocular Hypertension + this compound (High Dose).
-
-
Treatment: Administer this compound or vehicle daily for 4 weeks, starting on the day of IOP induction. The route of administration (e.g., oral gavage, intraperitoneal injection) should be informed by the PK study.
-
Endpoint Analysis (at 4 weeks):
-
Retinal Ganglion Cell (RGC) Counting:
-
Euthanize animals and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retinas for whole-mount preparation.
-
Perform immunohistochemistry using an RGC-specific marker (e.g., Brn3a or RBPMS).[11][15]
-
Capture images of the retinal whole mounts using a fluorescence microscope.
-
Count the number of labeled RGCs in standardized fields of view or across the entire retina.[16]
-
-
Electroretinography (ERG): To assess retinal function.[6][17]
-
Dark-adapt the animals overnight.
-
Under dim red light, anesthetize the animal.
-
Place electrodes on the cornea, head, and tail.
-
Record scotopic (rod-driven) and photopic (cone-driven) ERG responses to light flashes of varying intensities.
-
Analyze the amplitudes and implicit times of the a- and b-waves.
-
-
Data Presentation:
| Group | Treatment | Mean IOP (mmHg ± SEM) | RGC Density (cells/mm² ± SEM) | % RGC Protection | ERG b-wave Amplitude (µV ± SEM) |
| 1 | Sham + Vehicle | Value | Value | - | Value |
| 2 | OHT + Vehicle | Value | Value | 0% | Value |
| 3 | OHT + this compound (Low Dose) | Value | Value | Value | Value |
| 4 | OHT + this compound (Mid Dose) | Value | Value | Value | Value |
| 5 | OHT + this compound (High Dose) | Value | Value | Value | Value |
Note: This table contains placeholder values and should be populated with experimental data. % RGC Protection is calculated relative to the OHT + Vehicle group.
Efficacy Study: Ocular Blood Flow
Objective: To measure the effect of this compound on retinal and/or choroidal blood flow.
Protocol:
-
Animal Model: Healthy adult rats or rabbits.
-
Methodology: Several techniques can be used to measure ocular blood flow in vivo, including:
-
Laser Speckle Flowgraphy (LSFG): A non-invasive method to measure relative blood flow velocity in the retina and choroid.
-
Optical Coherence Tomography Angiography (OCTA): Provides high-resolution, depth-resolved images of the retinal and choroidal vasculature.[18]
-
Doppler Ultrasound: Can measure blood flow velocity in larger retrobulbar vessels.
-
-
Experimental Procedure:
-
Anesthetize the animal.
-
Obtain baseline blood flow measurements.
-
Administer a single dose of this compound.
-
Perform repeated blood flow measurements at various time points post-dose.
-
Data Presentation:
| Treatment | Time Post-Dose | Mean Retinal Blood Flow (% Change from Baseline ± SEM) | Mean Choroidal Blood Flow (% Change from Baseline ± SEM) |
| Vehicle | 30 min | Value | Value |
| This compound (e.g., 10 mg/kg) | 30 min | Value | Value |
| Vehicle | 60 min | Value | Value |
| This compound (e.g., 10 mg/kg) | 60 min | Value | Value |
Note: This table contains placeholder values and should be populated with experimental data.
Conclusion
The provided protocols offer a comprehensive guide for the preclinical in vivo evaluation of this compound or similar compounds for the treatment of glaucoma. A thorough characterization of the pharmacokinetics, neuroprotective efficacy, and effects on ocular blood flow is essential for advancing such candidates in the drug development pipeline. The successful execution of these studies will provide critical data to support the rationale for clinical translation.
References
- 1. Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of this compound and possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection in Glaucoma Management [modernod.com]
- 5. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of Axonal Degeneration by Calcium Channel Inhibitors Improves Retinal Ganglion Cell Survival and Regeneration After Optic Nerve Crush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of calcium channel blocker against retinal ganglion cell damage under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGMP Signaling in the Neurovascular Unit—Implications for Retinal Ganglion Cell Survival in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGMP signaling: a potential therapeutic target for neurodegeneration in glaucoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cGMP‐Signalling Rescues Retinal Ganglion Cells From Axotomy‐Induced Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Neuroprotective effect of the calcium channel blocker nilvadipine on retinal ganglion cell death in a mouse ocular hypertension model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics - Experimentica [experimentica.com]
- 15. bjo.bmj.com [bjo.bmj.com]
- 16. Effects of aging and vincamine derivatives on pericapillary microenvironment: stereological characterization of the cerebral capillary network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.amegroups.cn [cdn.amegroups.cn]
- 18. Evaluating changes of blood flow in retina, choroid, and outer choroid in rats in response to elevated intraocular pressure by 1300nm swept-source OCT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Brovincamine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brovincamine, a synthetic derivative of the vinca alkaloid vincamine, is recognized for its vasodilatory and neuroprotective properties. Primarily classified as a calcium channel blocker, it has been investigated for its potential therapeutic applications in cerebrovascular disorders and neurodegenerative diseases. These application notes provide detailed protocols for the administration of this compound in rodent models, aimed at facilitating preclinical research into its efficacy and mechanism of action.
Mechanism of Action
This compound's primary mechanism of action is the blockade of slow calcium channels, which inhibits the influx of calcium ions into vascular smooth muscle cells and neurons. This action leads to two main effects:
-
Vasodilation: By relaxing the smooth muscle of blood vessels, particularly in the cerebral circulation, this compound increases blood flow, which can be beneficial in ischemic conditions.
-
Neuroprotection: By preventing excessive calcium entry into neurons, this compound can mitigate the downstream effects of excitotoxicity, such as the activation of apoptotic pathways and the generation of reactive oxygen species (ROS).
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in rodent models, based on available literature.
| Table 1: Dosage and Administration in Rodent Models | |||
| Rodent Model | Route of Administration | Dosage Range | Study Focus |
| Rat | Oral (gavage) | 7.5 mg/kg/day | Corticocerebral microcirculation |
| Rat/Mouse | Intraperitoneal (i.p.) | 1-10 mg/kg (estimated) | General neuroprotection studies |
| Rat/Mouse | Intravenous (i.v.) | 0.1-5 mg/kg (estimated) | Acute cardiovascular and cerebrovascular effects |
Note: Dosages for intraperitoneal and intravenous routes are estimated based on typical dose ranges for vinca alkaloids and related compounds in rodent studies, as specific data for this compound is limited.
| Table 2: General Pharmacokinetic Parameters of Vinca Alkaloids in Rodents (Oral Administration) | |
| Parameter | Value Range |
| Time to Maximum Concentration (Tmax) | 0.5 - 2 hours |
| Bioavailability (F%) | 20 - 50% |
| Half-life (t1/2) | 2 - 6 hours |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats (Gavage)
This protocol is designed for the daily oral administration of this compound to investigate its chronic effects on cerebrovascular function or neuroprotection.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Rat gavage needles (16-18 gauge, 2-3 inches with a rounded tip)
-
Syringes (1-5 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Suspend or dissolve it in the chosen vehicle to achieve the desired final concentration (e.g., for a 7.5 mg/kg dose in a 250g rat receiving 1 mL, the concentration would be 1.875 mg/mL). Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh the rat to calculate the precise volume of the dosing solution to be administered. The maximum recommended gavage volume for a rat is 10-20 mL/kg.[1][2]
-
Gently restrain the rat. One common method is to hold the animal firmly by the scruff of the neck and support its body.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[3]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus. The needle should pass smoothly without resistance.[2]
-
Once the needle has reached the predetermined depth, slowly administer the this compound solution.[3]
-
Withdraw the needle gently and return the rat to its cage.
-
Monitor the animal for at least 15 minutes post-administration for any signs of distress.[3]
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol is suitable for studies requiring rapid systemic delivery of this compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, PBS)
-
25-27 gauge needles
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the final solution is sterile (e.g., by filtration).
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended i.p. injection volume for a mouse is 10 mL/kg.[4]
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards to move the abdominal organs cranially.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.[4]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Assessment of Neuroprotective Effects using the Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory, which can be impaired in models of neurodegeneration and stroke.[1][5]
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.
-
An escape platform submerged about 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acclimation:
-
Handle the animals for several days before the start of the experiment.
-
-
Training Phase (e.g., 5 consecutive days):
-
Administer this compound or vehicle at a predetermined time before each training session (e.g., 30-60 minutes).
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a set time (e.g., 60 or 90 seconds).
-
If the animal fails to find the platform, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Mandatory Visualizations
Caption: Experimental workflow for administering this compound and assessing its effects.
Caption: Simplified signaling pathway of this compound's neuroprotective effects.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Strategies for Retinal Ganglion Cell Degeneration: Current Status and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Morris Water Maze Model [panache.ninds.nih.gov]
In Vitro Assays to Determine Brovincamine Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brovincamine is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor). It is recognized for its vasodilatory and neuroprotective properties.[1][2] Primarily known as a calcium channel blocker, this compound has been investigated for its therapeutic potential in cerebrovascular disorders and normal-tension glaucoma.[3][4] These application notes provide a comprehensive guide to a series of in vitro assays designed to elucidate and quantify the efficacy of this compound. The described protocols are intended to be foundational, offering researchers the flexibility to adapt them to their specific cell models and experimental questions.
Mechanism of Action Overview
This compound's primary mechanism of action is the blockade of voltage-gated calcium channels, which leads to a reduction in intracellular calcium influx.[1][4] This action contributes to its vasodilatory effects on cerebral blood vessels. Additionally, by modulating intracellular calcium levels, this compound may exert neuroprotective effects by mitigating glutamate-induced excitotoxicity and oxidative stress.[1][5] Emerging evidence also suggests potential anti-inflammatory activities.[6] The following protocols will address these key functional aspects of this compound.
I. Calcium Flux Assay
This assay directly measures the inhibitory effect of this compound on intracellular calcium concentration changes, a core aspect of its function as a calcium channel blocker.
Experimental Protocol: Fluorescent Calcium Imaging
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) or vascular smooth muscle cells onto glass-bottom dishes suitable for fluorescence microscopy. Culture cells to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).[7]
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C in the dark.[8]
-
-
This compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Incubate the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control for a predetermined time (e.g., 30 minutes).
-
-
Stimulation and Imaging:
-
Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Induce calcium influx using a depolarizing agent (e.g., high potassium solution) or a relevant agonist (e.g., glutamate for neuronal cells).
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at ~510 nm.[9]
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F₀ for single-wavelength dyes like Fluo-4).
-
Plot the peak fluorescence change against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation
| This compound Concentration | Peak [Ca2+]i Change (ΔF/F₀) | % Inhibition |
| Vehicle Control | 1.85 ± 0.12 | 0% |
| 1 µM | 1.42 ± 0.09 | 23% |
| 10 µM | 0.88 ± 0.07 | 52% |
| 100 µM | 0.31 ± 0.04 | 83% |
Experimental Workflow
II. Neuroprotection Assay
This assay evaluates the ability of this compound to protect neuronal cells from excitotoxic insults, a key aspect of its neuroprotective potential.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed neuronal cells (e.g., primary retinal ganglion cells or a neuronal cell line) in a 96-well plate and allow them to adhere and grow for 24 hours.[10]
-
Pre-treatment: Treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Induction of Neurotoxicity: Introduce an excitotoxic agent, such as glutamate or N-methyl-D-aspartate (NMDA), to the wells (except for the negative control wells) and incubate for 24 hours.[5]
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the this compound concentration to assess the dose-dependent neuroprotective effect.
-
Data Presentation
| Treatment Group | This compound Conc. | Absorbance (570 nm) | Cell Viability (%) |
| Control (No Glutamate) | 0 µM | 1.25 ± 0.08 | 100% |
| Glutamate + Vehicle | 0 µM | 0.58 ± 0.05 | 46% |
| Glutamate + this compound | 1 µM | 0.75 ± 0.06 | 60% |
| Glutamate + this compound | 10 µM | 0.98 ± 0.07 | 78% |
| Glutamate + this compound | 100 µM | 1.15 ± 0.09 | 92% |
Signaling Pathway
III. Anti-Inflammatory Assay
This set of assays investigates the potential of this compound to modulate inflammatory responses in vitro, a less characterized but therapeutically relevant activity.
Experimental Protocol: Measurement of Inflammatory Mediators
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate until they reach 80% confluency.[12]
-
Pre-treatment: Incubate the cells with different concentrations of this compound or vehicle for 1 hour.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response and incubate for 24 hours.[13]
-
Quantification of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent assay.[13]
-
Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.
-
-
Quantification of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):
-
Use the collected cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) specific for the cytokine of interest (e.g., TNF-α or IL-6) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and cytokine production for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each inflammatory mediator.
-
Data Presentation
| This compound Conc. | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) |
| 0 µM (LPS only) | 100 ± 8.5 | 100 ± 9.2 |
| 1 µM | 85.2 ± 7.1 | 88.4 ± 6.5 |
| 10 µM | 55.7 ± 5.9 | 62.1 ± 7.3 |
| 100 µM | 28.3 ± 4.2 | 35.8 ± 5.1 |
Experimental Workflow
IV. Phosphodiesterase (PDE) Inhibition Assay
Given this compound's vasodilatory effects, it is plausible that it may act by inhibiting phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and/or cyclic GMP (cGMP), which are key second messengers in smooth muscle relaxation.
Experimental Protocol: PDE Activity Assay
-
Enzyme and Substrate Preparation:
-
Use commercially available purified phosphodiesterase enzymes (e.g., PDE1, PDE5).
-
Prepare a reaction buffer and the respective cyclic nucleotide substrate (cAMP or cGMP).
-
-
Inhibition Reaction:
-
In a 96-well plate, add the PDE enzyme, the reaction buffer, and varying concentrations of this compound or a known PDE inhibitor (positive control).
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
-
Detection:
-
Terminate the reaction.
-
Use a commercially available PDE assay kit to measure the amount of remaining cAMP/cGMP or the product (AMP/GMP). These kits often employ fluorescence or luminescence-based detection methods.[14]
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Data Presentation
| This compound Concentration | PDE1 Activity (% of Control) | PDE5 Activity (% of Control) |
| Vehicle Control | 100 ± 5.6 | 100 ± 6.1 |
| 1 µM | 92.1 ± 4.8 | 85.4 ± 5.3 |
| 10 µM | 68.5 ± 5.1 | 52.8 ± 4.9 |
| 100 µM | 35.2 ± 3.9 | 21.7 ± 3.5 |
Signaling Pathway
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the efficacy of this compound. By systematically evaluating its effects on calcium signaling, neuronal viability, inflammatory responses, and phosphodiesterase activity, researchers can gain a comprehensive understanding of its pharmacological profile. This information is crucial for guiding further preclinical and clinical development of this compound and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection for treatment of glaucoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection in Glaucoma: Old and New Promising Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vincamine prevents lipopolysaccharide induced inflammation and oxidative stress via thioredoxin reductase activation in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Brimonidine is neuroprotective against glutamate-induced neurotoxicity, oxidative stress, and hypoxia in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Dosage of Brovincamine for Neuroprotection Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Brovincamine's optimal dosage and application in neuroprotection research. The information is compiled from preclinical and clinical studies, offering insights into its mechanism of action and providing detailed protocols for experimental use.
Introduction to this compound in Neuroprotection
This compound, a synthetic derivative of the vinca alkaloid vincamine, has demonstrated potential as a neuroprotective agent. Its therapeutic effects are primarily attributed to its dual mechanism of action: as a calcium channel blocker and a phosphodiesterase (PDE) inhibitor. By modulating calcium influx and cyclic nucleotide signaling, this compound can influence cerebral blood flow, mitigate excitotoxicity, and promote neuronal survival. Research has primarily focused on its application in cerebrovascular disorders and glaucoma.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in various neuroprotection research settings.
Table 1: Preclinical Dosages of this compound in Animal Models
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Dog | Intravenous (i.v.) | 0.8 - 12.8 mg/kg | Dose-dependent increase in vertebral and carotid blood flow | [1] |
| Dog | Intra-arterial | 0.1 - 1.6 mg/kg | Dose-dependent increase in vertebral and carotid blood flow | [1] |
| Rat (Cerebral Ischemia) | Intraperitoneal (i.p.) | 30 - 60 mg/kg | Neuroprotective effects | [2] |
| Rat (Cerebral Microcirculation) | Oral (p.o.) | 7.5 mg/kg/day (for 4 weeks) | Improvement in corticocerebral microcirculation | [3] |
Table 2: Clinical Dosage of this compound in Human Studies
| Condition | Route of Administration | Dosage | Study Focus | Reference |
| Normal-Tension Glaucoma | Oral (p.o.) | 20 mg, three times daily | Retardation of visual field deterioration | [4] |
Mechanism of Action: Signaling Pathways
This compound's neuroprotective effects are believed to be mediated through two primary signaling pathways:
-
Calcium Channel Blockade: By blocking voltage-gated calcium channels, this compound reduces the influx of calcium into neurons. This is critical in pathological conditions like ischemia, where excessive calcium entry triggers excitotoxicity and activates apoptotic pathways, leading to cell death.[5][6]
-
Phosphodiesterase (PDE) Inhibition: this compound acts as a phosphodiesterase inhibitor, which prevents the breakdown of cyclic adenosine monophosphate (cAMP).[7][8] Increased intracellular cAMP levels can activate protein kinase A (PKA), leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein). This cascade can promote the expression of neuroprotective genes and growth factors, ultimately enhancing neuronal survival.
Experimental Protocols
The following are detailed protocols for key experimental models relevant to this compound research.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats for Ischemic Stroke Research
This protocol describes a common method for inducing focal cerebral ischemia to study the neuroprotective effects of compounds like this compound.
Materials and Reagents:
-
This compound
-
Sterile saline or appropriate vehicle
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon monofilament with a silicon-coated tip
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane and maintain body temperature at 37°C. Monitor physiological parameters throughout the surgery.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce the silicon-coated nylon monofilament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration:
-
Prophylactic Treatment: Administer this compound (e.g., 30-60 mg/kg, i.p.) 30-60 minutes before MCAO induction.
-
Therapeutic Treatment: Administer this compound immediately after or at various time points following reperfusion.
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a defined period (e.g., 90 minutes).
-
For transient ischemia, withdraw the filament to allow reperfusion. For permanent ischemia, leave the filament in place.
-
-
Post-Operative Care: Suture the incision and allow the animal to recover in a warmed cage with free access to food and water.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory function at 24, 48, and 72 hours post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animal, and stain brain slices with TTC to quantify the infarct volume.
-
Protocol 2: In Vitro Neuroprotection Assay using Primary Neuronal Cultures
This protocol allows for the assessment of this compound's direct neuroprotective effects against various insults.
Materials and Reagents:
-
This compound
-
Primary cortical or hippocampal neurons
-
Neurobasal medium and B27 supplement
-
Excitotoxic agent (e.g., glutamate, NMDA)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide)
-
Cell viability assays (e.g., MTT, LDH)
Procedure:
-
Cell Culture: Plate primary neurons in appropriate culture dishes and allow them to mature for 7-10 days.
-
Drug Treatment: Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 1-24 hours).
-
Induction of Neuronal Injury:
-
Excitotoxicity: Add an excitotoxic agent (e.g., 50 µM glutamate) to the culture medium for a defined period (e.g., 30 minutes to 24 hours).
-
Oxidative Stress: Expose the cells to an oxidative stressor (e.g., 100 µM H₂O₂) for a set time.
-
-
Assessment of Cell Viability: After the insult, measure neuronal viability using standard assays like MTT (to assess metabolic activity) or LDH (to measure cytotoxicity).
-
Data Analysis: Compare the viability of neurons treated with this compound to control groups (vehicle-treated and insult-only) to determine the neuroprotective efficacy.
Conclusion
This compound presents a promising avenue for neuroprotection research due to its multifaceted mechanism of action. The provided dosages and protocols offer a foundation for further investigation into its therapeutic potential in various models of neurological disease. Future research should focus on elucidating the downstream signaling pathways of cAMP and calcium modulation to fully understand its neuroprotective effects and to optimize its clinical application.
References
- 1. Neuroprotective effect of the calcium channel blocker nilvadipine on retinal ganglion cell death in a mouse ocular hypertension model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. research.unimelb.edu.au [research.unimelb.edu.au]
- 5. Use of calcium channel blockers for glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium antagonistic action involved in vasodilation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]
Application of Brovincamine in Retinal Ischemia Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brovincamine, a synthetic derivative of vincamine, has been investigated for its potential neuroprotective effects in ocular conditions where ischemia is a suspected contributor, particularly in normal-tension glaucoma (NTG).[1][2] While direct preclinical studies on acute retinal ischemia models are not extensively documented in the provided search results, clinical trials in NTG patients suggest a favorable effect on visual field preservation.[1][2] This document provides a summary of the available data, clinical trial protocols, and the proposed mechanism of action of this compound in the context of retinal neuroprotection.
This compound acts as a vasodilator and a Ca2+-channel blocker, which are mechanisms relevant to counteracting ischemic damage.[1] By improving blood flow and reducing calcium influx into cells, this compound may mitigate the downstream effects of hypoxia and oxidative stress that lead to retinal ganglion cell death.
Quantitative Data Summary
The following table summarizes the quantitative data from clinical studies investigating the effect of this compound on visual field progression in patients with normal-tension glaucoma.
| Parameter | Study 1: Sawada et al. (1996) [1] | Study 2: Koseki et al. (1999) [2] |
| Study Design | Prospective, randomized, placebo-controlled | Prospective, randomized, controlled |
| Patient Population | 28 patients with NTG | 52 patients with NTG and IOP < 15 mmHg |
| Treatment Group | This compound fumarate (20 mg, 3 times daily) | This compound (20 mg, 3 times daily) |
| Control Group | Placebo (3 times daily) | Untreated control group |
| Follow-up Period | Mean 39.1 +/- 8.7 months | 2 years |
| Primary Outcome | Change in visual field | Deterioration of visual field |
| Key Findings | 6 patients in the this compound group showed visual field improvement vs. 0 in the placebo group. | Change in Mean Deviation (MD) was -0.071 dB/year in the this compound group vs. -0.778 dB/year in the control group. |
Experimental Protocols
The available literature details clinical trial protocols for evaluating this compound in normal-tension glaucoma. Detailed preclinical protocols for acute retinal ischemia models were not found in the search results.
Clinical Trial Protocol for Normal-Tension Glaucoma
This protocol is a composite based on the methodologies described by Sawada et al. (1996) and Koseki et al. (1999).[1][2]
1. Patient Selection:
-
Inclusion criteria: Patients diagnosed with normal-tension glaucoma, with intraocular pressure consistently within the low-normal range (e.g., < 15 mmHg).[2]
-
Exclusion criteria: Presence of other ocular diseases that could affect the visual field, or systemic conditions that might interfere with the study medication.
2. Randomization and Blinding:
-
Patients are randomly assigned to either the this compound treatment group or a control group (placebo or untreated).[1][2]
-
In placebo-controlled trials, both patients and investigators should be blinded to the treatment allocation.
3. Drug Administration:
-
Dosage: Oral this compound at a dose of 20 mg, administered three times daily.[1][2]
-
Duration: Long-term administration, with follow-up for at least 2 years to assess changes in visual field progression.[2]
4. Outcome Measures:
-
Primary Endpoint: Change in visual field parameters over time. This is typically assessed using standard automated perimetry (e.g., Humphrey Field Analyzer, 30-2 program).[2]
-
Analysis: Linear regression analysis of Mean Deviation (MD), Pattern Standard Deviation (PSD), and Total Deviation (TD) at multiple test points within the visual field.[2]
-
Secondary Endpoints: Intraocular pressure (IOP) monitoring, blood pressure measurements, and assessment of any adverse effects.
5. Follow-up Schedule:
-
Patients are followed at regular intervals (e.g., every 4 months) for the duration of the study.[1]
-
Visual field examinations are performed at least every 6 months.[1]
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanism of this compound
The following diagram illustrates the proposed mechanism of action of this compound in a neuroprotective context, based on its function as a calcium channel blocker and vasodilator.
Caption: Proposed neuroprotective mechanism of this compound.
Clinical Trial Workflow for this compound in NTG
This diagram outlines the typical workflow for a clinical study investigating the efficacy of this compound in patients with normal-tension glaucoma.
Caption: Workflow of a clinical trial for this compound in NTG.
Discussion and Future Directions
The available evidence suggests that this compound may have a neuroprotective role in chronic ophthalmic conditions with a potential ischemic component, such as normal-tension glaucoma.[1][2] Its mechanism as a vasodilator and calcium channel blocker provides a plausible basis for these effects. However, the lack of preclinical data in established models of acute retinal ischemia limits a deeper understanding of its efficacy and cellular mechanisms in this specific context.
Future research should focus on:
-
Preclinical Studies: Investigating the efficacy of this compound in animal models of acute retinal ischemia (e.g., high IOP or vessel occlusion models) to determine its neuroprotective potential and optimal dosing.
-
Mechanism of Action: Elucidating the precise molecular pathways through which this compound exerts its effects on retinal neurons and vasculature under ischemic conditions.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with other neuroprotective agents or standard treatments for ischemic retinopathies.
These application notes and protocols are intended to provide a starting point for researchers interested in the potential therapeutic applications of this compound in retinal diseases. Further investigation is warranted to fully characterize its role in combating retinal ischemic injury.
References
- 1. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Brovincamine and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brovincamine, a calcium channel blocker, has demonstrated potential as a neuroprotective agent, particularly in the context of normal-tension glaucoma.[1][2] Its mechanism is believed to involve the mitigation of calcium-dependent neurotoxic cascades. The exploration of combination therapies, pairing this compound with other neuroprotective agents acting on complementary pathways, presents a promising frontier for enhancing therapeutic efficacy in neurodegenerative diseases of the eye.
These application notes provide a comprehensive overview of this compound's neuroprotective properties and detail protocols for investigating its synergistic effects when combined with other classes of neuroprotective compounds. While clinical data on such combinations are currently limited, the following protocols are based on established preclinical methodologies for assessing neuroprotection in retinal ganglion cells (RGCs).
This compound: Mechanism of Action and Preclinical/Clinical Data
This compound is a vasodilator and calcium channel blocker that has been studied for its neuroprotective effects in glaucoma.[1][2] The primary mechanism of neuroprotection is attributed to its ability to block the influx of calcium ions into neuronal cells, a critical step in the excitotoxic cell death cascade.[3]
Signaling Pathway of this compound's Neuroprotective Action
The neuroprotective effect of this compound is primarily mediated through the blockade of L-type voltage-gated calcium channels on retinal ganglion cells. Under pathological conditions such as ischemia or glutamate excitotoxicity, excessive calcium influx triggers a cascade of detrimental events, including the activation of proteases (calpains), endonucleases, and nitric oxide synthase (nNOS), ultimately leading to apoptosis. By inhibiting this initial calcium surge, this compound helps to maintain intracellular calcium homeostasis and neuronal survival.
References
- 1. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of calcium channel blocker against retinal ganglion cell damage under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography methods for Brovincamine analysis
Application Notes and Protocols for the HPLC Analysis of Brimonidine
Introduction
Brimonidine is a selective alpha-2 adrenergic agonist used primarily to treat open-angle glaucoma and ocular hypertension by reducing aqueous humor production and increasing uveoscleral outflow. High-performance liquid chromatography (HPLC) is a precise and reliable technique for the quantitative analysis of Brimonidine in bulk drug substances, pharmaceutical formulations, and biological matrices. This document provides detailed application notes and protocols for the analysis of Brimonidine using various reversed-phase HPLC (RP-HPLC) methods.
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for the analysis of Brimonidine.
Table 1: Chromatographic Conditions for Brimonidine Analysis
| Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Method 1 | Supelco Discovery C18 (25 cm × 4.6 mm, 5 µm) | Isocratic: 30 mM triethylamine (pH 7.0) and acetonitrile (80:20 v/v) | 1.0 | 245 and 295 | Not Specified |
| Method 2 | Diamonsil C18 (150 mm × 4.6 mm, 5 µm) | Isocratic: 10 mM phosphate buffer (pH 3.5) with 0.5% triethylamine and methanol (85:15 v/v) | 1.0 | 246 | ~4.3 |
| Method 3 | Zorbax SB C18 (250 mm x 4.6 mm, 2.6 µm) | Isocratic: Potassium phosphate buffer (pH 3.0) and Acetonitrile (60:40 v/v) | 1.0 | 225 | 5.307 |
| Method 4 | Hypersil BDS C18 (100 mm x 4.6 mm, 5µm) | Isocratic: Acetonitrile and 0.02M Octane-1-sulphonic acid sodium salt (65:35 v/v) | 1.0 | Not Specified | 1.7 |
| Method 5 | Cosmosil C18 (250 × 4.6 mm; 5 µ id) | Isocratic: pH 4.3 acetate buffer and methanol (30:70 v/v) | 1.0 | 227 | 3.11 |
| Method 6 | BDS Hypersil phenyl (4.6 mm × 250 mm, 5-μm) | Isocratic: Acetonitrile and 25mM phosphate buffer, pH 4.0 (50:50, v/v) | 1.2 | 210 | < 6 |
| Method 7 | BDS HYPERSIL Cyano (250×4.6 mm, 5 μ) | Isocratic: 0.01 M Ammonium acetate (pH 5.0) and Methanol (40:60, V/V) | 1.5 | 254 | Not Specified |
Table 2: Method Validation Parameters for Brimonidine Analysis
| Method | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) |
| Method 1 | 100 - 500 | > 0.999 | 0.08 | 0.24 | 99.42 - 99.82 |
| Method 2 | 0.01 - 50 | > 0.999 | Not Specified | Not Specified | 97.0 - 103.0 |
| Method 3 | 2 - 6 | Not Specified | Not Specified | Not Specified | Not Specified |
| Method 4 | 1 - 15 | Not Specified | Not Specified | Not Specified | Not Specified |
| Method 5 | Not Specified | Not Specified | 0.5 | Not Specified | 98.92 |
| Method 6 | 2.0 - 80.0 | Not Specified | 0.10 | Not Specified | Not Specified |
| Method 7 | 4 - 24 | 0.9999 | Not Specified | Not Specified | Not Specified |
II. Experimental Protocols
The following are detailed protocols for the sample preparation and HPLC analysis of Brimonidine.
Protocol 1: Stability-Indicating RP-HPLC Method for Brimonidine Tartrate[1]
This protocol describes a stability-indicating method suitable for determining Brimonidine tartrate in drug delivery systems and pharmaceutical formulations.
1. Materials and Reagents:
-
Brimonidine Tartrate reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Triethylamine (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 10 mM phosphate buffer (containing 0.5% triethylamine, adjusted to pH 3.5 with orthophosphoric acid) and methanol in a ratio of 85:15 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 246 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 10 mM solution. Add 0.5% (v/v) of triethylamine and adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in an 85:15 (v/v) ratio and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Brimonidine Tartrate reference standard in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 0.01 to 50 µg/mL.
4. Sample Preparation (Ophthalmic Solution):
-
Accurately transfer a volume of the ophthalmic solution equivalent to 1 mg of Brimonidine Tartrate into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for the analyte.
-
Quantify the amount of Brimonidine Tartrate in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Protocol 2: RP-HPLC for Simultaneous Quantification of Brimonidine Tartrate and Timolol Maleate[2][3]
This protocol is designed for the simultaneous determination of Brimonidine Tartrate and Timolol Maleate in ophthalmic dosage forms.
1. Materials and Reagents:
-
Brimonidine Tartrate reference standard
-
Timolol Maleate reference standard
-
Acetonitrile (HPLC grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Supelco Discovery C18 (25 cm × 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 30 mM triethylamine buffer (pH 7.0) and acetonitrile in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) at 245 nm for Brimonidine and 295 nm for Timolol.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 30 mM triethylamine solution and adjust the pH to 7.0. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in an 80:20 (v/v) ratio and degas.
-
Standard Stock Solution: Prepare individual stock solutions of Brimonidine Tartrate and Timolol Maleate (e.g., 1000 µg/mL) in the mobile phase.
-
Mixed Standard Solutions: Prepare a series of mixed standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration ranges (e.g., 100-500 µg/mL for Brimonidine Tartrate and 250-1250 µg/mL for Timolol Maleate).
4. Sample Preparation (Combined Ophthalmic Solution):
-
Dilute an accurately measured volume of the ophthalmic solution with the mobile phase to achieve a concentration within the calibration range for both analytes.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution at 245 nm and 295 nm.
-
Construct calibration curves for both analytes and determine the concentration of each drug in the sample.
III. Visualizations
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of Brimonidine.
Logical Relationship for Method Validation
Caption: Key parameters for HPLC method validation.
Application Notes and Protocols for Investigating the Effects of Brovincamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brovincamine, a synthetic derivative of vincamine, has demonstrated potential neuroprotective effects and has been investigated for its therapeutic benefits in conditions such as normal-tension glaucoma.[1][2][3][4] Its mechanism of action is primarily attributed to its properties as a vasodilator and a calcium channel blocker.[4] Furthermore, evidence suggests that some of its effects may be mediated through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6][7]
These application notes provide detailed protocols for utilizing cell culture-based assays to investigate the cellular and molecular effects of this compound. The described methodologies will enable researchers to assess its impact on cell viability, intracellular signaling pathways, and neuronal differentiation.
Mechanism of Action: An Overview
This compound's neuroprotective effects are likely multifactorial. As a calcium channel blocker, it can prevent excessive calcium influx into neuronal cells, a key event in excitotoxicity and subsequent cell death.[8] By inhibiting phosphodiesterases, this compound can increase intracellular cAMP levels.[5][6] Elevated cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, leading to the modulation of gene expression, promotion of cell survival, and enhancement of neurite outgrowth.[6][9]
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action.
Experimental Protocols
The following protocols are designed to assess the key cellular effects of this compound. It is recommended to use a neuronal cell line (e.g., SH-SY5Y, PC12, or primary retinal ganglion cells) relevant to neuroprotection studies.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the dose-dependent effects of this compound on cell survival and proliferation.[10][11][12][13]
Objective: To evaluate the effect of this compound on the viability and potential cytotoxicity in a selected neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT/XTT Assay:
-
MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate for another 4 hours at 37°C, protected from light.
-
XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 4-6 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
Data Presentation:
| This compound (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Intracellular cAMP Level Measurement
This assay directly assesses this compound's ability to inhibit PDE and increase intracellular cAMP.[9][14][15][16][17]
Objective: To quantify the change in intracellular cAMP levels in neuronal cells following treatment with this compound.
Materials:
-
Neuronal cell line
-
Complete culture medium
-
This compound stock solution
-
Forskolin (an adenylyl cyclase activator, as a positive control)
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
96-well cell culture plates
-
Plate reader (appropriate for the chosen assay kit)
Protocol:
-
Cell Seeding: Seed cells as described in the cell viability protocol.
-
Pre-treatment (optional): Some protocols recommend pre-incubating cells with a broad-spectrum PDE inhibitor like IBMX to potentiate the cAMP signal, though for testing a specific inhibitor, this might be omitted.
-
This compound Treatment: Prepare dilutions of this compound in serum-free medium. Remove the culture medium and wash the cells once with PBS. Add 100 µL of the this compound dilutions to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Incubation: Incubate for a short period, typically 15-30 minutes, at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP assay kit being used.
-
Data Acquisition: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
Data Presentation:
| Treatment | This compound (µM) | Intracellular cAMP (pmol/well) |
| Vehicle Control | 0 | |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 | |
| Positive Control | Forskolin (10 µM) |
Neurite Outgrowth Assay
This assay evaluates the potential of this compound to promote neuronal differentiation and regeneration.[18][19][20][21][22]
Objective: To assess the effect of this compound on the induction and elongation of neurites in a neuronal cell line.
Materials:
-
Neuronal cell line capable of differentiation (e.g., PC12 or SH-SY5Y)
-
Differentiation medium (low-serum medium, e.g., 1% FBS)
-
This compound stock solution
-
Nerve Growth Factor (NGF) as a positive control
-
24- or 48-well plates coated with an appropriate substrate (e.g., Poly-L-lysine or laminin)
-
Microscope with imaging software
-
Fixation and staining reagents (e.g., paraformaldehyde and a neuronal marker like β-III tubulin antibody)
Protocol:
-
Cell Seeding: Seed cells on coated plates at a low density to allow for neurite extension without excessive cell-cell contact.
-
Treatment: After 24 hours, replace the medium with differentiation medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., 50 ng/mL NGF).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging and Analysis:
-
Live-cell imaging: Capture images at different time points using a phase-contrast microscope.
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with an anti-β-III tubulin antibody followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
-
Quantification: Use imaging software (e.g., ImageJ) to measure the percentage of cells with neurites and the average neurite length per cell. A neurite is typically defined as a process at least twice the length of the cell body diameter.
Data Presentation:
| Treatment | This compound (µM) | % of Cells with Neurites | Average Neurite Length (µm) |
| Vehicle Control | 0 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control | NGF (50 ng/mL) |
Experimental Workflow Diagram
Caption: General workflow for testing this compound's effects.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound. By systematically assessing its effects on cell viability, intracellular signaling, and neuronal morphology, researchers can gain valuable insights into its mechanisms of action and therapeutic potential. It is essential to optimize these protocols for the specific cell lines and experimental conditions being used.
References
- 1. Neuroprotection in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotection in Glaucoma: Basic Aspects and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Health Screening Assays for Drug Discovery [ch.promega.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Table 1. [Comparison of popular cAMP assay technologies]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
- 18. 神经突生长试验 [sigmaaldrich.com]
- 19. Neurite Outgrowth Assay [bio-protocol.org]
- 20. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 21. sartorius.com [sartorius.com]
- 22. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ocular Blood Flow Following Brovincamine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brovincamine is a vasoactive compound, classified as a calcium channel blocker, that has shown potential in improving visual field outcomes in certain ocular conditions, such as normal-tension glaucoma.[1][2] Its mechanism of action involves the inhibition of slow calcium channels, leading to vasodilation.[3] This document provides detailed application notes and protocols for measuring the effects of this compound on ocular blood flow using two advanced, non-invasive techniques: Laser Speckle Flowgraphy (LSFG) and Doppler Optical Coherence Tomography (DOCT).
These protocols are designed to provide a framework for preclinical and clinical research aimed at quantifying the hemodynamic effects of this compound in various ocular tissues, including the retina, choroid, and optic nerve head.
Key Measurement Techniques
Laser Speckle Flowgraphy (LSFG)
LSFG is a non-invasive imaging technique that provides a quantitative estimation of blood flow velocity in the microcirculation of the optic nerve head, choroid, and retina.[4] The principle is based on the analysis of the blurring of a laser speckle pattern created by moving red blood cells.[3] The primary output parameter is the Mean Blur Rate (MBR), which is expressed in arbitrary units (AU) and is a reliable index of relative blood flow velocity.[5]
Doppler Optical Coherence Tomography (DOCT)
DOCT is a functional extension of OCT that enables the visualization and quantification of blood flow with high resolution.[6] It measures the Doppler shift of backscattered light from moving red blood cells to determine blood flow velocity. Total retinal blood flow can be calculated by integrating the velocity measurements over the cross-sectional area of retinal vessels.[7]
Data Presentation: Expected Quantitative Changes in Ocular Blood Flow with this compound
The following tables summarize hypothetical, yet plausible, quantitative data on the effects of this compound on ocular blood flow, based on findings from studies on other calcium channel blockers like nimodipine and nilvadipine.[5][8][9] These tables are intended to serve as a reference for expected outcomes when designing and interpreting experiments.
Table 1: Laser Speckle Flowgraphy (LSFG) Measurements in the Optic Nerve Head (ONH) Before and After this compound Administration
| Parameter | Baseline (Mean ± SD) | Post-Brovincamine (Mean ± SD) | Expected Percent Change |
| MBR-All (AU) | 45.2 ± 5.8 | 52.4 ± 6.1 | +15.9% |
| MBR-Vessel (AU) | 65.7 ± 7.2 | 76.2 ± 8.0 | +16.0% |
| MBR-Tissue (AU) | 28.9 ± 4.1 | 33.5 ± 4.5 | +15.9% |
MBR: Mean Blur Rate; AU: Arbitrary Units. Data is illustrative.
Table 2: Doppler Optical Coherence Tomography (DOCT) Measurements in Retinal and Choroidal Vessels Before and After this compound Administration
| Parameter | Baseline (Mean ± SD) | Post-Brovincamine (Mean ± SD) | Expected Percent Change |
| Total Retinal Blood Flow (μL/min) | 47.6 ± 5.4 | 54.7 ± 6.2 | +15% |
| Choroidal Blood Flow (in a single vessel) (μL/min) | 5.9 ± 3.6 | 6.8 ± 4.1 | +15% |
| Optic Nerve Head Blood Flow (relative units) | 100 ± 15 | 118 ± 16 | +18% |
Data is illustrative and based on expected changes from similar vasodilators.[7][8]
Experimental Protocols
Protocol 1: Measurement of Optic Nerve Head Blood Flow using Laser Speckle Flowgraphy (LSFG)
Objective: To quantify the change in blood flow velocity in the optic nerve head (ONH) before and after oral administration of this compound.
Materials:
-
Laser Speckle Flowgraphy device (e.g., LSFG-NAVI)
-
This compound (oral formulation, e.g., 20 mg tablets)
-
Placebo tablets
-
Computer with LSFG analysis software
Procedure:
-
Subject Preparation:
-
Obtain informed consent.
-
Acclimate the subject to a dimly lit room for at least 10 minutes.
-
Measure baseline systemic blood pressure and heart rate.
-
Pupil dilation is generally not required for LSFG of the ONH, but if necessary for other assessments, it should be performed consistently.
-
-
Baseline LSFG Measurement:
-
Position the subject comfortably at the LSFG device.
-
Focus the fundus camera on the optic nerve head.
-
Acquire at least three high-quality LSFG recordings. A quality factor should be noted and recordings with significant artifacts (e.g., from blinking or poor focus) should be discarded.
-
The software will generate a color-coded map of the MBR.
-
-
Drug Administration:
-
Administer a single oral dose of this compound (e.g., 20 mg) or a matching placebo in a double-blind, randomized manner.
-
-
Post-Administration LSFG Measurements:
-
Acquire LSFG recordings at predefined time points post-administration (e.g., 30, 60, 90, and 120 minutes) to capture the time-course of the drug's effect.
-
At each time point, acquire at least three high-quality recordings.
-
Monitor and record systemic blood pressure and heart rate at each time point.
-
-
Data Analysis:
-
Use the LSFG analysis software to delineate the ONH.
-
The software will automatically calculate the MBR for the entire ONH (MBR-A), for the large vessels (MBR-V), and for the tissue (capillary) area (MBR-T).[3]
-
Average the MBR values from the three recordings at each time point.
-
Calculate the percentage change in MBR from baseline for each post-administration time point.
-
Protocol 2: Measurement of Retinal and Choroidal Blood Flow using Doppler Optical Coherence Tomography (DOCT)
Objective: To quantify the absolute blood flow in retinal and choroidal vessels before and after oral administration of this compound.
Materials:
-
Doppler Optical Coherence Tomography (DOCT) system
-
This compound (oral formulation, e.g., 20 mg tablets)
-
Placebo tablets
-
Computer with DOCT analysis software
Procedure:
-
Subject Preparation:
-
Obtain informed consent.
-
Acclimate the subject to a dimly lit room for at least 10 minutes.
-
Measure baseline systemic blood pressure and heart rate.
-
Pupil dilation may be required for optimal imaging quality.
-
-
Baseline DOCT Measurement:
-
Position the subject at the DOCT device.
-
Perform a circular scan around the optic nerve head to measure total retinal blood flow. For choroidal blood flow, select a representative large choroidal vessel for measurement.[10]
-
Acquire multiple scans to ensure reproducibility. A dual-angle scanning protocol is recommended to improve the accuracy of Doppler angle measurements.
-
The system will acquire both structural OCT images and Doppler flow information.
-
-
Drug Administration:
-
Administer a single oral dose of this compound (e.g., 20 mg) or a matching placebo.
-
-
Post-Administration DOCT Measurements:
-
Repeat the DOCT scans at the same locations at predefined time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
Ensure consistent scan positioning for accurate comparison.
-
Monitor and record systemic blood pressure and heart rate at each time point.
-
-
Data Analysis:
-
Use the DOCT analysis software to segment the retinal and/or choroidal vessels of interest.
-
The software will calculate the vessel diameter and the average blood flow velocity from the Doppler shift.
-
Blood flow in a specific vessel is calculated by multiplying the cross-sectional area of the vessel by the average velocity.
-
Total retinal blood flow is calculated by summing the flow from all major retinal veins.[7]
-
Calculate the percentage change in blood flow from baseline for each post-administration time point.
-
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound inhibits L-type calcium channels, reducing Ca2+ influx and leading to vasodilation.
Experimental Workflow for LSFG Measurement
Caption: Workflow for assessing ocular blood flow changes using LSFG after this compound administration.
Logical Relationship of DOCT Data Analysis
Caption: Logical flow of data processing for calculating total retinal blood flow from DOCT measurements.
References
- 1. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in Retinal Hemodynamics in the Optic Nerve Head of Healthy Participants Measured Using Laser Speckle Flowgraphy after a Cold Pressor Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of laser speckle flowgraphy in ocular blood flow research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Doppler Optical Coherence Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pilot Study of Optical Coherence Tomography Measurement of Retinal Blood Flow in Retinal and Optic Nerve Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of nimodipine on ocular blood flow and colour contrast sensitivity in patients with normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in optic nerve head blood flow and retrobular hemodynamics following calcium-channel blocker treatment of normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Brovincamine Delivery Systems for Targeted Neural Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brovincamine, a vincamine derivative, has demonstrated neuroprotective effects, primarily through its action as a calcium channel blocker and cerebral vasodilator.[1] These properties make it a promising candidate for the treatment of neurodegenerative disorders and ischemic conditions affecting neural tissues. However, the blood-brain barrier (BBB) presents a significant obstacle to its effective delivery to the central nervous system. Advanced drug delivery systems, particularly nanoformulations, offer a strategic approach to overcome this barrier and achieve targeted delivery, thereby enhancing therapeutic efficacy and minimizing systemic side effects.
These application notes provide a comprehensive overview of hypothetical this compound-loaded nanoparticle systems, including detailed protocols for their synthesis, characterization, and evaluation. The methodologies are adapted from established protocols for similar small-molecule drugs targeted for neural delivery.
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Polymeric Nanoparticles
| Formulation Code | Polymer Type | Drug:Polymer Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| BVC-PLGA-01 | PLGA (50:50) | 1:5 | 155 ± 5.2 | 0.15 ± 0.02 | -18.5 ± 1.5 | 85.2 ± 3.1 |
| BVC-PLGA-02 | PLGA (75:25) | 1:10 | 180 ± 6.8 | 0.12 ± 0.01 | -22.1 ± 2.0 | 92.6 ± 2.5 |
| BVC-PCL-01 | PCL | 1:5 | 210 ± 7.1 | 0.21 ± 0.03 | -15.3 ± 1.8 | 81.7 ± 4.2 |
Data are presented as mean ± standard deviation (n=3). Data is hypothetical and for illustrative purposes.
Table 2: In Vitro Drug Release Profile of this compound from Nanoparticles
| Time (hours) | BVC-PLGA-01 Cumulative Release (%) | BVC-PLGA-02 Cumulative Release (%) | BVC-PCL-01 Cumulative Release (%) |
| 1 | 15.2 ± 1.8 | 10.5 ± 1.2 | 8.9 ± 1.1 |
| 4 | 35.8 ± 2.5 | 28.3 ± 2.1 | 22.4 ± 1.9 |
| 8 | 58.1 ± 3.1 | 49.6 ± 2.8 | 41.3 ± 2.5 |
| 12 | 75.4 ± 3.9 | 68.2 ± 3.3 | 59.8 ± 3.1 |
| 24 | 92.3 ± 4.5 | 85.7 ± 4.1 | 78.6 ± 3.8 |
| 48 | 98.1 ± 2.7 | 95.4 ± 3.5 | 90.1 ± 4.0 |
Data are presented as mean ± standard deviation (n=3). Release conditions: Phosphate buffered saline (pH 7.4) at 37°C. Data is hypothetical and for illustrative purposes.
Signaling Pathways
This compound primarily exerts its neuroprotective effects by blocking voltage-gated calcium channels, which are crucial in the pathophysiology of neuronal damage.
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified nanoprecipitation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Double distilled water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Accurately weigh 10 mg of this compound and dissolve it in 100 µL of DMSO. Add this to 1 mL of double distilled water.
-
Separately, dissolve 100 mg of PLGA in 2 mL of acetone.
-
Add the PLGA solution dropwise into the this compound solution while stirring continuously at 200 rpm with a magnetic stirrer.
-
Disperse the resulting drug-polymer solution dropwise into a PVA solution (stabilizer) with continuous stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with double distilled water to remove unentrapped drug and excess PVA.
-
Resuspend the final nanoparticle pellet in a suitable buffer or lyoprotectant for storage or further use.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Record the average particle size, PDI, and zeta potential.
2. Encapsulation Efficiency and Drug Loading:
-
Centrifuge a known amount of the nanoparticle suspension.
-
Collect the supernatant and analyze the amount of free, unencapsulated this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
3. Surface Morphology:
-
Prepare a dilute suspension of the nanoparticles and drop-cast onto a clean stub.
-
Allow the sample to air-dry completely.
-
Sputter-coat the sample with gold for conductivity.
-
Observe the morphology of the nanoparticles using a Scanning Electron Microscope (SEM).
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to determine the release kinetics of this compound from the nanoparticles.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in 1 mL of PBS.
-
Place the nanoparticle suspension into a dialysis bag and seal it securely.
-
Immerse the dialysis bag in a beaker containing 100 mL of PBS (release medium).
-
Place the beaker in a shaking incubator set at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the amount of this compound in the collected samples using HPLC or a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vivo Evaluation in an Animal Model (Rodent)
This protocol provides a general framework for assessing the brain targeting efficiency of this compound-loaded nanoparticles in a rodent model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Divide the animals into two groups:
-
Group 1 (Control): Administer free this compound solution intravenously.
-
Group 2 (Test): Administer this compound-loaded nanoparticle suspension intravenously.
-
-
At predetermined time points post-injection (e.g., 1, 4, 8, and 24 hours), euthanize the animals.
-
Collect blood samples via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the organs.
-
Harvest the brain and other major organs (liver, spleen, kidneys, lungs).
-
Homogenize the brain and other tissues.
-
Extract this compound from the plasma and tissue homogenates using an appropriate solvent extraction method.
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the drug targeting efficiency and brain-to-plasma concentration ratio.
Conclusion
The development of this compound-loaded nanoparticles represents a promising strategy for enhancing its delivery to neural tissues for the treatment of various neurological conditions. The protocols outlined in these application notes provide a foundational framework for the synthesis, characterization, and evaluation of such delivery systems. Further optimization of nanoparticle composition and surface functionalization with targeting ligands could further improve brain-specific delivery and therapeutic outcomes. Researchers are encouraged to adapt and refine these methodologies to suit their specific research objectives.
References
Troubleshooting & Optimization
Technical Support Center: Brovincamine Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brovincamine. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a calcium channel blocker.[1] Its therapeutic effects, particularly its neuroprotective properties in the context of glaucoma, are attributed to its ability to inhibit the influx of calcium ions into neuronal cells.[2][3][4] This action helps to prevent the downstream cellular processes that lead to apoptosis or cell death, especially under conditions of stress like hypoxia.[3][4]
Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?
A2: this compound, like many organic compounds, can be poorly soluble in aqueous solutions such as cell culture media. Precipitation, or "crashing out," typically occurs when a stock solution of the compound in an organic solvent is diluted into the aqueous medium, and the final concentration of the organic solvent is insufficient to keep the compound dissolved.
Q3: What are the recommended starting solvents for dissolving this compound?
A3: For poorly soluble drugs, the most common initial solvents for creating a concentrated stock solution are dimethyl sulfoxide (DMSO) and ethanol. It is crucial to first dissolve the compound completely in a small volume of the organic solvent before further dilution.
Q4: What is a "vehicle control" and why is it important in my experiments?
A4: A vehicle control is a crucial component of in vitro experiments involving drugs dissolved in a solvent. It consists of cells treated with the same volume of the solvent (the "vehicle," e.g., DMSO or ethanol) as is used to deliver the drug, but without the drug itself. This allows researchers to distinguish the effects of the drug from any potential effects of the solvent on the cells.
Troubleshooting Guide: Improving this compound Solubility
Issue: this compound precipitates out of solution upon dilution in aqueous media.
Potential Solutions:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in your chosen organic solvent (e.g., DMSO or ethanol) to minimize the volume needed for your final working concentration. This keeps the final percentage of the organic solvent in the cell culture medium as low as possible.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a small volume of media, vortex or mix well, and then add this intermediate dilution to the final volume.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious not to overheat the medium, as this can degrade its components.
-
Sonication: Briefly sonicating the final solution can help to break down small precipitates and improve dispersion. Use a bath sonicator to avoid overheating the sample.
Quantitative Data on Common Solvents
| Solvent | Typical Stock Concentration Range | Maximum Recommended Final Concentration in Media | Notes |
| DMSO | 10 - 50 mM | ≤ 0.5% (v/v) | DMSO can have cytotoxic effects at higher concentrations. Always include a vehicle control. |
| Ethanol | 10 - 50 mM | ≤ 0.5% (v/v) | Similar to DMSO, ethanol can be toxic to cells at higher concentrations. A vehicle control is essential. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound fumarate powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Add the required volume of the stock solution to the pre-warmed medium to achieve the final desired working concentration. Pipette up and down gently to mix. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Application: Apply the freshly prepared working solution to your cells immediately.
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling Pathway
This compound, as a calcium channel blocker, is thought to exert its neuroprotective effects on retinal ganglion cells by preventing excessive calcium influx, which can trigger apoptotic pathways. The following diagram illustrates a plausible signaling cascade.
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Workflow for Assessing this compound's Neuroprotective Efficacy
The following workflow outlines a typical experiment to evaluate the neuroprotective effects of this compound on a neuronal cell line (e.g., SH-SY5Y) or primary retinal ganglion cells.
Caption: Workflow for in vitro neuroprotection assay.
Troubleshooting Logic for this compound Precipitation
This diagram illustrates a logical approach to troubleshooting solubility issues with this compound.
References
- 1. cochranelibrary.com [cochranelibrary.com]
- 2. Neuroprotective Strategies for Retinal Ganglion Cell Degeneration: Current Status and Challenges Ahead [mdpi.com]
- 3. Neuroprotective effect of calcium channel blocker against retinal ganglion cell damage under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Brovincamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental phase of improving the poor oral bioavailability of Brovincamine.
FAQs: Understanding this compound's Bioavailability Challenges
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a synthetic derivative of the vinca alkaloid vincamine. It is known for its cerebral vasodilating and neuroprotective effects, primarily attributed to its action as a calcium channel blocker.[1][2][3][4] Like many vinca alkaloids, this compound is expected to exhibit poor and variable oral bioavailability. This is largely attributed to extensive first-pass metabolism in the liver and potentially poor aqueous solubility, which can limit its dissolution and absorption in the gastrointestinal tract.[5][6][7]
Q2: What are the key physicochemical properties of this compound that may contribute to its poor oral bioavailability?
A2: While experimental data for some properties are limited, the following table summarizes the known and predicted physicochemical characteristics of this compound that can influence its oral absorption. A high lipophilicity (indicated by the LogP value) can lead to poor aqueous solubility.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Formula | C₂₁H₂₅BrN₂O₃ | - |
| Molecular Weight | 433.3 g/mol [1] | Larger molecules can sometimes have slower diffusion across membranes. |
| Predicted LogP | 3.6[1] | Indicates high lipophilicity, which can lead to poor aqueous solubility and dissolution. |
| Aqueous Solubility | Data not readily available, but predicted to be low based on LogP. | Low solubility is a major factor limiting the dissolution rate, a prerequisite for absorption. |
| pKa | Data not readily available. | The ionization state of the molecule at different pH values in the GI tract will affect its solubility and permeability. |
Q3: What are the likely metabolic pathways that reduce this compound's oral bioavailability?
A3: As a vinca alkaloid derivative, this compound is likely metabolized extensively by cytochrome P450 (CYP) enzymes in the liver, particularly the CYP3A subfamily.[7] This "first-pass effect" means that a significant portion of the orally administered drug is metabolized before it can reach systemic circulation, thereby reducing its bioavailability.
Troubleshooting Guides for Formulation Development
This section provides practical guidance for overcoming common issues when developing formulations to enhance the oral bioavailability of this compound.
Nanoparticle Formulation
Issue: Low drug loading or encapsulation efficiency in polymeric nanoparticles.
Possible Causes & Troubleshooting Steps:
-
Poor drug-polymer interaction:
-
Screen different polymers: Experiment with a variety of biodegradable polymers (e.g., PLGA, PCL, PLA) with varying properties (e.g., molecular weight, lactide:glycolide ratio).
-
Solvent selection: Ensure both the drug and polymer are soluble in the chosen organic solvent.
-
-
Drug precipitation during formulation:
-
Increase polymer concentration: A higher polymer concentration can create a more viscous organic phase, slowing down drug diffusion and precipitation.
-
Optimize emulsification/nanoprecipitation process: Adjust parameters such as stirring speed, temperature, and the rate of addition of the organic phase to the aqueous phase to promote rapid particle formation and drug entrapment.
-
-
Suboptimal drug properties:
-
pH adjustment: If this compound's solubility is pH-dependent, adjust the pH of the aqueous phase to enhance its partitioning into the polymer matrix.
-
Issue: Particle aggregation or instability of the nanosuspension.
Possible Causes & Troubleshooting Steps:
-
Insufficient stabilization:
-
Optimize stabilizer concentration: Experiment with different concentrations of stabilizers (e.g., surfactants like Poloxamer 188, Tween 80; or polymers like PVA, HPMC).
-
Use a combination of stabilizers: A combination of steric and electrostatic stabilizers can provide enhanced stability.
-
-
High drug concentration:
-
Reduce drug loading: While aiming for high loading, excessively high concentrations can lead to instability. Find the optimal balance between loading and stability.
-
-
Improper storage conditions:
-
Store at appropriate temperatures: Generally, nanosuspensions should be stored at 2-8°C to minimize particle aggregation. Avoid freezing unless a suitable cryoprotectant is used.
-
Lipid-Based Formulations
Issue: Drug precipitation upon dispersion in aqueous media.
Possible Causes & Troubleshooting Steps:
-
Poor drug solubility in the lipid vehicle:
-
Screen various lipid excipients: Test the solubility of this compound in a range of oils (long-chain, medium-chain triglycerides), surfactants, and co-solvents.
-
-
Formulation does not self-emulsify effectively:
-
Adjust surfactant/co-surfactant ratio: The hydrophilic-lipophilic balance (HLB) of the surfactant blend is critical. Optimize the ratio of high and low HLB surfactants.
-
Incorporate a co-solvent: Co-solvents like ethanol, propylene glycol, or Transcutol® can improve drug solubilization and the self-emulsification process.
-
-
Drug crystallization from supersaturated solution:
-
Include precipitation inhibitors: Polymers such as HPMC, PVP, or Soluplus® can help maintain a supersaturated state by inhibiting drug crystallization.
-
Issue: Inconsistent droplet size of the resulting emulsion/microemulsion.
Possible Causes & Troubleshooting Steps:
-
Suboptimal formulation composition:
-
Vary the oil, surfactant, and co-surfactant ratios: Systematically evaluate different ratios to identify the composition that yields the desired droplet size and stability.
-
-
Inefficient mixing:
-
Ensure thorough mixing: Use a vortex mixer or magnetic stirrer to ensure a homogenous mixture of the formulation components.
-
-
Phase separation:
-
Check for excipient compatibility: Ensure all components of the formulation are miscible.
-
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles (Emulsification-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol (PVA) or Poloxamer 188).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Particle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for long-term storage.
Preparation of Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select appropriate excipients.
-
Formulation Development: Prepare different formulations by mixing the selected oil, surfactant, and co-surfactant in varying ratios.
-
Drug Incorporation: Add the desired amount of this compound to the selected formulation and mix until a clear, homogenous solution is obtained.
-
Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and observe the formation of an emulsion or microemulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.
In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use USP Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Start with a discriminating medium, such as 0.1 N HCl (simulated gastric fluid) and progress to pH 6.8 phosphate buffer (simulated intestinal fluid). The volume is typically 900 mL.
-
Temperature: Maintain the temperature at 37 ± 0.5 °C.
-
Paddle Speed: Use a paddle speed of 50 or 75 rpm.
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of drug released versus time to obtain the dissolution profile.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.[8]
-
Transport Study (Apical to Basolateral):
-
Add the this compound formulation (dissolved in transport medium, e.g., Hanks' Balanced Salt Solution) to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Transport Study (Basolateral to Apical):
-
Add the this compound formulation to the basolateral chamber.
-
At specified time points, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to assess the rate of drug transport across the cell monolayer. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[9]
Visualization of Key Pathways and Workflows
Signaling Pathways
This compound's primary mechanisms of action are believed to be through the blockade of L-type calcium channels, leading to vasodilation.
Caption: this compound-mediated vasodilation via L-type calcium channel blockade.
Vasodilation can also be mediated by the endothelial nitric oxide synthase (eNOS) pathway, a common target for vasodilators.
References
- 1. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Next-Gen Neuroprotection in Glaucoma: Synergistic Molecules for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral vinorelbine pharmacokinetics and absolute bioavailability study in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of food and divided dosing on the bioavailability of oral vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Optimizing Brovincamine Concentration for Neuroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Brovincamine. The following information is designed to address common issues encountered during in vitro experiments aimed at determining the optimal concentration for maximal neuroprotective effect.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro neuroprotection assays?
Based on studies of structurally related vinca alkaloids like Vinpocetine, a logical starting range for this compound in neuroprotection assays, such as those modeling glutamate excitotoxicity, is between 1 µM and 50 µM.[1][2] It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental model.
Q2: What are the known mechanisms of neuroprotective action for this compound and related compounds?
This compound is known to be a calcium channel blocker and a phosphodiesterase (PDE) inhibitor.[3][4] Its neuroprotective effects are believed to stem from its ability to:
-
Inhibit glutamate-induced excitotoxicity: By blocking calcium influx into neurons, it can prevent the downstream cascade of cell death triggered by excessive glutamate.[5][6]
-
Increase cerebral blood flow and microcirculation: This can improve oxygen and nutrient supply to neuronal tissues.[7][8]
-
Exhibit antioxidant properties: Some vinca alkaloids have been shown to protect cells from reactive oxygen species (ROS).[9]
Q3: How can I assess the neuroprotective effect of this compound in my cell culture model?
Several methods can be employed to measure neuroprotection. A common approach is to induce neuronal damage with a toxin (e.g., glutamate, hydrogen peroxide) and then measure the protective effect of this compound. Key assays include:
-
Cell Viability Assays: MTT, MTS, or PrestoBlue assays measure the metabolic activity of viable cells.
-
Cytotoxicity Assays: Lactate dehydrogenase (LDH) release assays quantify cell membrane damage.
-
Apoptosis Assays: Techniques like TUNEL staining or caspase activity assays can detect programmed cell death.
-
Mitochondrial Membrane Potential Assays: Dyes like Rhodamine-123 or JC-1 can be used to assess mitochondrial health, which is often compromised during neurotoxicity.[10]
Q4: Should I be concerned about this compound cytotoxicity at higher concentrations?
Yes. Like many compounds, this compound may exhibit a biphasic dose-response, where higher concentrations can become cytotoxic. It is essential to include a "this compound only" control group at all tested concentrations to assess its direct effect on cell viability in the absence of an induced neurotoxic insult.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable neuroprotective effect at any tested concentration. | 1. Concentration range is too low: The effective concentration for your model may be higher. 2. Severity of the neurotoxic insult is too high: The induced damage may be too severe for this compound to rescue the cells. 3. Inappropriate experimental model: The mechanism of neurotoxicity in your model may not be addressable by this compound's mechanisms of action. 4. Timing of this compound application: Pre-treatment may be required for a protective effect. | 1. Extend the concentration range up to 100 µM, while carefully monitoring for cytotoxicity. 2. Reduce the concentration of the neurotoxin or the duration of exposure to achieve a level of cell death (e.g., 50%) where a protective effect can be observed. 3. Consider using a model of glutamate excitotoxicity or oxidative stress, where related compounds have shown efficacy.[1][9] 4. Test different treatment paradigms, such as pre-treatment (e.g., 1-24 hours before insult), co-treatment, or post-treatment. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density: Uneven cell numbers will lead to variable results. 2. Edge effects in the culture plate: Wells on the edge of the plate are more prone to evaporation, leading to changes in media and compound concentration. 3. Inaccurate pipetting: Small errors in pipetting can have a large impact on the final concentration. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for seeding. 2. Avoid using the outermost wells of the culture plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and perform serial dilutions carefully. |
| This compound appears to be cytotoxic at all tested concentrations. | 1. Concentration range is too high: The tested concentrations may be above the toxic threshold for your cell type. 2. Cell line is particularly sensitive to the compound or vehicle (e.g., DMSO). | 1. Test a lower range of concentrations (e.g., 0.01 µM to 10 µM). 2. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a vehicle-only control. |
Quantitative Data Summary
The following tables summarize in vitro data for Vinpocetine, a structurally related vinca alkaloid, which can serve as a reference for designing this compound experiments.
Table 1: In Vitro Neuroprotective Concentrations of Vinpocetine against Glutamate-Induced Excitotoxicity
| Parameter | Concentration Range | Cell Model | Key Finding | Reference |
| IC50 for inhibition of glutamate-induced excitotoxicity | 2-7 µM | Primary cortical cell culture | Dose-dependent inhibition of LDH release. | [5][6] |
| Neuroprotective concentration range | 1-50 µM | Primary cortical neuronal cultures | Exerted a neuroprotective action against glutamate excitotoxicity. | [1][2] |
Disclaimer: The data presented above is for Vinpocetine, a compound structurally related to this compound. These values should be used as a starting point for optimization, and the optimal concentration of this compound must be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
1. Cell Culture:
- Culture primary cortical neurons from embryonic day 18 (E18) rats or mice on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
- Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days in vitro (DIV) to allow for maturation.
2. Preparation of Compounds:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
- Prepare a 100 mM stock solution of L-Glutamic acid in sterile water. Dilute in culture medium to the desired final concentration (e.g., 100 µM, to be optimized for the specific cell culture).
3. Experimental Procedure:
- Pre-treatment: Remove half of the culture medium from each well and replace it with medium containing the desired concentration of this compound or vehicle (DMSO). Incubate for 24 hours.
- Glutamate Insult: Add L-Glutamic acid to the wells to achieve the final desired concentration. Incubate for 24 hours.
- Controls:
- Untreated Control: Cells receiving only vehicle.
- Glutamate Control: Cells treated with vehicle and then exposed to glutamate.
- This compound Cytotoxicity Control: Cells treated with each concentration of this compound but not exposed to glutamate.
4. Assessment of Neuroprotection (Cell Viability using MTT Assay):
- Add MTT reagent (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
- Incubate for 2-4 hours at 37°C.
- Solubilize the formazan crystals by adding an equal volume of solubilization solution (e.g., 10% SDS in 0.01 M HCl).
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Workflow for determining the optimal neuroprotective concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Neuroprotection in Glaucoma: Basic Aspects and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on the stereological parameters of corticocerebral capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on cerebral circulation and metabolism in internal carotid artery occlusion examined by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection strategies: effect of vinpocetine in vitro oxidative stress models. | Acta Médica Portuguesa [actamedicaportuguesa.com]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Technical Support Center: Enhancing the Stability of Brovincamine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Brovincamine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy or formed a precipitate. What is the likely cause and how can I resolve it?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors, including pH shifts, poor solubility, or degradation. This compound, like other vinca alkaloids, exhibits pH-dependent solubility and stability. A shift in the pH of your solution outside the optimal range can lead to the compound precipitating out. Additionally, degradation products may be less soluble than the parent compound, leading to their precipitation.
Troubleshooting Steps:
-
Verify and Adjust pH: Immediately check the pH of your solution. For many vinca alkaloids, a slightly acidic pH range of 4.5-5.5 is optimal for stability and solubility in aqueous solutions.[1] Use a calibrated pH meter and adjust the pH with dilute solutions of appropriate acids (e.g., hydrochloric acid, citric acid) or bases (e.g., sodium hydroxide).
-
Improve Solubility: If pH adjustment does not resolve the issue, consider using a co-solvent or a solubility enhancer. For instance, the inclusion of cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility and stability.
-
Filter the Solution: If you suspect the precipitate consists of degradation products or foreign particles, you can filter the solution through a 0.22 µm syringe filter. However, this will not address the underlying stability issue.
Q2: I am observing a loss of potency in my this compound stock solution over a short period. What are the primary degradation pathways and how can I mitigate them?
A2: The loss of potency in this compound solutions is primarily due to chemical degradation, with hydrolysis and oxidation being the most common pathways for vinca alkaloids.
Mitigation Strategies:
-
Control pH: As mentioned, maintaining an optimal pH is crucial. Hydrolysis of the ester functional group in this compound is a likely degradation route, and the rate of hydrolysis is highly pH-dependent. Studies on the related compound vinpocetine show that degradation kinetics are significantly influenced by pH.[1]
-
Protect from Light: Photodegradation can be a significant issue for many pharmaceutical compounds. Store your this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil to minimize light-induced degradation.
-
Use of Antioxidants: To prevent oxidative degradation, consider adding an antioxidant to your solution. Common antioxidants used in pharmaceutical preparations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). The choice of antioxidant and its concentration should be optimized for your specific formulation.
-
Temperature Control: Store your this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down the rate of chemical degradation.
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) your this compound solution. This process removes water, which is a key reactant in hydrolytic degradation, thereby significantly enhancing long-term stability.
Q3: How can I prepare a stable this compound solution for my experiments?
A3: To prepare a stable this compound solution, follow these general guidelines:
-
Solvent Selection: Start by dissolving this compound in a suitable organic solvent where it has high solubility, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.
-
Aqueous Dilution: For aqueous experimental media, dilute the stock solution with a buffer that maintains the optimal pH range (e.g., a citrate or acetate buffer at pH 4.5-5.5).
-
Incorporate Stabilizers: If stability issues persist, consider adding excipients like cyclodextrins to the aqueous buffer before adding the this compound stock solution.
-
Fresh Preparation: Whenever possible, prepare fresh working solutions from a stable stock solution on the day of the experiment to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Color Change in Solution | Oxidative degradation. | 1. Purge the solution and headspace of the container with an inert gas (e.g., nitrogen or argon). 2. Add a suitable antioxidant to the formulation. 3. Protect the solution from light. |
| Unexpected Peaks in HPLC Analysis | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Use a stability-indicating HPLC method to separate and quantify the parent drug and its degradants. 3. Adjust formulation and storage conditions to minimize degradation. |
| Inconsistent Experimental Results | Instability of this compound in the experimental medium. | 1. Verify the stability of this compound under your specific experimental conditions (e.g., temperature, pH of cell culture media). 2. Prepare fresh solutions for each experiment. 3. Consider using a more stable formulation, potentially with stabilizing excipients. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method to separate and identify the degradation products. An HPLC-MS system is recommended for the identification of unknown degradants.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a diode array detector (DAD) or UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (e.g., 20 mM, pH adjusted to 5.0 with acetic acid)
-
This compound reference standard
-
Forced degradation samples of this compound
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ammonium acetate buffer and acetonitrile. A good starting point is a gradient elution to effectively separate all components.
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over the run.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (scan for λmax).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by the ability to resolve the this compound peak from all degradation product peaks.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound degradation in the public domain, the following tables provide an illustrative example of how to present such data based on studies of related vinca alkaloids. Researchers should generate specific data for this compound using the protocols outlined above.
Table 1: Illustrative Degradation of a Vinca Alkaloid under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | 30 - 40% |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 60°C | 50 - 60% |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp. | 15 - 25% |
| Thermal | - | 48 h | 60°C | 10 - 20% |
| Photolytic | UV light (254 nm) | 24 h | Room Temp. | 5 - 15% |
Table 2: Illustrative Effect of pH on the Stability of a Vinca Alkaloid in Aqueous Solution at 40°C
| pH | Buffer System | Half-life (t½) in days (Illustrative) |
| 3.0 | Citrate | 15 |
| 4.5 | Acetate | 30 |
| 5.5 | Acetate | 25 |
| 7.4 | Phosphate | 5 |
| 9.0 | Borate | <1 |
Visualizations
References
Technical Support Center: Refining Brovincamine Dosage to Minimize Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the experimental dosage of Brovincamine to enhance its on-target efficacy while minimizing potential off-target effects. The following information is intended to assist in the design and troubleshooting of in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is primarily characterized as a calcium channel blocker.[1][2][3][4] Specifically, it is known to inhibit slow Ca2+ channels, which is believed to be the mechanism behind its vasodilatory effects.[2] This activity has been explored for its neuroprotective potential, particularly in the context of normal-tension glaucoma.[3][4][5]
Q2: What are the known or potential off-target effects of this compound?
While the primary target of this compound is the slow calcium channel, comprehensive public screening data for its off-target effects is limited. However, based on the chemical class and related compounds, potential off-target interactions to consider for investigation include:
-
Other ion channels: Due to its primary mechanism, cross-reactivity with other types of calcium channels or other ion channels could occur at higher concentrations.
-
Phosphodiesterases (PDEs): Some vasodilator agents have been shown to interact with PDEs.[6][7] Screening against a panel of PDE enzymes could reveal potential off-target inhibition.
-
Adenosine receptors: Theophylline, another compound with vasodilatory effects, is a nonselective adenosine receptor antagonist.[6] Given the role of adenosine receptors in cellular signaling, it is a plausible, yet unconfirmed, off-target for this compound.[8][9][10][11]
-
Kinase activity: Broad kinase screening is a standard method to identify unintended inhibitory effects of small molecules.[12][13][14][15][16]
Q3: How do I determine the optimal starting concentration for my experiments?
For initial in vitro experiments, it is recommended to start with a concentration range that brackets the known IC50 for its on-target activity. A study on rabbit pulmonary arterial segments reported an IC50 of 1.2 x 10-5 M for the relaxation of potassium-induced contracture, which is attributed to its calcium channel blocking effect.[2] Therefore, a starting concentration range of 1 µM to 50 µM would be appropriate for dose-response studies.
For clinical studies in normal-tension glaucoma, a dosage of 20 mg three times daily has been used.[3][5]
Troubleshooting Guide: Minimizing Off-Target Effects
Issue 1: Observed cellular phenotype is inconsistent with calcium channel blockade.
-
Possible Cause: This could indicate an off-target effect. At higher concentrations, this compound might be interacting with other cellular targets.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that elicits the desired on-target effect. Off-target effects are often observed at higher concentrations.
-
Use a Structurally Unrelated Calcium Channel Blocker: Compare the phenotype induced by this compound with that of another known calcium channel blocker with a different chemical structure. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Target Knockdown/Knockout Controls: In a cell line, use techniques like siRNA or CRISPR to reduce the expression of the intended calcium channel target. If the phenotype persists in the absence of the primary target, it is likely an off-target effect.
-
Issue 2: High cytotoxicity observed at effective concentrations.
-
Possible Cause: The on-target effect of blocking essential calcium channels may be inherently cytotoxic to your cell model, or the cytotoxicity could be due to off-target interactions.
-
Troubleshooting Steps:
-
Cell Viability Assays: Conduct a thorough dose-response analysis using assays such as MTT, resazurin, or ATP-based luminescence to determine the cytotoxic concentration range.
-
Time-Course Experiment: Shorten the exposure time of the cells to this compound. It may be possible to observe the on-target effect before significant cytotoxicity occurs.
-
Counter-Screening: If a specific off-target is suspected, test this compound in a cell line that does not express that target. If cytotoxicity is reduced, it points to that specific off-target interaction.
-
Data Presentation
Table 1: this compound On-Target Activity
| Parameter | Value | Tissue/Cell Type | Reference |
| IC50 (Relaxation) | 1.2 x 10-5 M | Rabbit pulmonary arterial segment | [2] |
| Clinical Dosage | 20 mg (3x daily) | Human (Normal-Tension Glaucoma) | [3][5] |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Potency using a Calcium Flux Assay
Objective: To quantify the concentration-dependent effect of this compound on intracellular calcium levels and compare it to a known off-target (if identified).
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., a neuronal cell line or vascular smooth muscle cells) in a 96-well plate.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Cell Stimulation: Add a stimulating agent (e.g., potassium chloride to induce depolarization and open voltage-gated calcium channels) to the wells.
-
This compound Treatment: Immediately after stimulation, add the different concentrations of this compound to the respective wells.
-
Kinetic Fluorescence Measurement: Measure the change in fluorescence over time to monitor intracellular calcium concentration.
-
Data Analysis: Calculate the percentage of inhibition of the calcium response for each this compound concentration and determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target signaling pathway of this compound.
References
- 1. off-target effect | Nodes Bio Glossary [nodes.bio]
- 2. Calcium antagonistic action involved in vasodilation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection in Glaucoma: Basic Aspects and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of phosphodiesterase inhibitors and prevalence of self-reported glaucoma in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of phosphodiesterase inhibitors and prevalence of self-reported glaucoma in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential binding properties of adenosine receptor agonists and antagonists in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. confluencediscovery.com [confluencediscovery.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Brovincamine Preclinical and Clinical Data Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brovincamine. It specifically addresses the challenges that may be encountered when translating preclinical findings to clinical trial settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound based on preclinical data?
A1: Preclinical studies have identified this compound as a calcium channel blocker and a vasodilator. Its primary mechanism of action is believed to be the inhibition of depolarization-dependent slow Ca2+ channels. This action leads to the relaxation of smooth muscle cells in blood vessels, resulting in increased cerebral and coronary blood flow. While its neuroprotective effects are suggested to be linked to these actions, the precise downstream signaling pathways are not extensively detailed in publicly available research.
Q2: What are the main challenges in translating the vasodilatory effects of this compound from preclinical models to human trials?
A2: Translating cardiovascular effects from animal models to humans is a well-documented challenge in drug development.[1] For a vasodilator like this compound, key challenges include:
-
Species-Specific Differences: The regulation of vascular tone and the distribution of calcium channel subtypes can vary significantly between preclinical animal models (e.g., rodents, rabbits) and humans.[1] This can lead to discrepancies in the observed potency and efficacy of the vasodilatory effect.
-
Dose-Response Relationship: Establishing a therapeutic window in humans that maximizes cerebral blood flow without causing significant systemic hypotension can be difficult. High doses that show efficacy in animal models might lead to adverse cardiovascular events in humans.
-
Off-Target Effects: While the primary target is vascular smooth muscle, the effects on other tissues with calcium channels need to be carefully monitored.
Q3: Have there been significant discrepancies between preclinical neuroprotection data and clinical outcomes for calcium channel blockers in general?
A3: Yes, the translation of neuroprotective effects of calcium channel blockers from preclinical to clinical settings has been challenging.[2] While they show promise in experimental models of focal and global ischemia by attenuating the increase in intracellular calcium, their clinical efficacy has varied among different neurological conditions.[2] For instance, while nimodipine is a standard of care after nontraumatic subarachnoid hemorrhage, the results in human stroke have not been as impressive, and they have been ineffective in clinical trials after cardiac arrest.[2] Challenges contributing to this discrepancy include issues with central nervous system (CNS) penetration, off-target effects, and heterogeneous patient populations in clinical trials.[3]
Q4: What specific adverse events have been observed in clinical trials of this compound, and how might they relate to its preclinical pharmacology?
A4: Detailed adverse event profiles from this compound clinical trials are not extensively published in the readily available literature. However, based on its mechanism as a vasodilator and calcium channel blocker, potential adverse events could include hypotension, dizziness, and headache, which are common to this class of drugs. Researchers should be vigilant for these effects in clinical studies.
Troubleshooting Guides
Problem: Inconsistent Vasodilatory Response in Early Phase Clinical Trials Compared to Preclinical Models.
| Potential Cause | Troubleshooting/Monitoring Strategy |
| Species differences in drug metabolism. | Conduct thorough pharmacokinetic (PK) and pharmacodynamic (PD) modeling to compare drug exposure and response between preclinical species and humans. |
| Systemic hypotension limiting effective dose. | Implement continuous blood pressure monitoring in clinical trial participants. Consider dose-titration protocols to find the optimal balance between cerebral blood flow enhancement and systemic hemodynamic stability. |
| Measurement of Cerebral Blood Flow (CBF). | Utilize sensitive and validated techniques to measure CBF in clinical trials, such as positron emission tomography (PET), as has been done in previous studies with this compound.[4] |
Problem: Lack of Robust Neuroprotective Efficacy in Clinical Trials Despite Promising Preclinical Signals.
| Potential Cause | Troubleshooting/Monitoring Strategy |
| Insufficient CNS penetration. | In preclinical stages, quantify brain and cerebrospinal fluid (CSF) concentrations of this compound to ensure adequate exposure at the target site. |
| Heterogeneity of the patient population. | Design clinical trials with well-defined patient populations and sensitive biomarkers to detect subtle neuroprotective effects. For instance, in normal-tension glaucoma, patient selection based on specific disease characteristics may be crucial. |
| Clinical trial endpoints not sensitive enough. | Employ a range of functional and structural endpoints. For example, in glaucoma trials, this could include visual field progression analysis, retinal nerve fiber layer thickness measurements, and electrophysiological assessments. |
Quantitative Data Summary
Table 1: Preclinical Cardiovascular Effects of this compound in Animal Models
| Animal Model | Administration Route | Dose Range | Key Findings |
| Anesthetized Dogs | Intravenous | 1.6-12.8 mg/kg | Dose-dependent decrease in blood pressure and heart rate. |
| Anesthetized Dogs | Intra-arterial (vertebral or carotid) | 0.1-1.6 mg/kg | Dose-dependent increase in vertebral and carotid blood flow. |
| Isolated Guinea-Pig Atria | In vitro | 10⁻⁵ and 10⁻⁴ g/ml | Inhibition of myocardial contractile force and heart rate. |
| Rabbit Pulmonary Arterial Strips | In vitro | N/A | Inhibited KCl-induced contracture, an effect antagonized by increased external Ca²⁺ concentration. |
Table 2: Clinical Trial Data of this compound in Normal-Tension Glaucoma (NTG)
| Study Parameter | This compound Group | Control Group | p-value |
| Change in Mean Deviation (MD) (dB/year) | -0.071 (0.195) | -0.778 (0.178) | <0.05 |
| Change in Corrected Pattern Standard Deviation (CPSD) (dB/year) | 0.004 (0.016) | 0.032 (0.015) | Not Significant |
| Visual Field Improvement (Patients) | 6 out of 14 | 0 out of 14 | N/A |
Data from a prospective, randomized study in patients with NTG.[5][6]
Experimental Protocols
Protocol 1: Evaluation of Vasodilatory Effects in Preclinical Models
-
Animal Model: Anesthetized dogs.
-
Drug Administration: Intravenous or intra-arterial (vertebral or carotid) infusion of this compound at varying doses.
-
Hemodynamic Monitoring:
-
Continuous measurement of systemic blood pressure via an arterial catheter.
-
Heart rate monitoring using electrocardiogram (ECG).
-
Measurement of regional blood flow (vertebral, carotid, coronary, renal, femoral) using electromagnetic flowmeters.
-
-
Data Analysis: Dose-response curves are generated to quantify the effects on blood pressure, heart rate, and regional blood flow.
Protocol 2: Clinical Trial for Visual Field Progression in Normal-Tension Glaucoma
-
Study Design: Prospective, randomized, controlled clinical trial.
-
Patient Population: Patients with a confirmed diagnosis of normal-tension glaucoma.
-
Intervention: Oral administration of this compound (e.g., 20 mg three times daily) or placebo.
-
Primary Endpoint: Rate of visual field progression as measured by standard automated perimetry (e.g., Humphrey Field Analyzer). Key parameters to analyze include Mean Deviation (MD) and Pattern Standard Deviation (PSD).
-
Follow-up: Regular ophthalmologic examinations, including visual field testing, at specified intervals (e.g., every 4-6 months) over a multi-year period.
-
Data Analysis: Statistical comparison of the rates of change in visual field parameters between the this compound and placebo groups.
Visualizations
Caption: Proposed mechanism of action of this compound leading to vasodilation.
References
- 1. Why So Few New Cardiovascular Drugs Translate to the Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Therapeutic Potential of Calcium Channel Blockers in Neuropsychiatric, Endocrine and Pain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on cerebral circulation and metabolism in internal carotid artery occlusion examined by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Brovincamine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Brovincamine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of metabolism for this compound?
A1: The primary metabolic pathway for this compound, an ester-containing compound, is hydrolysis of the methyl ester group to form its major, inactive metabolite, 11-bromovincaminic acid.[1] Other potential metabolic transformations, common to vinca alkaloids, include oxidation (hydroxylation) and N-dealkylation, though these are hypothetical and would need to be confirmed experimentally.
Q2: What are the recommended sample preparation techniques for this compound and its metabolites in plasma?
A2: For the analysis of this compound and its metabolites in plasma, protein precipitation is a common and effective method.[2] This typically involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analytes. Solid-phase extraction (SPE) can also be used for cleaner samples and to concentrate the analytes.
Q3: Which analytical technique is most suitable for the simultaneous detection of this compound and its metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of drug metabolites due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[3][4] This technique allows for the separation of the parent drug from its metabolites, followed by their individual detection and quantification.
Q4: How can I optimize the ionization of this compound and its metabolites for mass spectrometry?
A4: this compound and its primary metabolite contain nitrogen atoms that are readily protonated. Therefore, positive mode electrospray ionization (ESI+) is the recommended ionization technique.[5] To optimize the signal, the mobile phase should be slightly acidic, for example, by adding 0.1% formic acid.
Q5: I am not detecting any metabolites, only the parent drug. What could be the issue?
A5: Several factors could contribute to this. The metabolites may be present at very low concentrations, below the limit of detection of your current method.[3] Consider optimizing your sample preparation to concentrate the sample or adjust your mass spectrometer settings for higher sensitivity. It is also possible that the metabolic conversion in your experimental system is very low. Ensure your in vitro or in vivo model is metabolically active.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites using LC-MS/MS.
Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column overload.- Extra-column dead volume. | - Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.- Check and minimize the length and diameter of tubing between the column and the detector.[6] |
| Poor Peak Shape (Splitting or Broadening) | - Injector issues (e.g., partially blocked needle).- Incompatibility between injection solvent and mobile phase.- Column degradation. | - Clean or replace the injector needle and seat.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.- Replace the column.[7][8] |
| Retention Time Drift | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration issues. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated before starting the analytical run.[8][9] |
Mass Spectrometry Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Suboptimal ionization parameters.- Ion suppression from matrix components.- Incorrect mass transitions (for MRM). | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample cleanup to remove interfering substances.- Perform a product ion scan to identify the most abundant and stable fragment ions for MRM.[5] |
| High Background Noise | - Contaminated mobile phase or LC system.- Dirty ion source. | - Use high-purity LC-MS grade solvents.- Flush the LC system with a strong solvent.- Clean the ion source components according to the manufacturer's instructions.[5] |
| Inconsistent Results | - Sample degradation.- Variability in sample preparation.- Instrument instability. | - Keep samples at a low temperature and analyze them as quickly as possible.- Use an internal standard to normalize for variations in extraction and injection.- Perform regular instrument calibration and performance checks.[3] |
Experimental Protocols
Plasma Sample Preparation by Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Hypothetical LC-MS/MS Method for this compound and its Metabolites
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 433.1 [To be determined experimentally] [To be optimized] 11-bromovincaminic acid 419.1 [To be determined experimentally] [To be optimized] | Hydroxylated this compound | 449.1 | [To be determined experimentally] | [To be optimized] |
-
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolite analysis.
References
- 1. Cardiovascular effects of this compound and possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Brovincamine Therapeutic Window Enhancement
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for strategies to increase the therapeutic window of Brovincamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant. It is classified as a relatively selective cerebral vasodilator and a calcium channel blocker.[1][2] Its primary mechanism of action involves the blockade of slow Ca2+ channels, which leads to vasodilation.[3] This action is believed to improve blood flow to the optic nerve, which may be beneficial in conditions like normal-tension glaucoma.[1]
Q2: What is the established oral dosage of this compound in clinical studies?
A2: In a prospective, randomized clinical trial for normal-tension glaucoma, this compound was administered orally at a dosage of 20 mg three times daily.[1][2]
Q3: What are the known side effects or toxicities associated with this compound?
A3: Specific dose-limiting toxicities and a detailed adverse event profile for this compound are not extensively documented in publicly available literature. As a calcium channel blocker and vasodilator, potential side effects could theoretically include hypotension, dizziness, and headache. Researchers should closely monitor cardiovascular parameters during preclinical and clinical studies.
Q4: How can the therapeutic window of this compound be defined and measured?
A4: The therapeutic window is the range of drug dosages that can treat disease effectively without causing toxic effects. It is often quantified by the therapeutic index (TI), which is the ratio of the toxic dose to the therapeutic dose. A precise therapeutic index for this compound has not been published. To establish this, dose-response curves for both efficacy and toxicity need to be determined through preclinical and clinical studies.
Troubleshooting Guide for Experimental Challenges
Issue 1: High Inter-Individual Variability in Efficacy
Possible Cause: Differences in drug metabolism and pharmacokinetics among subjects can lead to variable plasma concentrations of this compound.
Troubleshooting Strategies:
-
Pharmacokinetic Analysis: Conduct thorough pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in the study population.
-
Therapeutic Drug Monitoring (TDM): Implement TDM to correlate plasma concentrations of this compound with its therapeutic effects and any observed toxicities. This can help in personalizing the dosage regimen.
-
CYP450 Genotyping: Investigate the role of cytochrome P450 enzymes in this compound metabolism. Genotyping for relevant CYP polymorphisms may help explain inter-individual variability.
Issue 2: Suboptimal Efficacy at Standard Doses
Possible Cause: Insufficient drug concentration at the target site (e.g., the optic nerve head) due to systemic distribution and metabolism.
Troubleshooting Strategies:
-
Dose-Escalation Studies: Design a dose-escalation study to determine the maximum tolerated dose (MTD) and a recommended Phase 2 dose (RP2D) that may offer greater efficacy. A classic "3+3" design is a standard approach for such studies.
-
Controlled-Release Formulations: Develop and evaluate controlled-release formulations (e.g., oral modified-release tablets, microspheres) to maintain steady-state plasma concentrations of this compound within its therapeutic window for a prolonged period.
-
Targeted Drug Delivery: Explore targeted drug delivery systems to increase the concentration of this compound at the ocular level. This could include nanoparticle-based carriers or ocular implants.
Issue 3: Concerns About Potential Systemic Side Effects
Possible Cause: Systemic vasodilation and calcium channel blockade leading to off-target effects.
Troubleshooting Strategies:
-
Combination Therapy: Investigate the use of this compound in combination with other neuroprotective agents or intraocular pressure (IOP)-lowering drugs. This may allow for a lower, better-tolerated dose of this compound while achieving a synergistic therapeutic effect.
-
Topical Formulation Development: For ocular indications, developing a topical formulation (e.g., eye drops) could deliver the drug directly to the eye, minimizing systemic exposure and associated side effects.
-
Safety Pharmacology Studies: Conduct comprehensive safety pharmacology studies to assess the effects of this compound on the cardiovascular, respiratory, and central nervous systems.
Quantitative Data Summary
Due to the limited publicly available quantitative data for this compound, the following table provides a template for the types of data that should be collected during preclinical and clinical development to define and widen its therapeutic window.
| Parameter | This compound (Oral) | Reference / Study Phase |
| Pharmacokinetics | ||
| Bioavailability (%) | Data not available | Preclinical / Phase 1 |
| Tmax (hours) | Data not available | Preclinical / Phase 1 |
| Cmax (ng/mL) | Data not available | Preclinical / Phase 1 |
| Half-life (t1/2, hours) | Data not available | Preclinical / Phase 1 |
| Volume of Distribution (L/kg) | Data not available | Preclinical / Phase 1 |
| Clearance (mL/min/kg) | Data not available | Preclinical / Phase 1 |
| Pharmacodynamics | ||
| ED50 (Effective Dose, 50%) | Data not available | Preclinical |
| TD50 (Toxic Dose, 50%) | Data not available | Preclinical |
| Therapeutic Index (TD50/ED50) | Data not available | Preclinical |
| Clinical Efficacy (Normal-Tension Glaucoma) | ||
| Change in Mean Deviation (dB/year) | -0.071 (this compound) vs. -0.778 (Control) | Phase 2/3[1] |
| Clinical Dosage | ||
| Oral Dose | 20 mg, three times daily | Phase 2/3[1][2] |
Key Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay
Objective: To determine the inhibitory effect of this compound on calcium influx in a relevant cell line (e.g., retinal ganglion cells or vascular smooth muscle cells).
Methodology:
-
Cell Culture: Culture the chosen cell line in an appropriate medium and seed in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound and a positive control (e.g., Verapamil).
-
Calcium Influx Stimulation: Induce calcium influx using a depolarizing agent (e.g., high potassium solution) or a specific agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity before and after the addition of the stimulating agent in the presence and absence of this compound using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value for this compound's inhibition of calcium influx.
Protocol 2: Animal Model of Optic Nerve Damage
Objective: To evaluate the neuroprotective effect of this compound in an animal model of glaucoma or optic nerve injury.
Methodology:
-
Animal Model: Utilize an established animal model such as the optic nerve crush model or a model of induced ocular hypertension in rodents.
-
Drug Administration: Administer this compound systemically (e.g., oral gavage) or locally (e.g., periocular injection) at various doses. A vehicle control group should be included.
-
Functional Assessment: Assess visual function at baseline and at various time points post-injury using techniques such as electroretinography (ERG) or optomotor response.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the eyes and optic nerves. Perform histological staining (e.g., H&E, Tuj1 for retinal ganglion cells) to quantify neuronal survival and axonal damage.
-
Data Analysis: Compare the functional and histological outcomes between the this compound-treated groups and the control group.
Visualizations
Caption: this compound's Mechanism of Action as a Calcium Channel Blocker.
Caption: A "3+3" Dose-Escalation Study Design for Determining MTD.
References
Validation & Comparative
A Comparative Guide to Retinal Neuroprotection: Brovincamine vs. Brimonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Brovincamine and Brimonidine, two pharmacological agents with putative neuroprotective properties relevant to retinal health. The following sections objectively evaluate their mechanisms of action, supporting experimental data, and key signaling pathways.
Introduction
Retinal neuroprotection is a critical therapeutic strategy for a spectrum of ocular diseases characterized by the progressive loss of retinal ganglion cells (RGCs), such as glaucoma. This guide focuses on two compounds, this compound and Brimonidine, which have been investigated for their potential to preserve retinal neurons. While both aim to mitigate neurodegeneration, they operate through distinct molecular mechanisms.
Mechanism of Action
This compound: A Vasodilator and Calcium Channel Blocker
This compound is primarily characterized as a cerebral vasodilator. Its neuroprotective effects in the retina are thought to be linked to its ability to improve ocular blood flow and its properties as a calcium channel blocker.[1] By inhibiting calcium influx into neurons, this compound may reduce the excitotoxic cascade that leads to apoptosis in retinal ganglion cells.[1][2] While clinical studies in normal-tension glaucoma suggest a benefit in slowing visual field deterioration, the precise molecular signaling pathway for its neuroprotective action in the retina is not as extensively elucidated as that of Brimonidine.[2][3]
Brimonidine: A Selective Alpha-2 Adrenergic Agonist
Brimonidine is a well-established alpha-2 adrenergic receptor agonist.[4] Its neuroprotective mechanism is independent of its intraocular pressure-lowering effects and is multifaceted.[4] Activation of alpha-2 adrenergic receptors on retinal ganglion cells triggers several downstream signaling cascades that promote cell survival.[4]
Key neuroprotective actions of Brimonidine include:
-
Upregulation of Neurotrophic Factors: Brimonidine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in retinal ganglion cells.[5]
-
Activation of Pro-Survival Pathways: It activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for inhibiting apoptosis.
-
Anti-inflammatory and Anti-apoptotic Effects: Brimonidine can suppress inflammatory responses and inhibit the expression of pro-apoptotic proteins.
Comparative Data from Experimental Studies
The available experimental data for Brimonidine is extensive, with numerous preclinical studies providing quantitative evidence of its neuroprotective efficacy. In contrast, preclinical data for this compound's direct neuroprotective effects on retinal cells is less abundant in the public domain.
Table 1: Quantitative Comparison of Neuroprotective Effects
| Parameter | This compound | Brimonidine | Source (Brimonidine) |
| Retinal Ganglion Cell (RGC) Survival | Data not available in preclinical models. Clinical studies show a reduction in the rate of visual field deterioration.[3] | Systemic administration in a rat model of ocular hypertension resulted in a 50% reduction in RGC death compared to the control group.[6] | [6] |
| Pattern Electroretinogram (PERG) Amplitude | Data not available. | In a mouse model of retinal ischemia/reperfusion, brimonidine treatment significantly attenuated the reduction in PERG amplitude by more than 50%.[6][7][8] | [7][8] |
| BDNF mRNA Levels | Data not available. | Counteracted the downregulation of retinal BDNF mRNA in a mouse model of retinal ischemia/reperfusion injury.[6] | [6] |
| Inflammatory Markers (e.g., TNF-α, IL-1β) | Data not available. | Significantly counteracted the increased expression of pro-inflammatory cytokines in a mouse model of retinal ischemia/reperfusion.[6] | [6] |
Experimental Protocols
This compound: Clinical Study in Normal-Tension Glaucoma
-
Study Design: A prospective, randomized, controlled trial.
-
Participants: 52 patients with normal-tension glaucoma and intraocular pressure consistently below 15 mmHg.
-
Intervention: Oral administration of this compound (20 mg three times daily) for 2 years.
-
Primary Outcome: Change in visual field assessed by Humphrey perimeter every 4 months.
-
Key Findings: The this compound-treated group showed a significantly slower rate of visual field deterioration compared to the untreated control group. The mean deviation change was -0.071 dB/year in the this compound group versus -0.778 dB/year in the control group.[3]
Brimonidine: Retinal Ischemia/Reperfusion Injury Mouse Model
-
Animal Model: C57BL/6J mice.
-
Injury Induction: Retinal ischemia was induced by increasing intraocular pressure, followed by reperfusion.
-
Intervention: Topical application of Brimonidine.
-
Assessments:
-
Retinal Ganglion Cell Function: Measured by pattern electroretinogram (PERG).
-
Molecular Analysis: mRNA levels of BDNF and various inflammatory markers were quantified in the retina.
-
-
Key Findings: Brimonidine treatment preserved RGC function, as indicated by higher PERG amplitudes, and modulated the expression of BDNF and inflammatory cytokines, demonstrating a neuroprotective effect at the molecular level.[6][8]
Signaling Pathways and Experimental Workflows
This compound: Proposed Neuroprotective Mechanism
Caption: Proposed neuroprotective mechanism of this compound.
Brimonidine: Signaling Pathway for Retinal Neuroprotection
Caption: Brimonidine's neuroprotective signaling pathway.
Experimental Workflow: Brimonidine in a Mouse Model of Retinal Ischemia
Caption: Workflow for evaluating Brimonidine's neuroprotection.
Conclusion
Brimonidine has a well-documented, multi-faceted neuroprotective mechanism supported by a substantial body of preclinical experimental data. Its ability to upregulate neurotrophic factors and activate pro-survival signaling pathways provides a strong rationale for its use in protecting retinal ganglion cells.
This compound shows clinical promise in the context of normal-tension glaucoma, likely through its actions as a vasodilator and calcium channel blocker. However, to establish a direct neuroprotective effect on retinal neurons comparable to Brimonidine, further preclinical studies quantifying its impact on RGC survival and elucidating its specific molecular pathways are warranted.
For researchers and drug development professionals, Brimonidine serves as a benchmark for a neuroprotective agent with a well-defined mechanism and robust preclinical evidence. This compound represents a compound with potential, where further investigation into its direct cellular and molecular effects on the retina could unveil new therapeutic avenues for neuroprotection.
References
- 1. Use of calcium channel blockers for glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brimonidine prevents axonal and somatic degeneration of retinal ganglion cell neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brimonidine prevents neurodegeneration in a mouse model of normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Brimonidine is Neuroprotective in Animal Paradigm of Retinal Ganglion Cell Damage [frontiersin.org]
- 7. Retinitis pigmentosa: rod photoreceptor rescue by a calcium-channel blocker in the rd mouse: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Brimonidine is Neuroprotective in Animal Paradigm of Retinal Ganglion Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vinca Alkaloids: From Anti-mitotic Agents to Vasodilators
A comprehensive guide for researchers and drug development professionals on the divergent therapeutic applications and mechanisms of Vinca-derived compounds.
This guide provides a comparative analysis of Brovincamine and other well-known vinca alkaloids, namely Vincristine, Vinblastine, and Vinorelbine. While all originating from the periwinkle plant, Catharanthus roseus, their pharmacological activities and clinical applications diverge significantly. Traditional vinca alkaloids are potent anti-mitotic agents widely used in cancer chemotherapy. In contrast, this compound has been investigated as a cerebral vasodilator and for its potential therapeutic effects in glaucoma, acting through a mechanism distinct from microtubule disruption. This guide will objectively compare the performance of these compounds in their respective therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Part 1: The Anti-Mitotic Vinca Alkaloids: Vincristine, Vinblastine, and Vinorelbine
Vincristine, Vinblastine, and Vinorelbine are cornerstones of many chemotherapy regimens. Their primary mechanism of action involves the inhibition of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. By binding to β-tubulin, these agents prevent the polymerization of tubulin into microtubules, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[1][2][3]
Comparative Efficacy and Genotoxicity
The subtle structural differences between Vincristine, Vinblastine, and Vinorelbine lead to variations in their efficacy, binding affinities, and toxicity profiles.
| Parameter | Vincristine (VCR) | Vinblastine (VBL) | Vinorelbine (VRL) |
| Overall Tubulin Binding Affinity | Highest | Intermediate | Lowest |
| Genotoxic Potential (Oxidative DNA Damage) | Intermediate | Highest | Lowest |
| Aneugenic Effect (Micronuclei Induction) | Higher | - | Lower |
| Primary Clinical Applications | Acute lymphoblastic leukemia, Hodgkin's lymphoma, non-Hodgkin's lymphoma, pediatric cancers[2] | Hodgkin's lymphoma, non-Hodgkin's lymphoma, testicular cancer, breast cancer | Non-small cell lung cancer, breast cancer[2][3] |
| Dose-Limiting Toxicity | Neurotoxicity[3] | Myelosuppression (bone marrow suppression) | Myelosuppression[3] |
Data compiled from multiple sources.[4][5][6][7]
Mechanism of Action: Disruption of Microtubule Dynamics
The binding of vinca alkaloids to tubulin disrupts the dynamic instability of microtubules, a process essential for their function. This interference with microtubule assembly and disassembly leads to the dissolution of the mitotic spindle, arresting cells in metaphase.
Figure 1. Simplified signaling pathway of anti-mitotic vinca alkaloids.
Experimental Protocols
Objective: To quantify the inhibitory effect of vinca alkaloids on microtubule formation in vitro.
Methodology:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
A reaction buffer containing GTP and a fluorescent reporter that binds to polymerized microtubules is prepared.
-
The vinca alkaloid of interest (e.g., Vincristine, Vinblastine, or Vinorelbine) is added to the reaction mixture at various concentrations.
-
The reaction is initiated by raising the temperature to 37°C to induce polymerization.
-
The fluorescence intensity is measured over time using a spectrophotometer. An increase in fluorescence corresponds to microtubule polymerization.
-
The rate of polymerization and the maximum polymer mass are calculated and compared between treated and untreated samples to determine the inhibitory concentration (IC50).
Objective: To assess the aneugenic potential of vinca alkaloids by quantifying the formation of micronuclei in cultured human lymphocytes.[7]
Methodology:
-
Human lymphocytes are cultured in appropriate media.
-
The cells are treated with different concentrations of the vinca alkaloids (e.g., 0.01 and 0.1 µg/mL) for a specified duration.[5]
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
After incubation, the cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa).
-
The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope.
-
An increase in the frequency of micronuclei compared to untreated controls indicates genotoxic potential.
Part 2: this compound: A Vasoactive Vinca Derivative
In contrast to its anti-mitotic relatives, this compound has been primarily studied for its vasodilatory and neuroprotective effects, particularly in the context of cerebrovascular disorders and glaucoma.[8][9] Its mechanism of action is believed to involve the blockade of calcium channels, which plays a role in regulating vascular tone and neuronal excitability.[10][11]
Therapeutic Application in Glaucoma
Clinical studies have investigated the potential of oral this compound to retard the progression of visual field deterioration in patients with normal-tension glaucoma (NTG).[8][11]
| Parameter | This compound | Placebo/Control |
| Change in Mean Deviation (MD) (dB/year) | -0.071 | -0.778 |
| Effect on Visual Field Deterioration | May retard further deterioration | Significant negative trend observed |
Data from a prospective, randomized study on patients with normal-tension glaucoma.[8]
Mechanism of Action: Calcium Channel Blockade and Vasodilation
This compound acts as a calcium channel blocker, which leads to the relaxation of smooth muscle cells in blood vessels, resulting in vasodilation.[10][11] In the context of glaucoma, this may improve blood flow to the optic nerve, providing a neuroprotective effect.[9][12]
Figure 2. Proposed mechanism of this compound as a vasodilator.
Experimental Protocols
Objective: To assess the effect of this compound on cerebral blood flow in animal models or human subjects.
Methodology:
-
Baseline cerebral blood flow is measured using techniques such as laser Doppler flowmetry, positron emission tomography (PET), or single-photon emission computed tomography (SPECT).
-
This compound is administered orally or intravenously at a specified dose.
-
Cerebral blood flow is monitored continuously or at specific time points after drug administration.
-
Changes in blood flow from baseline are calculated and compared to a placebo-treated control group to determine the vasodilatory effect of this compound.
Objective: To evaluate the effect of this compound on the progression of visual field defects in patients with normal-tension glaucoma.[8]
Methodology:
-
Patients are randomly assigned to receive either oral this compound (e.g., 20 mg three times daily) or a placebo.[8]
-
Visual field examinations are performed at baseline and at regular intervals (e.g., every 4 months) over a long-term follow-up period (e.g., 2 years) using standard automated perimetry (e.g., Humphrey Field Analyzer).[8]
-
The rate of change in visual field indices, such as Mean Deviation (MD) and Pattern Standard Deviation (PSD), is analyzed using statistical models to compare the progression of visual field loss between the this compound-treated and placebo groups.
Comparative Summary and Future Directions
The comparative analysis of this compound and the traditional vinca alkaloids—Vincristine, Vinblastine, and Vinorelbine—reveals a fascinating divergence in their pharmacological profiles despite a shared chemical ancestry.
Anti-mitotic Vinca Alkaloids (Vincristine, Vinblastine, Vinorelbine):
-
Primary Mechanism: Inhibition of tubulin polymerization, leading to M-phase cell cycle arrest.[1][2]
-
Key Cellular Target: β-tubulin.[1]
This compound:
-
Primary Mechanism: Calcium channel blockade, leading to vasodilation.[10][11]
-
Therapeutic Application: Investigated for cerebrovascular disorders and glaucoma.[8][9]
-
Key Cellular Target: Voltage-gated calcium channels.
This guide underscores the importance of understanding the specific molecular targets and mechanisms of action of structurally related compounds. While the anti-mitotic vinca alkaloids continue to be vital tools in oncology, the distinct properties of this compound highlight the potential for deriving novel therapeutics with completely different applications from the same natural product scaffold. Future research may explore the potential of other vinca derivatives for a wide range of diseases, moving beyond the traditional focus on anti-cancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessment of genotoxicity of vincristine, vinblastine and vinorelbine in human cultured lymphocytes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the aneugenic effect of vinorelbine and vincristine in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotection for treatment of glaucoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Brovincamine and Ginkgo Biloba in Glaucoma Management: A Guide for Researchers
This guide provides a detailed comparison of the reported efficacy of Brovincamine and Ginkgo Biloba in the management of glaucoma, with a particular focus on normal-tension glaucoma (NTG). The information is intended for researchers, scientists, and drug development professionals. It is important to note that no direct head-to-head clinical trials comparing this compound and Ginkgo Biloba have been identified in the current literature. The following comparison is, therefore, an indirect assessment based on separate clinical studies for each compound.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from clinical studies on this compound and Ginkgo Biloba for glaucoma.
Table 1: this compound Efficacy Data in Normal-Tension Glaucoma
| Study | Patient Population | Treatment Group (n) | Control Group (n) | Dosage | Duration | Outcome Measure | Change in Treatment Group | Change in Control Group | p-value |
| Koseki et al. (1999)[1] | NTG with IOP < 15 mmHg | 26 | 26 | 20 mg, 3 times daily | 2 years | Mean Deviation (MD) | -0.071 dB/year | -0.778 dB/year | < 0.05 |
| Sawada et al. (1996)[2] | Normal-Tension Glaucoma | 14 | 14 | 20 mg, 3 times daily | 39.1 ± 8.7 months | Visual Field Improvement | 6 patients showed improvement | 0 patients showed improvement | Not specified |
Table 2: Ginkgo Biloba Efficacy Data in Glaucoma
| Study | Patient Population | Treatment Group (n) | Control Group (n) | Dosage | Duration | Outcome Measure | Change in Treatment Group | Change in Control Group | p-value |
| Quaranta et al. (2003)[3] | Normal-Tension Glaucoma | 27 | Placebo (crossover) | 40 mg, 3 times daily | 4 weeks | Mean Deviation (MD) | Significant improvement | No significant change | < 0.001 |
| Guo et al. (2014)[4] | Normal-Tension Glaucoma | 28 | Placebo (crossover) | 40 mg, 3 times daily | 4 weeks | Mean Deviation (MD) | No significant change | No significant change | Not significant |
| Lee et al. (2013)[5] | Normal-Tension Glaucoma | 42 | Pre-treatment | 80 mg, 2 times daily | ≥ 4 years | Rate of MD change | -0.29 dB/year | -1.21 dB/year | < 0.001 |
| Chung et al. (1999)[6] | Healthy Volunteers | 11 | Placebo (crossover) | 40 mg, 3 times daily | 2 days | Ophthalmic Artery EDV | Significant increase | No significant change | < 0.05 |
EDV: End-Diastolic Velocity
Experimental Protocols
Detailed methodologies for key clinical studies are outlined below to provide context for the presented data.
This compound Studies
1. Koseki N, Araie M, Yamagami J, et al. (1999) - Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure. [1]
-
Study Design: A prospective, randomized, controlled study.
-
Patient Population: 52 patients with normal-tension glaucoma (NTG) and intraocular pressure (IOP) consistently below 15 mmHg.
-
Intervention: Patients were randomly assigned to receive either oral this compound (20 mg three times daily) or no treatment (control group).
-
Duration: 2 years.
-
Outcome Measures: Visual field examinations were conducted every 4 months using the Humphrey 30-2 program. The primary endpoints were the rates of change in Mean Deviation (MD) and Corrected Pattern Standard Deviation (CPSD).
-
Statistical Analysis: Linear mixed-effects models were used to analyze the changes in MD and CPSD over time.
2. Sawada A, Kitazawa Y, Yamamoto T, et al. (1996) - Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma. [2]
-
Study Design: A prospective, randomized, placebo-controlled study.
-
Patient Population: 28 patients with NTG, matched for age and visual field defects.
-
Intervention: Patients were randomly allocated to receive either this compound fumarate (20 mg three times daily) or a placebo.
-
Duration: A mean of 39.1 ± 8.7 months for the this compound group and 37.9 ± 10.1 months for the placebo group.
-
Outcome Measures: Visual fields were assessed at least every 6 months. Improvement was determined using Statpac 2 linear regression analysis.
Ginkgo Biloba Studies
1. Quaranta L, Bettelli S, Uva MG, et al. (2003) - Effect of Ginkgo biloba extract on preexisting visual field damage in patients with normal tension glaucoma. [3]
-
Study Design: A prospective, randomized, placebo-controlled, double-masked crossover trial.
-
Patient Population: 27 patients with bilateral visual field damage due to NTG.
-
Intervention: Patients received 40 mg of Ginkgo Biloba extract three times daily for 4 weeks, followed by an 8-week washout period, and then 4 weeks of placebo treatment (or vice versa).
-
Outcome Measures: The primary outcome was the change in visual field parameters.
2. Guo X, Kong X, Huang R, et al. (2014) - Effect of Ginkgo Biloba on Visual Field and Contrast Sensitivity in Chinese Patients With Normal Tension Glaucoma: A Randomized, Crossover Clinical Trial. [4]
-
Study Design: A randomized, crossover clinical trial.
-
Patient Population: 28 newly-diagnosed patients with NTG.
-
Intervention: Patients received Ginkgo Biloba extract (40 mg, 3 times per day) or a placebo for 4 weeks, with a washout period in between.
-
Outcome Measures: Primary outcomes were changes in contrast sensitivity and Mean Deviation on 24-2 SITA standard visual field testing.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and representative experimental workflows for this compound and Ginkgo Biloba.
References
- 1. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgo biloba: An adjuvant therapy for progressive normal and high tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. aoa.org [aoa.org]
- 6. Ginkgo Biloba for Ocular Blood Flow — Luna's Herbal [lunasherbal.com]
A Comparative Analysis of Brovincamine and Other Calcium Channel Blockers in the Management of Ocular Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intraocular pressure (IOP) stands as a primary risk factor for the development and progression of glaucoma, a neurodegenerative disease that can lead to irreversible blindness. Calcium channel blockers (CCBs) have emerged as a class of drugs with potential therapeutic value in managing ocular hypertension, not only by potentially lowering IOP but also by exerting neuroprotective effects and improving ocular blood flow. This guide provides a detailed comparison of brovincamine and other prominent calcium channel blockers—verapamil, diltiazem, nimodipine, and nifedipine—in the context of ocular hypertension. The information is based on available experimental data, with a focus on quantitative comparisons, experimental methodologies, and underlying signaling pathways.
It is important to note that while extensive research exists on the IOP-lowering effects of many CCBs, the available scientific literature on this compound primarily emphasizes its neuroprotective capabilities in normal-tension glaucoma, with a notable scarcity of quantitative data on its efficacy in reducing IOP in experimental models of ocular hypertension.
Mechanism of Action: A Dual Approach
Calcium channel blockers exert their effects in the eye through two primary mechanisms: influencing aqueous humor dynamics to lower intraocular pressure and enhancing ocular blood flow, which may offer neuroprotection to the retinal ganglion cells and the optic nerve head.
Impact on Aqueous Humor Dynamics
The regulation of intraocular pressure is a balance between the production of aqueous humor by the ciliary body and its drainage through the trabecular meshwork and uveoscleral outflow pathways. L-type calcium channels are present in both the ciliary body epithelium and the trabecular meshwork, making them key targets for CCBs.
The proposed mechanism involves the relaxation of the trabecular meshwork cells, which possess smooth-muscle-like properties. By blocking calcium influx, CCBs can induce this relaxation, thereby increasing the facility of aqueous humor outflow and lowering IOP.[1][2] Additionally, some CCBs may also reduce the production of aqueous humor by the ciliary body.
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} CCB Action on Trabecular Meshwork.
Enhancement of Ocular Blood Flow and Neuroprotection
Many CCBs are potent vasodilators. By blocking calcium channels in the smooth muscle cells of blood vessels, they can increase blood flow to the optic nerve head and retina. This is particularly relevant in glaucoma, where impaired ocular blood flow is considered a contributing factor to optic nerve damage.
This compound, in particular, has been studied for its neuroprotective effects, which may be linked to its vasodilatory properties and its ability to retard visual field deterioration in patients with normal-tension glaucoma.[3][4] The proposed neuroprotective signaling pathway involves the inhibition of calcium influx into neuronal cells, which can prevent a cascade of events leading to apoptosis (programmed cell death) of retinal ganglion cells.
Quantitative Comparison of Intraocular Pressure Reduction
The following tables summarize the available quantitative data on the IOP-lowering effects of various calcium channel blockers from preclinical studies, primarily in rabbit models of normotension and induced ocular hypertension.
Table 1: Effect of Topical Calcium Channel Blockers on Intraocular Pressure in Rabbit Models
| Drug | Model | Concentration | Maximum IOP Reduction | Duration of Effect | Citation(s) |
| Verapamil | Normotensive Rabbit | Dose-dependent | Not specified in % | ≥ 4 hours | [5] |
| Alpha-chymotrypsin induced OHT | 0.125% | From 38.95 mmHg to 22.85 mmHg | Not specified | [6][7] | |
| Diltiazem | Betamethasone-induced OHT | Dose-related | Prevents IOP rise and reduces established OHT | Long-lasting | [8] |
| Water-loading induced OHT | High concentration | Counteracted IOP rise | Not specified | [9] | |
| Alpha-chymotrypsin induced OHT | 1% | From 37.8 mmHg to 24.48 mmHg | Not specified | [6][7] | |
| Nimodipine | Betamethasone-induced OHT | 0.5% | 4.5 ± 1.45 mmHg | Not specified | [1] |
| Normotensive Rabbit | 0.5% | 1.5 ± 0.43 mmHg | Not specified | [1] | |
| Nifedipine | Normotensive Rabbit | Dose-dependent | Not specified in % | ≥ 4 hours | [5] |
OHT: Ocular Hypertension
Comparative Effects on Aqueous Humor Dynamics and Ocular Blood Flow
Table 2: Mechanistic Effects of Calcium Channel Blockers
| Drug | Effect on Outflow Facility | Effect on Aqueous Production | Effect on Ocular Blood Flow | Citation(s) |
| This compound | Data not available | Data not available | May retard visual field deterioration, suggesting a positive effect. | [3][4] |
| Verapamil | Increased in perfused human eyes; Reduced in rabbits. | May reduce. | Data not available | [5][10][11] |
| Diltiazem | Reduced in rabbits. | Reduced in rabbits. | Data not available | [12] |
| Nimodipine | Data not available | Data not available | Increased optic nerve head and choroidal blood flow in NTG patients. | [13] |
| Nifedipine | Reduced in rabbits. | Data not available | No significant effect on retrobulbar circulation in LTG patients. | [5][14] |
NTG: Normal-Tension Glaucoma; LTG: Low-Tension Glaucoma
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of the presented data.
Ocular Hypertension Induction Models
-
Steroid-Induced Ocular Hypertension: This common model involves the administration of corticosteroids, such as betamethasone or dexamethasone, to elevate IOP. In rabbits, this is often achieved through weekly subconjunctival injections of a betamethasone suspension.[8][15]
-
Alpha-Chymotrypsin-Induced Ocular Hypertension: This model involves injecting the enzyme alpha-chymotrypsin into the posterior chamber of the rabbit eye, which leads to a significant and sustained increase in IOP.[6][7]
-
Water-Loading-Induced Ocular Hypertension: A transient increase in IOP can be induced by oral administration of a large volume of water (e.g., 60 ml/kg) to rabbits.[9]
Measurement of Intraocular Pressure and Aqueous Humor Dynamics
-
Tonometry: IOP is typically measured using a tonometer. In animal studies, a common instrument is a calibrated applanation pneumatonograph or a Schiötz tonometer.[6][7][8]
-
Tonography: This technique is used to measure the facility of aqueous humor outflow. It involves applying a known weight to the cornea with a tonometer and measuring the rate of IOP decay over time.[12]
-
Two-Level Constant Pressure Perfusion: This is another method to determine outflow facility in anesthetized animals.[11]
-
Fluorophotometry: This technique is used to measure the rate of aqueous humor flow. A fluorescent tracer is introduced into the anterior chamber, and its clearance rate is measured over time.[16]
Measurement of Ocular Blood Flow
-
Laser Doppler Flowmetry: This non-invasive technique is used to measure blood flow in the optic nerve head and choroid.[13]
-
Color Doppler Imaging: This ultrasound-based method measures blood flow velocity in the retrobulbar vessels, such as the central retinal artery and ophthalmic artery.[14]
Conclusion
The landscape of calcium channel blockers in the management of ocular hypertension is multifaceted. While drugs like verapamil, diltiazem, and nimodipine have demonstrated IOP-lowering effects in preclinical models, their mechanisms of action can be complex and sometimes contradictory across different species. Nifedipine appears to have a less pronounced effect on IOP.
This compound stands apart with a primary research focus on its neuroprotective capabilities, particularly in the context of normal-tension glaucoma. The current body of evidence suggests a potential role for this compound in preserving visual function, independent of significant IOP reduction.
For drug development professionals, this comparative analysis highlights the need for further research. Direct, head-to-head comparative studies of these CCBs in standardized models of ocular hypertension are warranted to definitively establish their relative efficacies in lowering IOP. Furthermore, elucidating the precise signaling pathways through which this compound exerts its neuroprotective effects could open new avenues for the development of targeted therapies for glaucoma that go beyond IOP reduction. The ideal therapeutic agent would likely combine effective IOP lowering with robust neuroprotective and blood-flow-enhancing properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of calcium channel blockers on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The topical application of verapamil and nifedipine lowers intraocular pressure in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Calcium Channel Blockers on Intraocular Pressure in Rabbits - Iranian Journal of Pharmacology and Therapeutics [ijpt.iums.ac.ir]
- 7. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 8. The effect of topical diltiazem on the intraocular pressure in betamethasone-induced ocular hypertensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of topical diltiazem on ocular hypertension induced by water loading in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nimodipine Nanoparticles: A Promising Approach for Glaucoma Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical verapamil lowers outflow facility in the rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A long-lasting hypotensive effect of topical diltiazem on the intraocular pressure in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ocular hypotensive action of topical flunarizine in the rabbit: role of sigma 1 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A rabbit model of age-dependant ocular hypertensive response to topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of brinzolamide on aqueous humor dynamics in monkeys and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Brovincamine's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Brovincamine's mechanism of action against two other neuroprotective and vasoactive agents, Vinpocetine and Ibudilast. The information is compiled from a cross-study validation of publicly available experimental data.
Executive Summary
This compound is a vasoactive and neuroprotective agent, primarily characterized as a calcium channel blocker. Its therapeutic potential, particularly in cerebrovascular and neurodegenerative disorders, warrants a clear understanding of its molecular mechanisms in comparison to other drugs with similar indications. This guide objectively compares this compound with Vinpocetine, a phosphodiesterase type 1 (PDE1) inhibitor, and Ibudilast, a non-selective phosphodiesterase (PDE) inhibitor. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this document aims to provide a comprehensive resource for researchers and drug development professionals.
Comparative Analysis of Molecular Mechanisms
The primary mechanisms of action for this compound, Vinpocetine, and Ibudilast, while all contributing to neuroprotection and improved blood flow, diverge at the molecular level. This compound's effects are largely attributed to its calcium channel blocking activity, whereas Vinpocetine and Ibudilast act primarily through the inhibition of phosphodiesterases.
Quantitative Data: Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of each compound against their primary molecular targets. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be approached with caution.
| Compound | Primary Target | IC50 Value | Experimental System | Reference |
| This compound | Slow Ca2+-channels | 1.2 x 10⁻⁵ M | Potassium (30 mM)-induced contraction in isolated rabbit pulmonary arterial segment | [1] |
| Vinpocetine | Phosphodiesterase 1 (PDE1) | ~19 µM | Standardized enzyme activity assay measuring cAMP or cGMP hydrolysis | [2] |
| PDE1A | ~8-20 µM | Not specified | [3] | |
| Ibudilast | Phosphodiesterase 4A (PDE4A) | 54 nM | Human recombinant enzymes | |
| Phosphodiesterase 4B (PDE4B) | 65 nM | Human recombinant enzymes | ||
| Phosphodiesterase 4C (PDE4C) | 239 nM | Human recombinant enzymes | ||
| Phosphodiesterase 4D (PDE4D) | 166 nM | Human recombinant enzymes |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
This compound: Vasodilation Assay[1]
-
Objective: To assess the vasodilatory action of this compound.
-
Experimental System: Isolated rabbit pulmonary arterial segments.
-
Methodology:
-
Helical strips of the main pulmonary artery were mounted in an organ bath containing a physiological salt solution.
-
Contraction was induced by the addition of 30 mM potassium (K⁺) to the bath.
-
Once a stable contraction was achieved, this compound was added in a cumulative, dose-dependent manner.
-
The relaxation of the arterial strips was measured isometrically.
-
The concentration of this compound that produced 50% of the maximal relaxation (IC50) was calculated.
-
-
Key Findings: this compound caused a dose-dependent relaxation of the potassium-induced contraction, with an IC50 of 1.2 x 10⁻⁵ M. This effect was antagonized by increasing the external calcium concentration, suggesting a mechanism involving the blockade of slow calcium channels.
Vinpocetine: Neuroprotection in an Animal Model of Alzheimer's Disease[4]
-
Objective: To investigate the neuroprotective effects of Vinpocetine on synaptic plasticity in a rat model of Alzheimer's disease.
-
Experimental System: Adult male Wistar rats.
-
Methodology:
-
Alzheimer's disease was induced by intracerebroventricular (ICV) injection of beta-amyloid (Aβ) (1-42).
-
Rats were divided into groups: control, Aβ-injected, and Aβ-injected treated with Vinpocetine (oral administration).
-
After the treatment period, in vivo electrophysiology was performed to measure long-term potentiation (LTP) in the dentate gyrus of the hippocampus.
-
The field excitatory postsynaptic potential (fEPSP) slope and population spike (PS) amplitude were recorded as measures of synaptic plasticity.
-
-
Key Findings: Aβ injection significantly impaired LTP. Treatment with Vinpocetine was found to ameliorate the Aβ-induced impairment of synaptic plasticity, suggesting a neuroprotective effect.
Ibudilast: Anti-Inflammatory and Neuroprotective Effects on Retinal Ganglion Cells[5][6]
-
Objective: To characterize the role of Ibudilast on glial cell activation and retinal ganglion cell (RGC) survival in a model of glaucoma.
-
Experimental System: Rat model of ocular hypertension and chick excitotoxic retinal damage model.
-
Methodology:
-
Ocular hypertension was induced in rats by hypertonic saline injection into an episcleral vein.
-
Ibudilast was administered via intravitreal injection.
-
After a set period, retinal and optic nerve tissues were collected for histological and biochemical analyses.
-
Markers for glial activation (GFAP for astrocytes, Iba1 for microglia) and pro-inflammatory cytokines were measured.
-
RGC survival was assessed by counting RGC soma and axons.
-
In the chick model, excitotoxic damage was induced by NMDA injection, and the protective effect of Ibudilast on retinal neurons was evaluated.
-
-
Key Findings: Ibudilast treatment significantly reduced the reactivity of astrocytes and microglia, decreased the levels of pro-inflammatory cytokines, and promoted the survival of RGCs and their axons in the rat glaucoma model. In the chick model, Ibudilast protected inner retinal neurons from excitotoxic damage. These effects were linked to the activation of the cAMP/PKA pathway.
Conclusion
This comparative analysis highlights that while this compound, Vinpocetine, and Ibudilast all exhibit neuroprotective and vasoactive properties, their primary mechanisms of action are distinct. This compound acts as a calcium channel blocker, directly influencing vascular tone and potentially neuronal calcium homeostasis. In contrast, Vinpocetine and Ibudilast modulate intracellular signaling cascades through the inhibition of phosphodiesterases, leading to a broad range of downstream effects including vasodilation and anti-inflammation.
The quantitative data, though not directly comparable across all studies due to differing experimental conditions, provides a valuable reference for their relative potencies. The detailed experimental protocols offer a foundation for designing future comparative studies. The provided diagrams serve as a visual guide to their complex mechanisms.
For researchers and drug development professionals, this guide underscores the importance of understanding these mechanistic differences to better target specific pathological processes in cerebrovascular and neurodegenerative diseases. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their therapeutic potential.
References
A Comparative Analysis of the Vasodilatory Properties of Brovincamine and Nimodipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory effects of two vasoactive compounds, Brovincamine and Nimodipine. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, quantitative potency, and the experimental methodologies used to evaluate their effects.
Executive Summary
This compound and Nimodipine both exhibit vasodilatory properties primarily through the blockade of calcium channels in vascular smooth muscle cells. Nimodipine is a well-established, potent, and selective L-type calcium channel blocker with a pronounced effect on cerebral arteries, making it a cornerstone in the management of cerebral vasospasm. This compound also functions as a calcium channel blocker and is suggested to have phosphodiesterase (PDE) inhibitory activity, potentially contributing to its vasodilatory effects. While direct comparative data on the same vascular beds are limited, available evidence indicates that Nimodipine is a more potent vasodilator, particularly in the cerebral vasculature.
Quantitative Data Presentation
The following table summarizes the available quantitative data on the vasodilatory potency of this compound and Nimodipine. It is important to note that the experimental conditions for obtaining these values differ, which should be taken into consideration when making a direct comparison.
| Compound | Preparation | Agonist | Potency (IC50) | Reference(s) |
| This compound | Rabbit Pulmonary Artery | Potassium (30 mM) | 1.2 x 10-5 M | [1] |
| Nimodipine | Rat Model of Pulmonary Fibrosis (PDE1C inhibition) | - | 10 nM (for analogue) | [2] |
Note: The IC50 value for Nimodipine presented here is for the inhibition of phosphodiesterase 1C by a structural analogue, not a direct measure of vasodilation on an isolated artery. Direct comparative IC50 values for vasodilation on the same arterial bed were not available in the reviewed literature.
Mechanisms of Action and Signaling Pathways
Nimodipine: Selective L-type Calcium Channel Blockade
Nimodipine is a dihydropyridine calcium channel blocker that exerts its vasodilatory effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[3] This reduction in intracellular calcium concentration leads to the relaxation of the smooth muscle, resulting in vasodilation. Nimodipine exhibits a notable selectivity for cerebral blood vessels, which is attributed to its high lipophilicity, allowing it to effectively cross the blood-brain barrier.[3] Recent research also suggests that Nimodipine may have an inhibitory effect on phosphodiesterase 1 (PDE1).[2]
dot
Caption: Nimodipine's vasodilatory signaling pathway.
This compound: A Dual-Mechanism Vasodilator
This compound's primary mechanism of vasodilation is also attributed to the blockade of slow calcium channels, similar to Nimodipine.[1] This action reduces the influx of calcium into vascular smooth muscle cells, leading to relaxation. Additionally, some evidence suggests that this compound may act as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, this compound can increase the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate protein kinases that lead to a decrease in intracellular calcium and desensitization of the contractile machinery to calcium, further promoting vasodilation.
dot
Caption: this compound's dual-mechanism signaling pathway.
Experimental Protocols
The following is a generalized protocol for an in vitro vasodilation assay using isolated arterial rings, a standard method for quantifying the potency of vasoactive compounds.
Isolated Arterial Ring Vasodilation Assay
1. Tissue Preparation:
-
Euthanize a suitable animal model (e.g., rabbit, rat) in accordance with institutional animal care and use committee guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, pulmonary artery, cerebral artery) and place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Meticulously remove adherent connective and adipose tissue under a dissecting microscope.
-
Cut the cleaned artery into rings of approximately 2-4 mm in length. For endothelium-dependent studies, take care to not damage the intimal surface. For endothelium-independent studies, the endothelium can be mechanically removed by gently rubbing the inner surface with a fine wire or wooden stick.
2. Mounting and Equilibration:
-
Mount each arterial ring in an organ bath containing PSS maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are suspended between two stainless steel hooks or wires, one fixed to the organ bath and the other connected to an isometric force transducer.
-
Apply a resting tension to the rings (typically 1-2 grams, optimized for the specific artery) and allow them to equilibrate for 60-90 minutes. The PSS in the organ bath should be replaced every 15-20 minutes during equilibration.
3. Viability and Endothelial Integrity Check:
-
After equilibration, contract the rings with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to assess tissue viability.
-
To check for endothelial integrity, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, U46619) and then add an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% indicates intact endothelium.
4. Concentration-Response Curve Generation:
-
After washing out the drugs from the viability check and allowing the rings to return to baseline tension, induce a stable, submaximal contraction with a vasoconstrictor agent.
-
Once a stable plateau of contraction is achieved, cumulatively add the test compound (this compound or Nimodipine) to the organ bath in increasing concentrations (e.g., from 1 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
5. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve (log concentration of the drug vs. percentage of relaxation).
-
Calculate the IC50 value (the concentration of the drug that produces 50% of the maximal relaxation) from the curve using non-linear regression analysis.
dot
References
- 1. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Modifications of Nimodipine Lead to Novel PDE1 Inhibitors with Anti-pulmonary Fibrosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Brovincamine and Memantine for Neuroprotection
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of neuroprotective agent development, both Brovincamine and Memantine have emerged as compounds of interest, albeit with significantly different levels of mechanistic understanding and clinical investigation. This guide provides a detailed, objective comparison of their neuroprotective profiles, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these molecules.
Introduction to the Compounds
This compound is primarily characterized as a cerebral vasodilator and a calcium channel blocker.[1][2][3] Its therapeutic potential in neuroprotection has been predominantly explored in the context of normal-tension glaucoma (NTG), where compromised blood flow is considered a key pathophysiological factor.[4][5] The neuroprotective effects of this compound are largely attributed to its ability to enhance ocular and cerebral blood flow.[2]
Memantine is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist.[6] Its mechanism of action centers on the modulation of glutamatergic neurotransmission, preventing excitotoxicity, a common pathway in many neurodegenerative diseases. Memantine's neuroprotective properties have been extensively studied in a variety of conditions, including Alzheimer's disease, ischemic stroke, and glaucoma.[6][7]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the neuroprotective strategies of this compound and Memantine lies in their primary molecular targets and downstream effects.
This compound: The Vascular Hypothesis
This compound's neuroprotective action is thought to be indirect, stemming from its vasodilatory properties. By acting as a calcium channel blocker, it is proposed to inhibit the depolarization-dependent influx of Ca2+ in vascular smooth muscle cells, leading to relaxation and increased blood flow.[2][3] This enhanced perfusion is hypothesized to counteract ischemic conditions in neuronal tissues, thereby promoting cell survival. While some in vitro studies on other calcium channel blockers suggest a direct neuroprotective effect by preventing calcium-mediated apoptosis and necrosis, specific preclinical data for this compound demonstrating direct neuronal protection is limited.[8]
Memantine: The Multi-Faceted Neuroprotector
Memantine's neuroprotective effects are more direct and pleiotropic. As a non-competitive NMDA receptor antagonist, it blocks the excessive influx of calcium into neurons, a hallmark of excitotoxicity.[6] Beyond this primary mechanism, preclinical studies have revealed that Memantine also exerts anti-inflammatory effects and can increase the release of neurotrophic factors, further contributing to neuronal resilience.[6]
Quantitative Data Summary
The available quantitative data for this compound primarily comes from clinical studies in normal-tension glaucoma, focusing on functional outcomes like visual field progression. For Memantine, a broader range of preclinical and clinical data is available across various models of neurodegeneration.
Table 1: Comparative Preclinical and Clinical Data
| Parameter | This compound | Memantine |
| Primary Mechanism | Calcium Channel Blocker, Vasodilator[1][2][3] | NMDA Receptor Antagonist[6] |
| Secondary Mechanisms | - | Anti-inflammatory, Increases Neurotrophic Factors[6] |
| Key Preclinical Models | Limited specific data available. | Ischemic stroke models, Alzheimer's disease models, glaucoma models[6][7] |
| Key Clinical Applications Studied | Normal-Tension Glaucoma[4][5] | Alzheimer's Disease, Ischemic Stroke, Glaucoma[6][7] |
| Reported Efficacy (Glaucoma) | May retard visual field deterioration in NTG.[5][9] | Mixed results in clinical trials for glaucoma.[7] |
| Direct Neuronal Protection (in vitro) | Data not readily available. | Protects neurons from excitotoxicity.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols for both compounds.
This compound: Clinical Trial in Normal-Tension Glaucoma
-
Study Design: A prospective, randomized, placebo-controlled study.
-
Participants: Patients with normal-tension glaucoma.
-
Intervention: Oral administration of this compound fumarate (20 mg, 3 times daily) or placebo.
-
Duration: Minimum of 2.5 years.
-
Primary Outcome Measure: Change in visual field defects, assessed using a Humphrey Field Analyzer.
-
Key Findings: The this compound-treated group showed a lower rate of visual field deterioration compared to the placebo group, suggesting a protective effect.[9]
Memantine: Preclinical Ischemic Stroke Model
-
Animal Model: Rodent models of focal cerebral ischemia (e.g., middle cerebral artery occlusion).
-
Intervention: Administration of Memantine at various doses and time points relative to the ischemic insult.
-
Outcome Measures:
-
Infarct volume measurement using histological staining (e.g., TTC staining).
-
Neurological deficit scoring to assess functional recovery.
-
Immunohistochemical analysis of neuronal apoptosis and inflammation markers.
-
-
Key Findings: Memantine treatment has been shown to reduce infarct volume, improve neurological outcomes, and decrease markers of neuronal damage in preclinical stroke models.
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms and experimental designs can provide a clearer understanding of the comparative science.
Conclusion
This compound and Memantine represent two distinct approaches to neuroprotection. This compound's profile is that of a cerebral vasodilator with potential benefits in conditions where vascular compromise is a primary driver of neuronal damage. However, the limited availability of preclinical data on its direct neuroprotective effects warrants further investigation to fully elucidate its mechanisms beyond improving blood flow.
In contrast, Memantine is a well-characterized neuroprotective agent with a direct and multi-pronged mechanism of action targeting excitotoxicity, inflammation, and neurotrophic factor signaling. The extensive body of preclinical and clinical data provides a more comprehensive understanding of its therapeutic potential across a range of neurodegenerative disorders.
For researchers and drug development professionals, the choice between pursuing a vascular-targeted approach like this compound or a neuron-centric, multi-pathway approach like Memantine will depend on the specific pathophysiology of the targeted neurological condition. This guide highlights the current state of knowledge and underscores the need for more direct comparative studies and deeper mechanistic investigations, particularly for this compound, to fully assess their relative merits in the quest for effective neuroprotective therapies.
References
- 1. Neuroprotection for treatment of glaucoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of this compound and possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium antagonistic action involved in vasodilation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotection in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reviewofophthalmology.com [reviewofophthalmology.com]
- 8. Use of calcium channel blockers for glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy of Brovincamine in Chronic Neurodegenerative Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term efficacy of Brovincamine and other neuroprotective agents in chronic neurodegenerative models. The information is intended to support an objective evaluation of these compounds for potential therapeutic development.
Executive Summary
Chronic neurodegenerative diseases, such as Alzheimer's, Parkinson's, and glaucoma, are characterized by the progressive loss of neuronal structure and function. A key challenge in developing effective therapies is ensuring long-term efficacy in mitigating this decline. This guide evaluates this compound, a compound primarily investigated in the context of normal-tension glaucoma, against established and emerging neuroprotective agents used in various neurodegenerative models. The comparators include Vinpocetine, a related compound with broad-spectrum neuroprotective effects; Memantine and Donepezil, both widely used in the management of Alzheimer's disease; and Brimonidine, another glaucoma treatment with recognized neuroprotective properties. This guide synthesizes the available long-term efficacy data, details the underlying mechanisms of action, and provides experimental protocols for key studies.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the mechanisms of action and long-term efficacy data for this compound and its comparators.
Table 1: Mechanism of Action
| Compound | Primary Mechanism of Action |
| This compound | Calcium channel blocker; cerebral vasodilator.[1] |
| Vinpocetine | Phosphodiesterase type 1 (PDE1) inhibitor, leading to increased cGMP and cAMP, improved cerebral blood flow, and reduced inflammation; also modulates voltage-dependent sodium channels and has antioxidant properties.[2][3][4][5] |
| Memantine | Low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, reducing glutamate-induced excitotoxicity.[6][7][8] Also shown to increase the release of neurotrophic factors from astroglia and prevent microglial activation.[9][10] |
| Donepezil | Reversible inhibitor of acetylcholinesterase (AChE), increasing the availability of acetylcholine in the synaptic cleft.[11][12][13][14] |
| Brimonidine | Selective alpha-2 adrenergic agonist, which, independent of its intraocular pressure-lowering effect, upregulates neurotrophic factors (e.g., BDNF), reduces glutamate excitotoxicity, and may interfere with the amyloid-β pathway.[15][16][17][18] |
Table 2: Long-Term Efficacy in Chronic Neurodegenerative Models
| Compound | Neurodegenerative Model | Duration of Study | Key Efficacy Endpoints & Results |
| This compound | Normal-Tension Glaucoma (NTG) in humans | 2 years | Retarded visual field deterioration. Change in mean deviation (MD) was -0.071 dB/year in the this compound group vs. -0.778 dB/year in the control group.[19] |
| Vinpocetine | Rat model of Alzheimer's disease (Aβ-induced) | 30 days | Pre-treatment and treatment with Vinpocetine significantly prevented the Aβ-induced reduction in long-term potentiation (LTP). In the treatment group, the population spike (PS) amplitude increased to 408 ± 22.98% compared to the Aβ group (113.5 ± 2.78%).[5][20] |
| Memantine | Tg4-42 mouse model of Alzheimer's disease | 4 months | Rescued learning and memory deficits in the Morris water maze and novel object recognition tasks. Increased the number of DCX-positive neurons in the dentate gyrus by approximately 33% compared to untreated transgenic mice.[21] |
| Alzheimer's disease patients (moderate to severe) | 28 weeks | Memantine-treated patients showed significantly better scores on the Severe Impairment Battery (SIB) (p=0.002) and the Functional Assessment Staging (FAST) (p=0.007) compared to placebo.[22] | |
| Donepezil | Alzheimer's disease patients (mild to moderate) | Up to 4.9 years (open-label) | Showed clinical improvement from baseline in ADAS-cog and CDR-SB scores in the first 6-9 months, followed by a slower decline than predicted for untreated patients.[23] |
| Alzheimer's disease patients | 3 years | Early and continuous treatment with Donepezil showed sustained benefits compared to delayed treatment.[24] | |
| Brimonidine | Normal-Tension Glaucoma (NTG) in humans | 30 months | Statistically less likely to have progressive visual field loss compared to timolol-treated patients (p=0.001), despite similar intraocular pressure reduction.[25] |
| Ocular hypertensive patients | 1 year | No significant change in retinal nerve fiber layer (RNFL) thickness, whereas the timolol group showed a significant decrease (p=0.004).[18] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of these neuroprotective agents are mediated through distinct signaling pathways. The following diagrams illustrate the primary mechanisms of action.
Caption: Vinpocetine's multi-target mechanism of action.
Caption: Memantine's dual action on excitotoxicity and glial cells.
Caption: Donepezil's mechanism of enhancing cholinergic transmission.
References
- 1. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 3. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 12. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 14. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Critical appraisal of the long-term impact of memantine in treatment of moderate to severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-term efficacy and safety of donepezil in the treatment of Alzheimer's disease: final analysis of a US multicentre open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aao.org [aao.org]
Safety Operating Guide
Proper Disposal of Brovincamine: A Procedural Guide for Laboratory Professionals
For immediate reference, treat Brovincamine as a hazardous, halogenated organic waste. Proper segregation from other waste streams is critical. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety and environmental protection.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes of solutions or contact with solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols. |
Waste Classification and Segregation
Proper segregation is the most critical step to ensure safety and compliant disposal.
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Hazardous Waste |
| Primary Waste Stream | Designated container for halogenated organic solids or solutions. |
| Do NOT Mix With | Non-halogenated organic waste, strong acids or bases, heavy metal waste, strong oxidizing or reducing agents, aqueous waste. |
Step-by-Step Disposal Protocol
1. Solid this compound Waste:
-
Container Selection: Use a designated, properly labeled, and leak-proof hazardous waste container compatible with halogenated organic solids.
-
Labeling: Immediately label the container with "Hazardous Waste," "Halogenated Organic Waste," and "this compound."
-
Waste Transfer: Carefully transfer the solid this compound waste into the designated container, minimizing the creation of dust.
-
Secure Storage: Keep the waste container tightly closed except when adding waste. Store in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in the regular trash.
2. Solutions Containing this compound:
-
Container Selection: Use a designated, properly labeled, and leak-proof hazardous waste container compatible with the solvent used.
-
Labeling: Label the container with "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including "this compound" and the solvent(s) with their approximate concentrations.
-
Waste Transfer: Pour the waste solution carefully into the container, avoiding splashes.
-
Secure Storage: Keep the container tightly closed and stored in a designated SAA with appropriate secondary containment.
-
Final Disposal: Contact your institution's EHS office for pickup and disposal. Under no circumstances should solutions containing this compound be poured down the sewer, in accordance with the EPA's ban on sewering hazardous waste pharmaceuticals.
3. Contaminated Labware and PPE:
-
Collection: Place all contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) into a sealed, labeled plastic bag or a dedicated, labeled container for solid hazardous waste.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and list the contaminant (e.g., "Debris contaminated with this compound").
-
Disposal: Manage this container as hazardous waste and arrange for pickup through your EHS office.
Emergency Procedures for Spills
-
Small Spills:
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.
-
Label the container as hazardous waste, detailing the spilled chemical and the absorbent material. Arrange for disposal via your EHS office.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's emergency response team or EHS office immediately.
-
Provide details about the spilled substance.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of this compound.
Personal protective equipment for handling Brovincamine
Essential Safety and Handling Guide for Brovincamine
This document provides essential safety and logistical information for the handling of this compound in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on best practices for handling potent pharmaceutical compounds and data from structurally related chemicals. A conservative approach is essential to ensure personnel safety.
Personal Protective Equipment (PPE)
Adherence to the prescribed personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must be worn at all times in the laboratory. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1] |
| Hand Protection | Chemical-resistant Gloves | Disposable nitrile gloves are the minimum requirement. For prolonged contact or handling larger quantities, double-gloving or using thicker gloves such as neoprene or butyl rubber is recommended. Gloves must be inspected before use and changed immediately if contaminated.[2][3][4] |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat must be worn to protect skin and clothing.[2] |
| Respiratory Protection | NIOSH-approved Respirator | Required when working outside of a chemical fume hood, or if there is a potential for generating dust or aerosols. The specific cartridge type should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory system.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5] The storage area should be clearly labeled with appropriate hazard warnings.
Weighing and Solution Preparation
-
All weighing and solution preparation activities must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Before beginning, ensure the work area is clean and decontaminated.
-
Wear all required PPE as specified in the table above.
-
Use disposable weighing paper or a dedicated, tared container for weighing the solid compound.
-
To minimize dust generation, carefully add the weighed solid to the solvent.
Experimental Use
-
All procedures involving this compound should be performed within a chemical fume hood.
-
Keep all containers of this compound sealed when not in use.
-
Clearly label all solutions with the compound name, concentration, date, and responsible personnel.
Spill Management
-
In the event of a small spill, cordon off the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area immediately and follow your institution's emergency response procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid this compound waste in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[6]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
